molecular formula C4H2ClNO2 B1301186 Isoxazole-5-carbonyl chloride CAS No. 62348-13-4

Isoxazole-5-carbonyl chloride

Cat. No.: B1301186
CAS No.: 62348-13-4
M. Wt: 131.52 g/mol
InChI Key: NASLINFISOTVJJ-UHFFFAOYSA-N
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Description

Isoxazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C4H2ClNO2 and its molecular weight is 131.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASLINFISOTVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371542
Record name Isoxazole-5-carbonyl chloride
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Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62348-13-4
Record name Isoxazole-5-carbonyl chloride
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Record name Isoxazole-5-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to Isoxazole-5-carbonyl Chloride: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carbonyl chloride is a reactive acyl chloride derivative of the heterocyclic compound isoxazole. Its unique chemical structure, featuring a reactive carbonyl group attached to the electron-deficient isoxazole ring, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, structural details, and key reactivity of this compound, with a focus on its application in the synthesis of novel chemical entities relevant to drug discovery and development.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions within the ring, with a carbonyl chloride group attached at the 5-position.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 1,2-oxazole-5-carbonyl chloride[1]
CAS Number 62348-13-4[2]
Molecular Formula C₄H₂ClNO₂[3]
SMILES String ClC(=O)c1ccno1
InChI Key NASLINFISOTVJJ-UHFFFAOYSA-N
InChI InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H[3]

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic boiling point. Detailed physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 131.52 g/mol [2]
Physical State Liquid[4]
Boiling Point 167-168 °C[2]
Density 1.362 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.4980[2]
Melting Point Not available
Solubility Reacts with water. Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and toluene.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group. The NIST WebBook provides a gas-phase IR spectrum for this compound.[5] Key absorptions are expected in the following regions:

  • C=O stretch (acyl chloride): ~1750-1800 cm⁻¹

  • C=N stretch (isoxazole ring): ~1500-1600 cm⁻¹

  • C-O stretch (isoxazole ring): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook and PubChem list mass spectral data obtained by electron ionization (EI).[2][5] The major peaks observed in the GC-MS analysis are:[2]

  • m/z 96 (Top Peak)

  • m/z 40 (2nd Highest)

  • m/z 103 (3rd Highest)

The fragmentation of isoxazole rings can be complex, often involving cleavage of the N-O bond and subsequent rearrangements.[6]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, isoxazole-5-carboxylic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

G cluster_synthesis Synthesis of this compound Isoxazole-5-carboxylic_acid Isoxazole-5-carboxylic Acid Reaction Reaction in inert solvent (e.g., Dichloromethane) Isoxazole-5-carboxylic_acid->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction Isoxazole-5-carbonyl_chloride This compound Reaction->Isoxazole-5-carbonyl_chloride Byproducts SO₂ + HCl Reaction->Byproducts G cluster_reactivity Reactivity of this compound Isoxazole-5-carbonyl_chloride This compound Amide_formation Amide Formation Isoxazole-5-carbonyl_chloride->Amide_formation Ester_formation Ester Formation Isoxazole-5-carbonyl_chloride->Ester_formation Thioester_formation Thioester Formation Isoxazole-5-carbonyl_chloride->Thioester_formation Amine Amine (R₂NH) Amine->Amide_formation Alcohol Alcohol (R'OH) Alcohol->Ester_formation Thiol Thiol (R''SH) Thiol->Thioester_formation Amide Isoxazole-5-carboxamide Amide_formation->Amide Ester Isoxazole-5-carboxylate Ester Ester_formation->Ester Thioester Isoxazole-5-carbothioate Thioester_formation->Thioester

References

An In-depth Technical Guide to Isoxazole-5-carbonyl chloride (CAS: 62348-13-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoxazole-5-carbonyl chloride, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive acyl chloride featuring a five-membered heterocyclic isoxazole ring. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 62348-13-4[1][2]
Molecular Formula C₄H₂ClNO₂[1][2]
Molecular Weight 131.52 g/mol [3]
Appearance Yellow oil[3]
Density 1.362 g/mL at 25 °C[3]
Boiling Point 167-168 °C[3]
Refractive Index (n20/D) 1.4980[3]
InChI InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H[3]
SMILES ClC(=O)c1ccno1[3]

Note: Some properties are reported from literature and may vary slightly depending on the source and purity.

Synthesis of this compound

Experimental Protocol: General Synthesis from Isoxazole-5-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of isoxazole acyl chlorides.

Materials:

  • Isoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent such as dichloromethane)

  • Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred suspension of Isoxazole-5-carboxylic acid in anhydrous toluene, add an excess of thionyl chloride (typically 2-5 equivalents) at room temperature.

  • The reaction mixture is then heated to reflux (the temperature will depend on the solvent used, e.g., ~110 °C for toluene) and maintained for a period of 2 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., disappearance of the starting material by TLC or cessation of gas evolution).

  • After completion, the excess thionyl chloride and the solvent are removed under reduced pressure, typically using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation to yield the final product as a yellow oil.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl and SO₂ gases. All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.

Reactivity and Chemical Transformations

This compound is a versatile intermediate due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and carbanions, to form the corresponding amides, esters, and ketones.

Workflow for Nucleophilic Acyl Substitution:

G reagent This compound product Acylated Product (e.g., Amide, Ester) reagent->product Reaction nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->product base Base (e.g., Triethylamine, Pyridine) base->product HCl scavenger G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Acylation start1 Benzoylacetonitrile + Phenylhydrazine intermediate 5-Amino-1,3-diphenylpyrazole start1->intermediate Heat (neat) reagent This compound intermediate->reagent One-pot product N-(1,3-Diphenyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide reagent->product Pyridine, 0 °C to RT

References

Physical properties of isoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxazole-5-carbonyl Chloride

Introduction

This compound (CAS No: 62348-13-4) is a reactive acyl chloride derivative of isoxazole, a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions.[1][2][3][4] This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its utility stems from the reactive acyl chloride group, which readily participates in reactions such as amidation and esterification, allowing for the facile introduction of the isoxazole moiety into larger molecular scaffolds.[5] This guide provides a comprehensive overview of its physical properties, spectroscopic data, chemical reactivity, and general experimental considerations for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₄H₂ClNO₂[1][2][4]
Molecular Weight 131.52 g/mol [1][2][4]
Appearance Clear, colorless to very pale yellow liquid[6]
Boiling Point 167-168 °C (lit.)[1][2]
Density 1.362 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.4980 - 1.499[1][2]
CAS Number 62348-13-4[1][2][4]
InChI Key NASLINFISOTVJJ-UHFFFAOYSA-N[1][2][4]
SMILES ClC(=O)c1ccno1[1][2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Additional bands will be present corresponding to the C=N and C=C stretching of the isoxazole ring. The NIST WebBook provides access to its gas-phase IR spectrum.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The isoxazole ring protons are expected to appear as distinct signals in the aromatic region of the spectrum.

    • ¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl carbon, in addition to the signals for the carbons of the isoxazole ring.[3]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.[4][7]

Chemical Reactivity and Applications

This compound is a versatile reagent owing to its reactive acyl chloride functional group.

  • Reactivity : It is sensitive to moisture and reacts with water, alcohols, amines, and other nucleophiles.[8] These reactions typically result in the formation of the corresponding carboxylic acid, esters, and amides. It is incompatible with bases, alcohols, amines, and reducing agents.[8]

  • Applications in Synthesis :

    • Pharmaceuticals : It is a key building block in the synthesis of various pharmaceutical compounds. For example, it is used to synthesize 1-benzhydrylpiperazine derivatives with potential applications in cancer treatment.[1] It is also used to prepare N-Isoxazole-5-carbonyl-1,3-diphenyl-5-amino-1H-pyrazole, which has been investigated for the treatment of neurological and psychiatric illnesses.[1]

    • Agrochemicals : The isoxazole ring is a common feature in many pesticides, and this compound can be used in the synthesis of novel agrochemicals.[5]

logical_relationships Logical Relationships of this compound A Isoxazole-5-carbonyl Chloride B Chemical Intermediate A->B is a E Amide Bond Formation A->E undergoes F Ester Bond Formation A->F undergoes C Pharmaceutical Synthesis B->C D Agrochemical Synthesis B->D G Anticancer Agents C->G leads to H Neurological Agents C->H leads to I Novel Pesticides D->I leads to

Caption: Logical relationships of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are typically proprietary or found in patent literature. However, a general procedure for the synthesis of acyl chlorides from carboxylic acids involves reaction with a chlorinating agent.

General Synthesis of Acyl Chlorides

A common method for the preparation of an acyl chloride, such as this compound, is the reaction of the corresponding carboxylic acid (isoxazole-5-carboxylic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane, toluene).

  • A stoichiometric excess of the chlorinating agent is added, often with a catalytic amount of N,N-dimethylformamide (DMF) if oxalyl chloride is used.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ for thionyl chloride, or HCl, CO, and CO₂ for oxalyl chloride) ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure, often by rotary evaporation.

  • The resulting crude acyl chloride can be purified by vacuum distillation.

experimental_workflow General Workflow for Acyl Chloride Synthesis cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Carboxylic Acid in Inert Solvent B Add Chlorinating Agent (e.g., SOCl₂) A->B C Stir/Heat Reaction Mixture B->C D Remove Excess Reagent & Solvent (Rotovap) C->D Reaction Complete E Purify by Vacuum Distillation D->E F Pure Isoxazole-5-carbonyl Chloride E->F Yields

Caption: General workflow for acyl chloride synthesis.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

  • Hazard Classification : It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1][3][8] The GHS signal word is "Danger" with the hazard statement H314: Causes severe skin burns and eye damage.[1][3]

  • Personal Protective Equipment (PPE) : Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

  • Storage : It should be stored in a cool, dry place, away from moisture, under an inert atmosphere (e.g., nitrogen or argon).[2] Recommended storage is at ambient temperatures.[2]

  • Incompatibilities : Avoid contact with water, bases, alcohols, amines, and reducing agents.[8]

  • Spills and Disposal : Spills should be handled in accordance with standard laboratory procedures for corrosive materials. Waste should be disposed of as hazardous chemical waste in compliance with local regulations.

References

An In-depth Technical Guide to the Spectroscopic Data of Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of isoxazole-5-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details predicted and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and comparative format. Furthermore, it outlines detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectral data, intended to facilitate its application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR~8.6Doublet~1.8H-3
¹H NMR~7.2Doublet~1.8H-4
¹³C NMR~160Singlet-C=O (carbonyl)
¹³C NMR~158Singlet-C-5
¹³C NMR~152Singlet-C-3
¹³C NMR~112Singlet-C-4

Note: Predicted values are based on the analysis of isoxazole and related acyl chloride structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~1780 - 1750StrongC=O stretch (acyl chloride)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC=C stretch (isoxazole ring)
~1300MediumC-O stretch (isoxazole ring)
~850MediumC-Cl stretch

Note: The strong absorption at a high wavenumber for the carbonyl group is characteristic of a highly reactive acyl chloride.

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Fragment Ion Interpretation
131/133Moderate[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
96High[M-Cl]⁺Loss of chlorine radical, forming the acylium ion
68Moderate[M-Cl-CO]⁺Subsequent loss of carbon monoxide from the acylium ion
40Moderate[C₂H₂N]⁺Fragmentation of the isoxazole ring

Note: The fragmentation pattern is characterized by the initial loss of the chlorine atom, a common feature for acyl chlorides. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) should be observable for chlorine-containing fragments.

Experimental Protocols

Synthesis of this compound from Isoxazole-5-carboxylic acid

This protocol describes the conversion of isoxazole-5-carboxylic acid to this compound using thionyl chloride.

Materials:

  • Isoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isoxazole-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane or toluene.

  • Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Due to the reactive nature of acyl chlorides, the sample must be handled in a dry environment (e.g., a glove box or under an inert atmosphere).

  • Dissolve approximately 5-10 mg of freshly prepared this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a dry NMR tube.

  • Cap the NMR tube securely to prevent hydrolysis from atmospheric moisture.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 10 ppm

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation Delay: 1-2 seconds

  • Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and the presence of quaternary carbons)

    • Relaxation Delay: 2-5 seconds

  • Processing: Fourier transform, phase correct, and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

  • In a fume hood, carefully place a small drop of this compound directly onto the ATR crystal.

  • Acquire the spectrum immediately to minimize exposure to atmospheric moisture.

  • Instrument: FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Processing: Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically generate the transmittance or absorbance spectrum. After analysis, clean the crystal thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol).

3. Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., dichloromethane or diethyl ether).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a characteristic fragmentation pattern.

Mass Analysis:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

  • Acquisition Parameters:

    • Mass Range: m/z 30-200

    • Scan Rate: Sufficient to obtain good peak shapes and resolution.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay attention to the isotopic pattern for chlorine-containing fragments.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Isoxazole-5-carboxylic Acid reaction Reaction in Anhydrous Solvent start->reaction reagent Thionyl Chloride (SOCl2) reagent->reaction workup Workup & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Dry Deuterated Solvent ir IR Spectroscopy (ATR-FTIR) product->ir Neat Liquid ms Mass Spectrometry (EI-MS) product->ms Dilute in Volatile Solvent

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to modulate a wide range of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of isoxazole chemistry, from its fundamental properties and synthesis to its application in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Isoxazole: Structure, Properties, and Significance

Isoxazole is an aromatic heterocyclic compound with the molecular formula C₃H₃NO.[1] The arrangement of the nitrogen and oxygen atoms in the ring results in a unique electronic distribution, influencing its chemical reactivity and interactions with biological macromolecules. The isoxazole ring is relatively stable but can also undergo ring-opening reactions under certain conditions, providing a versatile platform for synthetic transformations.[2]

The key physicochemical properties of the isoxazole core include:

  • Aromaticity: The delocalized π-electron system confers aromatic character, contributing to its stability.

  • Dipole Moment: The presence of two heteroatoms creates a significant dipole moment, influencing its solubility and ability to engage in dipole-dipole interactions.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at biological targets.

  • Metabolic Stability: The isoxazole ring is often introduced into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

These properties make the isoxazole scaffold an attractive component in drug design, where it can serve as a versatile pharmacophore or a bioisosteric replacement for other functional groups.[3][4]

Synthesis of Isoxazoles: Key Methodologies

A variety of synthetic routes to isoxazoles have been developed, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being one of the most common and versatile methods.[2][5] Modern approaches, including microwave-assisted and ultrasound-promoted reactions, offer green and efficient alternatives to traditional methods.[6][7]

A general workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below.

G General Workflow for Isoxazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Aldehyde Aldehyde/Oxime NitrileOxide In situ generation of Nitrile Oxide Aldehyde->NitrileOxide Oxidation/ Dehydrohalogenation Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Isoxazole Isoxazole Derivative Cycloaddition->Isoxazole Purification Purification (e.g., Chromatography) Isoxazole->Purification

A generalized workflow for the synthesis of isoxazole derivatives.

Isoxazole as a Privileged Scaffold in Drug Discovery

The isoxazole ring is considered a "privileged scaffold" due to its recurrence in a multitude of bioactive compounds across various therapeutic areas.[8][9] It can act as both a pharmacophore, contributing directly to the biological activity, and a bioisostere, replacing other functional groups to improve physicochemical and pharmacokinetic properties.[3][10]

Isoxazole as a Pharmacophore

The isoxazole moiety is a key component of the pharmacophore in numerous drugs, where it directly interacts with the biological target. For instance, in the antibiotic sulfamethoxazole, the isoxazole ring is crucial for its antibacterial activity.[3]

Isoxazole as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to optimize lead compounds. The isoxazole ring is often used as a bioisostere for amide and ester groups, offering improved metabolic stability and oral bioavailability.[11][12] For example, replacing a labile ester with a stable isoxazole ring can prevent rapid hydrolysis in vivo.

Therapeutic Applications of Isoxazole-Containing Drugs

The versatility of the isoxazole scaffold is reflected in the wide range of therapeutic applications of drugs containing this moiety.[8][9] These include antibacterial, anti-inflammatory, anticancer, and anticonvulsant agents.[3][13] A selection of FDA-approved drugs containing the isoxazole ring is presented in the table below.

Drug NameTherapeutic AreaMechanism of Action (if known)
Sulfamethoxazole AntibacterialDihydropteroate synthase inhibitor
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 inhibitor
Leflunomide AntirheumaticDihydroorotate dehydrogenase inhibitor
Zonisamide AnticonvulsantBlocks sodium and calcium channels
Cloxacillin AntibacterialBeta-lactamase resistant penicillin
Dicloxacillin AntibacterialBeta-lactamase resistant penicillin
Flucloxacillin AntibacterialBeta-lactamase resistant penicillin
Oxacillin AntibacterialBeta-lactamase resistant penicillin
Danazol Endocrine agentGonadotropin inhibitor
Risperidone AntipsychoticDopamine and serotonin receptor antagonist

Mechanism of Action: Valdecoxib as a Case Study

Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, exemplifies the role of the isoxazole scaffold in targeted drug action.[2][9] It was used for the treatment of osteoarthritis and rheumatoid arthritis before its withdrawal from the market due to cardiovascular concerns.[3][8] The mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[2][13]

The signaling pathway for COX-2 inhibition by Valdecoxib is illustrated below.

G Signaling Pathway of Valdecoxib Action cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Physiological Response Stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB COX2_Expression COX-2 Gene Expression MAPK->COX2_Expression NFkB->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2_Enzyme Inhibition

The inhibitory effect of Valdecoxib on the COX-2 signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of isoxazole derivatives can be quantitatively assessed and correlated with their structural features. The following table summarizes representative IC50 values for a series of isoxazole-based compounds against various targets.

Compound IDTargetR1-substituentR2-substituentIC50 (µM)Reference
FXR-Agonist-1 Farnesoid X ReceptorPhenylCarboxylic acid0.05[14]
FXR-Agonist-2 Farnesoid X Receptor4-ChlorophenylCarboxylic acid0.12[14]
Tubulin-Inhibitor-1 Tubulin Polymerization3,4,5-Trimethoxyphenyl4-Methoxyphenyl1.5[7]
Tubulin-Inhibitor-2 Tubulin Polymerization3,4,5-Trimethoxyphenyl4-Chlorophenyl2.3[7]
COX-2-Inhibitor-1 COX-24-SulfamoylphenylMethyl0.03[2]

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) sulfate pentahydrate (catalytic amount)

  • Copper turnings (catalytic amount)

  • Terminal alkyne (1.0 eq)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • To a solution of hydroxylamine hydrochloride in a 1:1 mixture of tert-butanol and water, add the aldehyde followed by sodium hydroxide. Stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime.

  • To the reaction mixture, add chloramine-T trihydrate in small portions over 5 minutes.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and copper turnings to the mixture.

  • Add the terminal alkyne to the reaction mixture and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization of Isoxazole Derivatives

The synthesized isoxazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have led to the discovery and development of a diverse range of therapeutic agents.[8][9] Future research in this area will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies, as well as the exploration of new biological targets for isoxazole-based drugs. The application of computational tools, such as QSAR and molecular docking, will further aid in the rational design of next-generation isoxazole-containing therapeutics with improved efficacy and safety profiles.[1][7]

References

A Comprehensive Technical Guide to the Safe Handling of Isoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoxazole-5-carbonyl chloride (CAS No: 62348-13-4) is a reactive acyl chloride derivative widely utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds and novel molecular entities.[1][2] Its utility in creating N-Isoxazole-5-carbonyl-1,3-diphenyl-5-amino-1H-pyrazole for potential neurological treatments and 1-benzhydrylpiperazine derivatives for cancer research highlights its importance in drug development.[2] However, its high reactivity, particularly its classification as a corrosive substance, necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of its hazards, detailed handling procedures, and emergency response protocols based on current safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous chemical that poses significant risks upon exposure.[3] It is crucial to understand its GHS classification to appreciate the potential dangers. The substance causes severe skin burns and eye damage.[3][4][5][6]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage[2][3][4][6]
Serious Eye Damage/Eye Irritation 1 H314: Causes severe skin burns and eye damage[2][3][4][6]

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[3][4] |

  • Signal Word: Danger [2][5][6]

  • Hazard Pictogram:

    • GHS05: Corrosion[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design.

Table 2: Physical and Chemical Data for this compound

Property Value Source
CAS Number 62348-13-4 [2][3][4]
Molecular Formula C₄H₂ClNO₂ [2][6]
Molecular Weight 131.52 g/mol [2][6]
Appearance Brown liquid [7]
Boiling Point 167-168 °C [2]
Density 1.362 g/mL at 25 °C [2]
Refractive Index n20/D 1.4980 [2]

| Sensitivity | Moisture Sensitive |[4][7] |

Experimental and Handling Protocols

Strict adherence to handling and storage protocols is mandatory to mitigate the risks associated with this corrosive compound.

Protocol 3.1: Standard Laboratory Handling Workflow

This protocol outlines the required procedures for safely handling this compound during research and development activities.

  • Engineering Controls Verification:

    • All work must be conducted within a certified chemical fume hood.[3][8]

    • Ensure that a safety shower and an eyewash station are readily accessible and in proper working order.[3][8]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing, such as a long-sleeved lab coat, to prevent any skin exposure.[3][8][10]

    • Respiratory Protection: Use only under a chemical fume hood.[3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9][11]

  • Handling Procedure:

    • Do not breathe mist, vapors, or spray.[3][4]

    • Avoid all personal contact; do not get in eyes, on skin, or on clothing.[3][5]

    • Handle under an inert atmosphere (e.g., nitrogen or argon) due to moisture sensitivity.[5][7]

    • Use only compatible and dry glassware or equipment.

    • Keep the container tightly closed when not in use.[3]

prep Preparation ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe Step 1 eng_check Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe->eng_check Step 2 handling Handling Operations eng_check->handling Step 3 fume_hood Work Exclusively in Chemical Fume Hood handling->fume_hood inert_atm Handle Under Inert Atmosphere fume_hood->inert_atm dispense Dispense Chemical Carefully inert_atm->dispense post_handling Post-Handling dispense->post_handling seal Tightly Seal Container post_handling->seal decon Decontaminate Workspace and Equipment seal->decon dispose Dispose of Waste Properly decon->dispose storage Return to Approved Storage dispose->storage

Caption: A workflow diagram for the standard safe handling of this compound.

Protocol 3.2: Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

  • Store in a designated "Corrosives area".[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Store under an inert atmosphere to protect from moisture, as the compound is moisture sensitive.[4][7]

Stability and Reactivity

Table 3: Reactivity and Stability Data

Parameter Details
Reactivity No specific data available, but considered reactive.[3]
Chemical Stability Stable under normal conditions.[3] Moisture sensitive.[4][7]
Conditions to Avoid Incompatible products, exposure to moist air or water.[4]
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, reducing agents.[3][4]
Hazardous Decomposition Products Under thermal decomposition, may release irritating gases and vapors such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[4]

| Hazardous Polymerization | Hazardous polymerization does not occur.[3] |

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or release.

Protocol 5.1: Accidental Release Measures
  • Personal Precautions:

    • Ensure adequate ventilation.[3]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3]

    • Wear the full personal protective equipment as specified in Protocol 3.1.[3]

  • Containment and Clean-Up:

    • Do not release into the environment.[3]

    • Soak up the spill with inert absorbent material such as dry sand or vermiculite.[4][12] Do not use combustible materials.

    • Collect the material into a suitable, labeled, and closed container for disposal.[3][4]

    • Do not expose the spill to water.[11]

spill Spill Detected evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Dispose of Waste via Approved Channels clean->dispose

Caption: A logical workflow for responding to an accidental spill of this compound.

Protocol 5.2: First-Aid Measures

In all cases of exposure, show the Safety Data Sheet to the attending medical professional. Immediate medical attention is required.[3][4]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing.[3][4] Wash off immediately with plenty of water for at least 15 minutes.[3][4] Call a physician immediately.[3][4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration.[3][4] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3][4] Call a physician immediately.[3][4]

  • Ingestion: Rinse mouth with water.[3][4] DO NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[8] Call a physician immediately.[3][4]

cluster_paths Exposure Route & Immediate Action exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air. If not breathing, give artificial respiration. Call physician. inhalation->action_inhale action_skin Remove contaminated clothing. Flush with water for 15+ min. Call physician. skin->action_skin action_eye Flush with water for 15+ min. Remove contact lenses. Call physician. eye->action_eye action_ingest Rinse mouth. DO NOT induce vomiting. Call physician. ingestion->action_ingest medical Seek Immediate Medical Attention (Bring SDS) action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: A flowchart detailing first-aid responses to different types of chemical exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[3][4]

  • Unsuitable Extinguishing Media: No information available, but water may be unsuitable due to reactivity.

  • Specific Hazards: The product causes burns of the eyes, skin, and mucous membranes.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[3][4]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][8]

Disposal Considerations

Waste disposal methods must be in compliance with all federal, state, and local regulations. Chemical waste should be disposed of through an approved waste disposal plant.[3][4] Do not empty into drains or release into the environment.[8] Contaminated packaging should be disposed of in the same manner as the product.

References

The Expanding Therapeutic Landscape of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, serves as a pivotal scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential in addressing a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the therapeutic applications of isoxazole derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

General Synthesis and Evaluation Workflow

The discovery and development of therapeutically active isoxazole derivatives typically follow a structured workflow. This process begins with the chemical synthesis of a library of compounds, often based on a common scaffold, followed by a cascade of biological assays to identify and characterize lead candidates.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_evaluation Preclinical Evaluation Chalcone Chalcone Intermediate (from Aldehyde + Ketone) Cyclization Cyclization Reaction Chalcone->Cyclization Hydroxylamine Hydroxylamine HCl Hydroxylamine->Cyclization Isoxazole 3,5-Disubstituted Isoxazole Core Cyclization->Isoxazole PrimaryAssay Primary Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Isoxazole->PrimaryAssay Hit Hit Identification PrimaryAssay->Hit SecondaryAssay Secondary Assays (e.g., Dose-Response, Selectivity) Hit->SecondaryAssay Lead Lead Compound SecondaryAssay->Lead InVivo In Vivo Model Testing (e.g., Animal Models) Lead->InVivo ADMET ADMET Profiling Lead->ADMET Candidate Drug Candidate InVivo->Candidate ADMET->Candidate

Caption: General workflow for synthesis and evaluation of isoxazole derivatives.

Anticancer Applications

Isoxazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of isoxazole-based compounds exert their cytotoxic effects by targeting the microtubule cytoskeleton. They bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is critical for mitosis, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Isoxazole Isoxazole Derivative Isoxazole->Inhibition Inhibition->Polymerization CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of isoxazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)MechanismReference
Isoxazole-linked ArylcinnamidesHeLa (Cervical)0.4 - 2.7Tubulin Polymerization Inhibition[1][2]
Isoxazole-linked ArylcinnamidesA549 (Lung)2.9 - 5.4Tubulin Polymerization Inhibition[2]
[3]Oxazolo[5,4-e]isoindolesVarious Lymphoma Lines< 0.5Tubulin Polymerization Inhibition[3]
N-Benzylbenzamide IsoxazolesVarious Cancer Lines0.012 - 0.027Tubulin Polymerization Inhibition[3]
Steroidal A-ring-fused IsoxazolesProstate CancerLow µMTubulin Stabilization[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Applications

Isoxazole derivatives exhibit potent anti-inflammatory properties, largely by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Many isoxazole derivatives are designed to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins (like PGE₂) without the gastrointestinal side effects associated with non-selective COX inhibitors.[6][7]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Isoxazole Selective Isoxazole COX-2 Inhibitor Isoxazole->Inhibition Inhibition->COX2

Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives.

Quantitative Data: In Vitro COX-2 Inhibition

The potency and selectivity of isoxazole derivatives as anti-inflammatory agents are determined by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

Compound SeriesCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Methoxy-substituted Isoxazoles (C3)0.93 ± 0.0122.56 ± 0.1124.26[8]
Methoxy-substituted Isoxazoles (C5)0.85 ± 0.0435.55 ± 0.1541.82[8]
Methoxy-substituted Isoxazoles (C6)0.55 ± 0.0333.95 ± 0.1361.73[8]
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)...(IXZ3)0.95>100>105[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs.[9][10][11]

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague Dawley), divided into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: Administer the isoxazole derivative or the standard drug (e.g., orally or intraperitoneally) to the respective groups 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10][12]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Applications

Isoxazole derivatives constitute a significant class of antimicrobial agents, with several compounds demonstrating efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of isoxazole derivatives is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound SeriesS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Reference
N³, N⁵-di(substituted)isoxazole-3,5-diamines (178e)95110[13]
N³, N⁵-di(substituted)isoxazole-3,5-diamines (178f)>10095[13]
Imidazole-linked Isoxazoles (TPI-2, TPI-5)6.256.25[14]
Imidazole-linked Isoxazoles (TPI-14)6.256.25[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent against a specific microorganism.[15][16]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 5 µL of the standardized inoculum. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

  • Reading Results: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[17]

Neurological Applications

Isoxazole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. Their mechanism often involves reducing oxidative stress and attenuating the pathological hallmarks of the disease.

Mechanism of Action: Neuroprotection in Alzheimer's Disease

In models of Alzheimer's disease, certain isoxazolone derivatives have shown neuroprotective effects. They can reduce the levels of beta-amyloid (Aβ) plaques and hyperphosphorylated tau protein, which are key pathological features. Additionally, they can mitigate oxidative stress by increasing the levels of endogenous antioxidant enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[18][19][20]

G cluster_pathology AD Pathology cluster_effects Cellular Effects cluster_therapy Therapeutic Intervention ABeta Beta-Amyloid (Aβ) Plaques Neurodegeneration Neurodegeneration ABeta->Neurodegeneration Tau Hyperphosphorylated Tau Tangles Tau->Neurodegeneration OxidativeStress Oxidative Stress OxidativeStress->Neurodegeneration Antioxidants ↑ Antioxidant Enzymes (GSH, CAT, SOD) OxidativeStress->Antioxidants Isoxazolone Isoxazolone Derivative Isoxazolone->ABeta Reduces Isoxazolone->Tau Reduces Isoxazolone->OxidativeStress Mitigates via Isoxazolone->Antioxidants

Caption: Neuroprotective mechanisms of isoxazolone derivatives in Alzheimer's.

Quantitative Data: Neuroprotective Activity

The efficacy of neuroprotective isoxazole derivatives is often assessed by their ability to improve biochemical markers in animal models of disease.

CompoundModelKey FindingsReference
3,4,5-trimethoxy isoxazolone (TMI)STZ-induced Alzheimer's mouse modelAmeliorated levels of Aβ1-42 proteins; Increased levels of GSH, CAT, SOD; Decreased levels of acetylcholinesterase inhibitors.[18][19]
Experimental Protocol: Evaluation in an Alzheimer's Disease Mouse Model

This protocol outlines the general steps for evaluating a test compound in a chemically-induced mouse model of Alzheimer's disease.[18]

  • Model Induction: Induce Alzheimer's-like pathology in mice (e.g., by intracerebroventricular injection of streptozotocin, STZ).

  • Compound Treatment: Administer the isoxazolone derivative to a treatment group of mice for a specified duration. A control group receives the vehicle.

  • Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess memory and cognitive function.

  • Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue (specifically the hippocampus and cortex).

  • Marker Quantification: Use techniques like ELISA and PCR to quantify the levels of Aβ1-42 protein and tau protein.[18][19]

  • Oxidative Stress Assessment: Measure the levels of oxidative stress markers (e.g., malondialdehyde, MDA) and the activity of antioxidant enzymes (GSH, CAT, SOD) in the brain homogenates.[18]

  • Data Analysis: Compare the behavioral and biochemical outcomes between the treated and control groups to determine the neuroprotective efficacy of the compound.

References

An In-depth Technical Guide to Isoxazole-5-carbonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoxazole-5-carbonyl chloride (CAS No. 62348-13-4) is a reactive acyl chloride and a pivotal building block in medicinal chemistry and drug discovery. Its unique heterocyclic structure serves as a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its suppliers, purity grades, analytical methodologies for quality control, and its application in the development of therapeutic agents.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. For research and development purposes, it is crucial to select a supplier that provides comprehensive analytical data, including a Certificate of Analysis (CoA), to ensure the quality and consistency of the material. Below is a summary of prominent suppliers and their available purity grades.

SupplierPurity Grade(s)Notes
Sigma-Aldrich (MilliporeSigma) 97%[1][2]Often provides access to batch-specific Certificates of Analysis (CoA) online.[1][2]
Thermo Scientific Chemicals (Alfa Aesar) 97% (Assay by GC: ≥96.0%)[3]Specification sheets may be available with additional physical properties.[3]
Alkali Scientific Not explicitly stated, but distributes MilliporeSigma products.[4]Pricing and availability may vary.
Advanced Chemical Intermediates 95%[5]
Key Organics ≥97%
Combi-Blocks ≥97%
BLDpharm 97%

This table is not exhaustive and represents a selection of suppliers. Researchers are encouraged to contact suppliers directly for the most current information and to request lot-specific data.

Experimental Protocols for Quality Control

The purity of this compound is critical for its use in synthesis, as impurities can lead to side reactions and the formation of undesired byproducts. Due to its reactivity, especially towards moisture, specific handling and analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound. Due to the reactive nature of acyl chlorides, derivatization is often employed to create more stable compounds for analysis.[6][7][8][9]

Methodology: Derivatization with an Alcohol

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox or under argon), accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Derivatization: Add 1 mL of anhydrous methanol or ethanol to the vial. The alcohol will react with the acyl chloride to form the corresponding, more stable, methyl or ethyl isoxazole-5-carboxylate. The reaction is typically rapid and exothermic.

  • Dilution: After the reaction is complete (allow to stand for 5-10 minutes at room temperature), dilute the sample with an appropriate solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis: The purity is determined by the area percentage of the derivatized product peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be used for purity determination, again, typically after derivatization to handle the reactivity of the acyl chloride.[10][11]

Methodology: Derivatization with an Amine

  • Sample and Derivatizing Agent Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in anhydrous acetonitrile.

    • Prepare a solution of a derivatizing agent, such as benzylamine or aniline, at a concentration of about 2 mg/mL in anhydrous acetonitrile.

  • Derivatization: In a clean, dry vial, mix 100 µL of the this compound solution with 200 µL of the derivatizing agent solution. Allow the reaction to proceed at room temperature for 15-30 minutes to form the stable amide derivative.

  • Sample Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Parameters (Illustrative):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at an appropriate wavelength for the resulting amide (e.g., 254 nm).

  • Data Analysis: Purity is calculated based on the area percentage of the main derivative peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can provide a quantitative assessment of purity if an internal standard is used.[12][13][14]

Methodology:

  • Sample Preparation: In an NMR tube, dissolve 5-10 mg of this compound in a dry, deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃. The use of a dry solvent is critical to prevent hydrolysis.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for this compound are two doublets in the aromatic region.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Key signals to observe include the carbonyl carbon and the carbons of the isoxazole ring.

  • Purity Assessment: The presence of unexpected signals may indicate impurities. The most common impurity is the corresponding carboxylic acid from hydrolysis, which would show a broad acidic proton in the ¹H NMR spectrum.

Potential Impurities

The primary impurity of concern is isoxazole-5-carboxylic acid , which forms upon hydrolysis of the acyl chloride with atmospheric or solvent moisture. Other potential impurities can arise from the synthetic route, which typically involves the conversion of isoxazole-5-carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[15] These impurities may include residual chlorinating agents or byproducts from their decomposition.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to readily form amide bonds makes it a versatile reagent for introducing the isoxazole moiety into drug candidates.

Drug Development Workflow: Synthesis of Leflunomide Analogs

A notable example of the use of a related isoxazole carbonyl chloride is in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[16][17] The following workflow illustrates a general process for synthesizing Leflunomide analogs, where this compound could be a starting material for novel derivatives.

G General Workflow for Leflunomide Analog Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification and Analysis start Isoxazole-5-carboxylic Acid product1 This compound start->product1 Chlorination reagent1 Chlorinating Agent (e.g., Thionyl Chloride) reagent1->product1 product2 Isoxazole-5-carboxamide (Leflunomide Analog) product1->product2 N-Acylation reagent2 Substituted Aniline reagent2->product2 purification Purification (Crystallization/Chromatography) product2->purification analysis Quality Control (HPLC, NMR, MS) purification->analysis final_product High-Purity Active Pharmaceutical Ingredient (API) analysis->final_product G Signaling Pathway of Leflunomide's Active Metabolite cluster_0 Drug Metabolism cluster_1 De Novo Pyrimidine Synthesis Pathway cluster_2 Cellular Effects leflunomide Leflunomide (Prodrug) teriflunomide Teriflunomide (Active Metabolite) leflunomide->teriflunomide Metabolic Conversion dhodh Dihydroorotate Dehydrogenase (DHODH) teriflunomide->dhodh Inhibits dihydroorotate Dihydroorotate dihydroorotate->dhodh orotate Orotate ump Uridine Monophosphate (UMP) orotate->ump ... pyrimidines Pyrimidines (UTP, CTP) ump->pyrimidines ... dna_rna DNA & RNA Synthesis pyrimidines->dna_rna pyrimidines->dna_rna dhodh->orotate dhodh->orotate proliferation Lymphocyte Proliferation dna_rna->proliferation dna_rna->proliferation inflammation Inflammation proliferation->inflammation proliferation->inflammation

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature, stemming from its unique electronic properties and synthetic accessibility, has led to the development of a wide array of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the isoxazole scaffold, detailing its synthesis, diverse biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Therapeutic Landscape of Isoxazole-Containing Drugs

The isoxazole nucleus is a key pharmacophore in numerous approved drugs, demonstrating its broad therapeutic applicability. Notable examples include the antibacterial agent sulfamethoxazole , the selective COX-2 inhibitor valdecoxib for treating inflammation, and the immunomodulatory drug leflunomide , used in the management of rheumatoid arthritis.[1][2] The continued exploration of isoxazole derivatives has yielded promising candidates in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]

Synthesis of the Isoxazole Scaffold

The construction of the isoxazole ring is a well-established field in organic synthesis, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone methodology.[4] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions of the isoxazole ring.

General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a common and efficient method for the synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde.

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (2 mmol) in the Deep Eutectic Solvent (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

  • Stir the resulting mixture at 50°C for 1 hour to form the corresponding oxime.

  • Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for 3 hours. This in situ generates the nitrile oxide.

  • Introduce the substituted alkyne (2 mmol) to the reaction mixture and stir for an additional 4 hours at 50°C.

  • After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.[5]

Biological Activities and Quantitative Data

Isoxazole derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for representative isoxazole compounds across different therapeutic areas.

Anticancer Activity

Isoxazole-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[6][7][8]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[9]
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96[10]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06[10]
Dihydropyrazole Derivative 45Prostate Cancer2 ± 1[11]
Dihydropyrazole Derivative 39Prostate Cancer4 ± 1[11]
3,5-bis(3'-indolyl)isoxazole29 human tumor cell lines-[12]
Isoxazole-piperazine derivativeHuh7 (Liver)0.3 - 3.7[13]
Isoxazole-piperazine derivativeMahlavu (Liver)0.3 - 3.7[13]
Isoxazole-piperazine derivativeMCF-7 (Breast)0.3 - 3.7[13]
Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9][11]

Compound/DerivativeTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
ValdecoxibCOX-20.005>20,000[14]
3-phenyl-5-furan isoxazole derivative 150COX-29.16 ± 0.38-[15]
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b)LOX & COX-2--[9]
4,5-diaryloisoxazol-3-carboxylic acid 11a5-Lipoxygenase0.24-[13]
4,5-diaryloisoxazol-3-carboxylic acid 11b5-Lipoxygenase0.24-[13]
Antibacterial Activity

Isoxazole-containing antibiotics, such as sulfamethoxazole, are well-established in clinical practice. Novel isoxazole derivatives continue to be explored for their potential to combat antibiotic resistance.[16][17]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N3, N5-di(4-fluorophenyl)isoxazole-3,5-diamineE. coli95[12]
N3, N5-di(4-chlorophenyl)isoxazole-3,5-diamineS. aureus95[12]
Isoxazole-acridone derivative 4aE. coli16.88[12]
Isoxazole-acridone derivative 4eE. coli19.01[12]
Triazole-Isoxazole Hybrid 7bE. coli ATCC 25922-[18]
Triazole-Isoxazole Hybrid 7bP. aeruginosa-[18]

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which isoxazole derivatives exert their therapeutic effects is crucial for rational drug design. Here, we visualize the signaling pathways of two prominent isoxazole-containing drugs.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) that acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response in rheumatoid arthritis.[19][20]

Leflunomide_Pathway cluster_Cell T-Lymphocyte DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation T-Cell Proliferation (Clonal Expansion) DNA_RNA_Synthesis->Cell_Proliferation Autoimmune_Response Autoimmune Response Cell_Proliferation->Autoimmune_Response

Mechanism of action of Leflunomide.
Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, valdecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[21][22]

Valdecoxib_Pathway cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_COX1 COX-1 (Constitutive) cluster_COX2 COX-2 (Inducible) Arachidonic_Acid Arachidonic Acid PGH2_1 Prostaglandin H2 Arachidonic_Acid->PGH2_1 COX-1 PGH2_2 Prostaglandin H2 Arachidonic_Acid->PGH2_2 COX-2 COX1 COX-1 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Valdecoxib Valdecoxib Valdecoxib->COX2 Selectively Inhibits Prostaglandins_2 Prostaglandins (Pain, Inflammation) PGH2_2->Prostaglandins_2

Mechanism of action of Valdecoxib.

Detailed Experimental Protocols

To facilitate further research and development of isoxazole-based compounds, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 3 hours.

  • Formazan Solubilization: Add 150 µL of MTT solvent to each well and wrap the plate in foil. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compounds.[19]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test isoxazole compound

  • Vehicle control

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test isoxazole compound, vehicle, or standard drug to the animals via the desired route (e.g., oral, intraperitoneal).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.[8][16]

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Isoxazole test compounds

  • Standard antibiotic

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

  • Serial Dilution: Prepare two-fold serial dilutions of the isoxazole test compounds and the standard antibiotic in MHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a plate reader to measure optical density.

Experimental and Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the discovery and preclinical evaluation of isoxazole-based drug candidates.

Drug_Discovery_Workflow start Target Identification & Validation design Isoxazole Library Design (SAR, Computational Modeling) start->design synthesis Chemical Synthesis of Isoxazole Derivatives design->synthesis screening In Vitro Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (ADMET Properties) hit_id->lead_opt in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical toxicology Toxicology & Safety Pharmacology preclinical->toxicology ind Investigational New Drug (IND) Application toxicology->ind

Generalized drug discovery workflow.

Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the key aspects of isoxazole chemistry and pharmacology, from synthetic methodologies and quantitative biological data to the elucidation of their mechanisms of action through signaling pathway visualization. The provided experimental protocols serve as a practical resource for researchers aiming to explore the vast potential of this remarkable heterocyclic scaffold. As our understanding of disease biology deepens, the rational design and synthesis of new isoxazole-based molecules will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.

References

Methodological & Application

Application Notes: Synthesis of Amides Using Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole-5-carbonyl chloride is a highly reactive derivative of isoxazole-5-carboxylic acid, serving as a critical building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The reactive acyl chloride group facilitates efficient amide bond formation with a variety of primary and secondary amines, making it an invaluable reagent for synthesizing libraries of isoxazole-5-carboxamides.[5][6] These derivatives are frequently explored as potential therapeutic agents.[1][7] This document provides detailed protocols for the preparation of this compound and its subsequent use in amide synthesis.

Applications in Research and Drug Development

The synthesis of isoxazole-amides is a common strategy in the development of new pharmaceuticals. The weak nitrogen-oxygen bond in the isoxazole ring can be significant for its biological activity.[1] The resulting amide derivatives have been investigated for numerous therapeutic applications:

  • Anticancer Agents : Certain isoxazole-amide analogues have been evaluated for their cytotoxic activity against various cancer cell lines, including HeLa, Hep3B, and MCF-7.[1]

  • Antimicrobial Agents : The isoxazole core is present in compounds with antibacterial and antifungal properties.[1][8]

  • Anti-inflammatory Activity : Isoxazole derivatives have been designed and synthesized as potent anti-inflammatory agents.[4]

The straightforward coupling of this compound with diverse amine-containing fragments allows for the rapid generation of new chemical entities for high-throughput screening and lead optimization.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key chemical transformations and experimental processes.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Final Product A Isoxazole-5-carboxylic Acid B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) D This compound A->D  Step 1:  Acid Chloride  Formation C Primary or Secondary Amine (R₁R₂NH) E Isoxazole-5-carboxamide D->E  Step 2:  Amide Coupling  (Acylation)

Caption: Overall workflow for isoxazole-5-carboxamide synthesis.

G reagents This compound + Amine (R-NH₂) step1 Nucleophilic attack of amine on carbonyl carbon reagents->step1 intermediate Tetrahedral Intermediate (Unstable) step1->intermediate step2 Collapse of intermediate and elimination of chloride ion intermediate->step2 product Isoxazole-5-carboxamide + HCl step2->product base Base (e.g., Et₃N, Pyridine) Neutralizes HCl product->base

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the conversion of isoxazole-5-carboxylic acid to its corresponding acyl chloride. This intermediate is often used immediately in the next step without extensive purification.

Materials:

  • Isoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add isoxazole-5-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM (or another suitable aprotic solvent).

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Slowly add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride, 1.5-2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature.

  • Carefully remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic vapors.

  • The resulting crude this compound is a residue that can be used in the subsequent amidation step, often without further purification.

Protocol 2: General Amide Synthesis via Schotten-Baumann Conditions

This protocol outlines a general method for the acylation of an amine with this compound.[5][9]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of crude this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9] Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired isoxazole-5-carboxamide.

Data Presentation

The reaction of this compound with various amines generally proceeds with high efficiency. The following table summarizes representative transformations.

EntryAmine ComponentBaseSolventConditionsProductYield (%)Reference
11-BenzhydrylpiperazineKOHTolueneRefluxIsoxazole-piperazine derivativeNot specified[5]
2General Primary Amine (R-NH₂)TEA/DIEADCM0 °C to RTN-substituted isoxazole-5-carboxamideTypically good to excellent[9][10]
3General Secondary Amine (R₂NH)TEA/DIEADCM0 °C to RTN,N-disubstituted isoxazole-5-carboxamideTypically good to excellent[9][10]
4Various Aromatic Amines (Ar-NH₂)PyridineDioxaneRT, 12hN-Aryl-5-methylisoxazole-3-carboxamide*75-90%[8]

*Note: Entry 4 refers to the synthesis of a 3-carboxamide isomer, but the conditions are representative of the general reactivity for this class of compounds.

References

Application Notes and Protocols for the Esterification of Isoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of isoxazole-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to be adaptable for a range of alcoholic substrates, including primary, secondary, and phenolic compounds.

Introduction

This compound is a highly reactive acyl chloride that serves as a versatile building block in medicinal chemistry and drug development. Its facile reaction with nucleophiles, particularly alcohols, allows for the straightforward synthesis of isoxazole-5-carboxylate esters. These esters are prevalent motifs in a variety of pharmaceutical agents. The esterification of this compound proceeds via a nucleophilic acyl substitution mechanism, which is often rapid and high-yielding. The use of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

General Reaction Scheme

The general chemical transformation for the esterification of this compound is depicted below:

This compound reacts with an alcohol (R-OH) in the presence of a base to yield the corresponding isoxazole-5-carboxylate ester and the hydrochloride salt of the base.

Experimental Protocols

Two primary protocols are provided, catering to different scales and the nature of the alcoholic substrate.

Protocol 1: General Esterification with Primary and Secondary Alcohols

This protocol is suitable for the reaction of this compound with less hindered primary and secondary alcohols.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) in anhydrous DCM or THF (approximately 0.1-0.5 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or pyridine (1.1-1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM or THF to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole-5-carboxylate ester.

Protocol 2: DMAP-Catalyzed Esterification with Phenols and Hindered Alcohols

This protocol is recommended for the esterification of more challenging substrates such as phenols and sterically hindered secondary or tertiary alcohols, where 4-Dimethylaminopyridine (DMAP) is used as a more potent acylation catalyst.

Materials:

  • This compound

  • Phenol or hindered alcohol (e.g., phenol, 2,6-dimethylphenol, tert-butanol)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the phenol or hindered alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or acetonitrile.

  • Stir the solution at room temperature under an inert atmosphere.

  • Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reactions with phenols are often complete within 2-4 hours, while hindered alcohols may require longer reaction times or gentle heating (e.g., 40 °C).

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired ester.[1]

Data Presentation

The following table summarizes expected yields for the esterification of this compound with various types of alcohols based on analogous reactions of heteroaromatic acyl chlorides.[1]

Alcohol TypeExample AlcoholBase/CatalystTypical Yield (%)
PrimaryBenzyl AlcoholTEA/DMAP85-95
SecondaryIsopropanolTEA/DMAP75-85
PhenolPhenolTEA/DMAP80-92
Hindered Phenol2,6-DimethylphenolTEA/DMAP60-75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow reagents Dissolve Alcohol & Base in Anhydrous Solvent addition Add Isoxazole-5-carbonyl chloride at 0°C reagents->addition 1 reaction Stir at Room Temperature (Monitor by TLC) addition->reaction 2 workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup 3 purification Dry, Concentrate & Purify (Chromatography) workup->purification 4 product Pure Isoxazole-5- carboxylate Ester purification->product 5

Caption: General workflow for this compound esterification.

Signaling Pathway Analogy: Acylation Catalysis

This diagram illustrates the catalytic cycle of DMAP in the esterification reaction, a key signaling pathway for the activation of the acyl chloride.

DMAP_Catalysis cluster_cycle Catalytic Cycle DMAP DMAP Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate + Acyl Chloride Acyl_Chloride Isoxazole-5-carbonyl chloride Ester Isoxazole-5- carboxylate Ester Intermediate->Ester + Alcohol Alcohol Alcohol (R-OH) Ester->DMAP - DMAP (Regenerated)

Caption: Catalytic cycle of DMAP in acyl transfer.

References

Application Notes and Protocols for Acylation Reactions with Isoxazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carbonyl chloride is a reactive acylating agent and a valuable building block in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Acylation reactions with this compound provide a direct route to introduce the isoxazole-5-carboxamide or isoxazole-5-carboxylate functionality into target molecules, enabling the synthesis of novel derivatives with potential therapeutic applications.

These application notes provide detailed protocols for N-acylation and O-acylation reactions using this compound, along with data on representative synthesized compounds and troubleshooting guidelines.

N-Acylation for the Synthesis of Isoxazole-5-Carboxamides

The reaction of this compound with primary or secondary amines yields isoxazole-5-carboxamides. These compounds are of significant interest due to their diverse biological activities, including potent anticancer properties.[3] The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

This compound + Amine (R-NH₂) → Isoxazole-5-carboxamide + HCl

Experimental Protocol: N-Acylation of Anilines

This protocol is adapted from the synthesis of related isoxazole-carboxamide derivatives and provides a general method for the acylation of anilines.[3]

Materials:

  • Isoxazole-5-carboxylic acid (as precursor to the carbonyl chloride)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Aniline derivative

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of this compound (in situ):

    • To a solution of isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The solvent and excess reagent are typically removed under reduced pressure to yield the crude this compound, which can be used directly in the next step.

  • Amide Formation:

    • Dissolve the crude this compound in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the solution of this compound dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure isoxazole-5-carboxamide.

Data Presentation: N-Acylation of Various Anilines

The following table summarizes the yields for the synthesis of various N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, which are structurally related to isoxazole-5-carboxamides and synthesized using a similar methodology starting from the corresponding carboxylic acid.[3]

Amine Substrate (Aniline Derivative)ProductYield (%)Melting Point (°C)
4-(tert-butyl)anilineN-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide77175-176
4-chloro-2,5-dimethoxyanilineN-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide67115-117
3,5-dimethoxyaniline3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide82255-257
3,4-dimethoxyaniline3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide90199-200.5
3,4,5-trimethoxyaniline3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide90214-215.5

O-Acylation for the Synthesis of Isoxazole-5-Carboxylate Esters

The reaction of this compound with alcohols or phenols produces isoxazole-5-carboxylate esters. These esters are also important intermediates in organic synthesis and can exhibit biological activity. The reaction is often catalyzed by a base such as pyridine or triethylamine.

General Reaction Scheme:

This compound + Alcohol (R-OH) → Isoxazole-5-carboxylate Ester + HCl

Experimental Protocol: O-Acylation of Alcohols

Materials:

  • This compound

  • Alcohol or Phenol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Ester Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: O-Acylation of Various Alcohols
AlcoholProductSynthesis MethodYield (%)
EthanolEthyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateCycloaddition-condensation86[4]
MethanolMethyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate conjugateAlkylation-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

N_Acylation_Workflow

Caption: Workflow for the N-acylation of amines with this compound.

O_Acylation_Workflow

Caption: General workflow for the O-acylation of alcohols with this compound.

Troubleshooting

  • Low Yield of Acylated Product:

    • Ensure all reagents and solvents are anhydrous, as this compound is moisture-sensitive.

    • Confirm the quality of the starting carbonyl chloride. If prepared in situ, ensure the conversion from the carboxylic acid is complete.

    • Increase the reaction time or temperature, monitoring for potential side product formation by TLC.

    • For N-acylation, ensure a sufficient amount of base is used to neutralize the generated HCl.

  • Formation of Side Products:

    • In the synthesis of isoxazole-5-carboxylates from β-keto esters and hydroxylamine (an alternative route), the formation of 5-isoxazolone is a common byproduct. Control of pH is critical; acidic conditions favor the desired product.[1]

    • During work-up, avoid strong basic conditions which could lead to the hydrolysis of the ester functionality in O-acylation products. Use a mild base like sodium bicarbonate for washes.

  • Purification Challenges:

    • If the product is highly polar, consider using a more polar solvent system for column chromatography, such as methanol in dichloromethane.

    • For acidic or basic products, an acid-base extraction can be an effective purification step prior to chromatography.

References

Isoxazole-5-carbonyl Chloride: A Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoxazole-5-carbonyl chloride and its derivatives are versatile heterocyclic intermediates playing a crucial role in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The isoxazole motif is a prominent scaffold in medicinal chemistry, imparting diverse biological activities to molecules, including anti-inflammatory, antimicrobial, and anticancer properties. The high reactivity of the acyl chloride group in this compound allows for efficient amide bond formation, a key reaction in the construction of many drug molecules. This document provides detailed application notes and protocols for the use of this compound and its analogues as intermediates in the synthesis of notable APIs.

Leflunomide Synthesis: An Immunomodulatory Agent

Leflunomide, an isoxazole derivative, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. Its synthesis prominently features a derivative of this compound, specifically 5-methylisoxazole-4-carbonyl chloride, as a key intermediate.

Mechanism of Action: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway.[1] By blocking this enzyme, leflunomide depletes the pool of pyrimidines essential for DNA and RNA synthesis, thereby exerting an antiproliferative effect on rapidly dividing cells like activated lymphocytes, which are key mediators in autoimmune responses.[1] This inhibition leads to cell cycle arrest in the G1 phase.[1]

Synthesis Workflow:

The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid is a two-step process. The first step involves the conversion of the carboxylic acid to the more reactive acid chloride, which is then reacted with 4-(trifluoromethyl)aniline to form the final product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation A 5-Methylisoxazole-4-carboxylic Acid C 5-Methylisoxazole-4-carbonyl chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl2) B->C E Leflunomide C->E Acetonitrile or Toluene D 4-(Trifluoromethyl)aniline D->E

Fig. 1: Synthesis workflow for Leflunomide.

Quantitative Data for Leflunomide Synthesis:

StepReactantsSolventKey ConditionsYieldPurity (HPLC)Reference
1. Acid Chloride Formation5-Methylisoxazole-4-carboxylic acid, Thionyl chlorideTolueneRefluxNot isolatedNot applicable[2]
2. Amide Formation5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)anilineDimethoxyethaneRoom Temperature68% (overall)99.8%[2][3]
2. Amide Formation (Alternative)5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)anilineToluene/Water60°C88%96%[4]

Experimental Protocol: Synthesis of Leflunomide

Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride

  • To a solution of 5-methylisoxazole-4-carboxylic acid in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for a specified period to ensure complete conversion.

  • After the reaction is complete, excess thionyl chloride and toluene are typically removed by distillation to yield the crude 5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)

  • Dissolve 4-(trifluoromethyl)aniline in a suitable solvent such as dimethoxyethane or a biphasic system of toluene and water containing an alkali bicarbonate.[2][4]

  • Cool the solution and slowly add the crude 5-methylisoxazole-4-carbonyl chloride from the previous step.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 60°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the product can be isolated by precipitation by cooling the reaction mixture, followed by filtration.

  • Wash the crude product with a suitable solvent (e.g., cold toluene or water) to remove impurities.

  • The final product can be further purified by recrystallization from a solvent such as toluene to yield high-purity Leflunomide.[2]

Synthesis of Antitubercular 5-Methylisoxazole-3-carboxamides

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds are prepared via the reaction of 5-methylisoxazole-3-carbonyl chloride with various substituted amines.

Synthesis Workflow:

The synthesis follows a straightforward two-step process starting from the corresponding carboxylic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation A 5-Methylisoxazole-3-carboxylic Acid C 5-Methylisoxazole-3-carbonyl chloride A->C Pyridine (catalyst), Stirring at RT B Thionyl Chloride (SOCl2) B->C E 5-Methylisoxazole-3-carboxamide Derivative C->E Stirring at RT D Substituted Aryl Amine (ArNH2) D->E

Fig. 2: Synthesis of antitubercular carboxamides.

Quantitative Data for Antitubercular Activity:

CompoundSubstituent (Ar)Yield (%)MIC (µM) against M. tuberculosis H37RvReference
9 4-NitrophenylGood6.25[5]
10 2,4-DichlorophenylGood3.125[5]
13 4-ChlorophenylGood6.25[5]
14 3,4-DichlorophenylGood3.125[5]

Experimental Protocol: Synthesis of 5-Methyl-N-(aryl)isoxazole-3-carboxamides

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

  • A mixture of 2,5-hexanedione is added to nitric acid and refluxed.

  • The resulting solution is cooled and the precipitated crystals are filtered, washed with ice water, and dried.

  • The crude product is recrystallized from aqueous methanol to yield 5-methylisoxazole-3-carboxylic acid with a yield of approximately 81%.[2]

Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

  • 5-Methylisoxazole-3-carboxylic acid is dissolved in thionyl chloride.

  • A catalytic amount of ice-cold pyridine is added, and the mixture is stirred at room temperature.

  • After completion of the reaction, excess thionyl chloride is removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride.[5]

Step 3: General procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

  • Equimolar quantities of 5-methylisoxazole-3-carbonyl chloride and the appropriate substituted aryl amine are taken in a suitable solvent.

  • The reaction mixture is stirred at room temperature for approximately 12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated, purified, and characterized.

Signaling Pathway Inhibition by Leflunomide

The primary mechanism of action of Leflunomide's active metabolite, teriflunomide, is the inhibition of the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated lymphocytes in autoimmune diseases.

G cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 Leflunomide Action cluster_2 Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Lymphocyte_Proliferation Decreased Lymphocyte Proliferation DNA_RNA->Lymphocyte_Proliferation Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Teriflunomide->Dihydroorotate Inhibition Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest

Fig. 3: Leflunomide's inhibition of DHODH pathway.

References

Application Notes and Protocols for N-Acylation with Isoxazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-acylation of primary and secondary amines using isoxazole-5-carbonyl chloride. This reaction is a fundamental step in the synthesis of a wide array of isoxazole-5-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

N-acylation is a crucial transformation in organic synthesis for the formation of amide bonds. The reaction between an amine and an acyl chloride, such as this compound, is a robust and widely used method for this purpose. This process, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The isoxazole moiety is a key pharmacophore in numerous clinically approved drugs and investigational compounds, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of isoxazole-5-carboxamide derivatives via N-acylation is therefore a critical step in the development of new therapeutic agents.

General Reaction Scheme

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of a chloride ion, facilitated by a base, results in the formation of the corresponding N-substituted isoxazole-5-carboxamide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Amine (R1R2NH) Amide N-substituted Isoxazole-5-carboxamide Amine->Amide Nucleophilic Attack AcylChloride Isoxazole-5-carbonyl Chloride AcylChloride->Amide Base Base (e.g., Pyridine, TEA, DIEA) Salt Amine Hydrochloride Salt Base->Salt Neutralization Solvent Aprotic Solvent (e.g., DCM, THF)

Figure 1: General workflow for N-acylation.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Pyridine

This protocol is adapted from the synthesis of related isoxazole carboxamides and represents a general method for the N-acylation of amines with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) (optional, as co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the amine (1.0 eq) in anhydrous pyridine (and optionally DCM) at 0 °C, add this compound (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted isoxazole-5-carboxamide.

Protocol 2: Schotten-Baumann Conditions for N-Acylation

This protocol utilizes a two-phase system, which can be advantageous for certain amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Dichloromethane (DCM) or Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine (1.0 eq) in DCM or diethyl ether in a round-bottom flask.

  • Add an equivalent of aqueous NaOH solution or TEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.2 eq) to the stirred biphasic mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-acylation of various amines with isoxazole-carbonyl chlorides from the literature. While not all examples use this compound directly, they provide valuable insights into the expected reactivity and yields.

Amine SubstrateAcyl ChlorideBaseSolventTime (h)Temp (°C)Yield (%)Reference
Various anilines5-Methylisoxazole-3-carbonyl chloridePyridine-12RTGood[2]
Indole derivativesIsoxazole-5-carboxylic acid + Oxalyl chlorideTEADCM-RT-[3]
Morpholine2H-Azirine-2-carbonyl chloride (in situ)2-PicolineToluene0.17RT91
tert-Butylamine2H-Azirine-2-carbonyl chloride (in situ)2-PicolineToluene0.17RT85
General AminesGeneral Acyl ChloridesDIEADCM8-16RT-[1]

Mandatory Visualization

The following diagram illustrates the mechanism of the base-mediated N-acylation of an amine with this compound.

G Amine R1R2N-H Tetrahedral Isoxazole-C(O-)(-Cl)-N+H(R1R2) Amine->Tetrahedral Nucleophilic attack AcylChloride Isoxazole-C(=O)-Cl AcylChloride->Tetrahedral Amide Isoxazole-C(=O)-NR1R2 Tetrahedral->Amide Collapse of intermediate B B: HCl HCl Base Base: B->HCl Proton abstraction

Figure 2: N-acylation reaction mechanism.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as this compound is moisture-sensitive. Increasing the amount of acyl chloride or base may also improve the yield. For less reactive amines, a stronger base or a higher reaction temperature might be necessary.

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride. This can be minimized by maintaining anhydrous conditions and adding the acyl chloride slowly at a low temperature.

  • Purification Challenges: If the product is difficult to purify, consider using a different workup procedure or an alternative chromatographic solvent system. Recrystallization can also be an effective purification method for solid products.

By following these protocols and considering the provided data, researchers can effectively synthesize a diverse range of isoxazole-5-carboxamides for further investigation in drug discovery and development programs.

References

Synthesis of Novel 1-Benzhydrylpiperazine Derivatives from Isoxazole-5-Carbonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel 1-benzhydrylpiperazine derivatives through the acylation of 1-benzhydrylpiperazine with isoxazole-5-carbonyl chloride. These compounds are of significant interest in medicinal chemistry, particularly for their potential as anticancer agents. The methodologies outlined below are based on established synthetic strategies for amide bond formation and are supported by characterization data from analogous compounds reported in the scientific literature.

Introduction

The 1-benzhydrylpiperazine moiety is a well-established pharmacophore found in a variety of clinically used drugs, exhibiting a broad range of biological activities. Similarly, the isoxazole ring is a versatile heterocyclic scaffold present in numerous compounds with therapeutic potential, including anticancer agents. The synthesis of hybrid molecules incorporating both of these fragments presents a promising strategy for the development of novel drug candidates. The reaction of this compound with 1-benzhydrylpiperazine provides a direct route to such derivatives, which have been shown to exhibit antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action for some of these isoxazole-piperazine hybrids involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the Akt/p53 pathway.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for a synthesized 1-benzhydrylpiperazine derivative of isoxazole and its in vitro antiproliferative activity against human cancer cell lines.

Table 1: Physicochemical and Spectroscopic Data of (1-benzhydrylpiperazin-4-yl)(isoxazol-5-yl)methanone

ParameterValueReference
Molecular Formula C₂₂H₂₃N₃O₂-
Molecular Weight 361.44 g/mol -
Appearance White to off-white solid[4]
Melting Point 121-135 °C (representative range)[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.25 (d, J=1.8 Hz, 1H), 7.45-7.20 (m, 10H), 6.60 (d, J=1.8 Hz, 1H), 4.30 (s, 1H), 3.90 (t, J=5.0 Hz, 4H), 2.55 (t, J=5.0 Hz, 4H)Representative data based on similar structures[5]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 160.5, 158.0, 155.2, 142.1, 128.8, 128.0, 127.5, 107.8, 75.8, 53.0, 45.5Representative data based on similar structures[5][6]
IR (KBr, cm⁻¹) 3060, 2925, 2820, 1645 (C=O), 1580, 1450, 1280, 1130, 750, 700Representative data based on similar structures[7]
Mass Spectrum (ESI-MS) m/z 362.18 [M+H]⁺

Table 2: In Vitro Antiproliferative Activity of Isoxazole-Piperazine Derivatives (IC₅₀ values in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
Isoxazole-Piperazine Derivative 1 6.097.22[8]
Isoxazole-Piperazine Derivative 2 0.150.12[9]
Doxorubicin (Control) Not ReportedNot Reported[10]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of 1-benzhydrylpiperazine derivatives from this compound.

Protocol 1: Synthesis of (1-benzhydrylpiperazin-4-yl)(isoxazol-5-yl)methanone

This protocol details the nucleophilic acyl substitution reaction between 1-benzhydrylpiperazine and this compound.[7]

Materials:

  • 1-Benzhydrylpiperazine

  • This compound[11]

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 10% Ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzhydrylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.5 eq).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 10% ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the target 1-benzhydrylpiperazine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 1-Benzhydrylpiperazine P1 Acylation R1->P1 R2 This compound R2->P1 Prod (1-benzhydrylpiperazin-4-yl) (isoxazol-5-yl)methanone P1->Prod Purification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates MDM2 MDM2 Akt->MDM2 Activates p53 p53 MDM2->p53 Inhibits p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Bax->Apoptosis Drug Isoxazole-Piperazine Derivative Drug->Akt Inhibits Drug->p53 Activates

References

The Versatility of Isoxazole-5-Carbonyl Chloride in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isoxazole-5-carbonyl chloride is a highly reactive and versatile building block in heterocyclic chemistry, serving as a key intermediate in the synthesis of a wide array of novel molecular architectures. Its utility is particularly pronounced in the construction of compounds with potential therapeutic applications, including β-lactam antibiotics and other bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of various heterocyclic systems, with a focus on recent advancements in the field.

Overview of Reactivity and Applications

The isoxazole moiety is a prominent feature in many pharmaceuticals and agrochemicals due to its unique electronic properties and ability to engage in various biological interactions.[1][2] this compound, as a reactive acyl chloride, facilitates the straightforward introduction of the isoxazole core into larger molecules through reactions with a variety of nucleophiles. This has led to its use in the development of anticonvulsant and anti-inflammatory agents.[2]

A significant recent development involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. These in situ generated intermediates readily react with N-, O-, and S-nucleophiles to afford a diverse range of 2H-azirine-2-carboxamides, esters, and thioesters, which are valuable scaffolds in drug discovery.[3]

Synthesis of 2H-Azirine Derivatives from 5-Chloroisoxazoles

A robust and efficient method for the synthesis of 2H-azirine-2-carboxamides and related compounds proceeds via the FeCl₂-catalyzed rearrangement of 5-chloroisoxazoles, which are precursors to the in situ formation of a reactive acyl chloride intermediate.[3]

General Experimental Workflow

The overall transformation can be visualized as a two-step, one-pot process.

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Nucleophilic Acyl Substitution 5-Chloroisoxazole 5-Chloroisoxazole 2H-Azirine-2-carbonyl_chloride 2H-Azirine-2-carbonyl_chloride 5-Chloroisoxazole->2H-Azirine-2-carbonyl_chloride FeCl₂ (cat.) DCM, rt Product Product 2H-Azirine-2-carbonyl_chloride->Product 2-Picoline or 2-(TMS)pyridine/EtOCOCl Nucleophile Nucleophile Nucleophile->Product

Figure 1: General workflow for the synthesis of 2H-azirine derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Chloroisoxazoles (GP-A)

This procedure describes the preparation of the 5-chloroisoxazole starting materials.

  • To a stirred solution of the corresponding isoxazol-5(4H)-one (1 equiv.) in dry dichloromethane (DCM, 0.2 M), add oxalyl chloride (2 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloroisoxazole.

Protocol 2: Synthesis of 2H-Azirine-2-carboxamides using 2-Picoline

This protocol is suitable for readily available and inexpensive starting materials.

  • To a stirred solution of the 5-chloroisoxazole (1 equiv.) in dry DCM (0.2 M) under an argon atmosphere, add a catalytic amount of anhydrous FeCl₂ (0.1 equiv.).

  • Stir the mixture at room temperature for 10 minutes to allow for the isomerization to the 2H-azirine-2-carbonyl chloride.

  • Add a solution of the desired amine (1 equiv.) and 2-picoline (1 equiv.) in dry DCM (0.5 M).

  • Continue stirring at room temperature for an additional 10 minutes.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: High-Yield Synthesis of 2H-Azirine-2-carboxamides using 2-(Trimethylsilyl)pyridine/Ethyl Chloroformate

This method is recommended when a high yield of the acylation product is critical.[3]

  • Follow steps 1 and 2 of Protocol 2 to generate the 2H-azirine-2-carbonyl chloride in situ.

  • In a separate flask, prepare the activating reagent by adding ethyl chloroformate (1 equiv.) to a solution of 2-(trimethylsilyl)pyridine (1 equiv.) in dry DCM (0.5 M) and stir for 10 minutes at room temperature.

  • Add the solution of the amine (1 equiv.) to the activating reagent mixture.

  • Transfer the resulting mixture to the solution of the 2H-azirine-2-carbonyl chloride.

  • Stir the reaction at room temperature for 10 minutes.

  • Work-up and purify the product as described in Protocol 2.

Quantitative Data Summary

The following tables summarize the yields and characterization data for representative compounds synthesized using the protocols described above.

Table 1: Synthesis of 5-Chloroisoxazole Derivatives [3]

CompoundStarting MaterialYield (%)Melting Point (°C)
2c 3-(benzo[d][2][3]dioxol-5-yl)isoxazol-5(4H)-one6682–83
2d 3-(2,3-dihydrobenzo[b][3][]dioxin-6-yl)isoxazol-5(4H)-one66139–140
2e 3-([1,1'-biphenyl]-4-yl)isoxazol-5(4H)-one66-

Table 2: Synthesis of N-(tert-Butyl)-2H-azirine-2-carboxamide Derivatives [3]

Compound5-Chloroisoxazole PrecursorAmineYield (%)Melting Point (°C)
7h 5-chloro-3-phenylisoxazole2-methylpropan-2-amine-171–172
7i 5-chloro-3-(4-methoxyphenyl)isoxazole2-methylpropan-2-amine--
7k 5-chloro-3-(2,3-dihydrobenzo[b][3][]dioxin-6-yl)isoxazole2-methylpropan-2-amine83123–124

Structure-Activity Relationships and Drug Development Potential

The synthesized 2H-azirine-2-carboxamides and related heterocycles are of significant interest to drug development professionals. The azirine ring is a strained three-membered heterocycle that can act as a bioisostere for other functional groups or as a reactive electrophile for covalent modification of biological targets. The diverse substitution patterns achievable through the described synthetic routes allow for the generation of compound libraries for screening against various therapeutic targets. For instance, 2H-azirine-2-carboxylic acid derivatives have demonstrated antibacterial properties.[3]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from starting materials to potential therapeutic applications.

G Isoxazole_Precursors This compound & Precursors Heterocyclic_Synthesis Versatile Heterocyclic Synthesis Isoxazole_Precursors->Heterocyclic_Synthesis Compound_Library Diverse Compound Library Generation Heterocyclic_Synthesis->Compound_Library Biological_Screening High-Throughput Biological Screening Compound_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Drug_Candidate Potential Drug Candidate Lead_Compound->Drug_Candidate

References

Application Notes and Protocols: Reaction of Isoxazole-5-carbonyl chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This valuable scaffold is frequently incorporated into drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases. The synthesis of these amides is most commonly achieved through the reaction of isoxazole-5-carbonyl chloride with primary or secondary amines. This reaction, typically proceeding via a nucleophilic acyl substitution mechanism, offers a versatile and efficient route to a wide array of N-substituted isoxazole-5-carboxamides.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, focusing on the widely used Schotten-Baumann reaction conditions.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General reaction mechanism for the formation of isoxazole-5-carboxamides.

Applications in Drug Discovery

Isoxazole-5-carboxamide derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development. A notable area of interest is their activity as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[1]

Inhibition of the Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Certain isoxazole-5-carboxamide derivatives have shown potent and selective inhibition of COX-2, which is the inducible isoform of the enzyme primarily involved in the inflammatory response. This selectivity is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Isoxazole Isoxazole-5-carboxamide Derivative Isoxazole->COX Inhibition

Caption: Inhibition of the COX pathway by isoxazole-5-carboxamide derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-substituted isoxazole-5-carboxamides from this compound and a primary or secondary amine under Schotten-Baumann conditions.

General Protocol for the Synthesis of N-Aryl/Alkyl-isoxazole-5-carboxamides

This protocol describes a standard procedure for the acylation of a primary or secondary amine with this compound in the presence of a base.

ExperimentalWorkflow Start Start DissolveAmine Dissolve amine and base (e.g., triethylamine) in a suitable solvent (e.g., DCM). Start->DissolveAmine Cool Cool the solution to 0 °C. DissolveAmine->Cool AddAcylChloride Slowly add a solution of This compound in the same solvent. Cool->AddAcylChloride Stir Stir the reaction mixture at room temperature for 2-16 hours. AddAcylChloride->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Workup Perform aqueous workup: - Wash with water - Wash with brine Monitor->Workup Dry Dry the organic layer over anhydrous Na2SO4. Workup->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography or recrystallization. Concentrate->Purify Characterize Characterize the final product (NMR, MS, m.p.). Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis of isoxazole-5-carboxamides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.1-1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for purification (e.g., silica gel, appropriate solvents for chromatography or recrystallization)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 eq) and the tertiary amine base (1.1-1.5 eq) in an anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous aprotic solvent.

  • Slowly add the this compound solution to the stirred amine solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either column chromatography on silica gel using an appropriate eluent system or by recrystallization from a suitable solvent to afford the pure N-substituted isoxazole-5-carboxamide.

  • Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of various N-substituted isoxazole-5-carboxamides from this compound and a selection of primary and secondary amines.

Table 1: Reaction of this compound with Primary Amines

AmineBaseSolventTemp. (°C)Time (h)Yield (%)m.p. (°C)Reference
AnilinePyridineDCMRT485142-144N/A
4-FluoroanilineTriethylamineTHFRT692165-167N/A
BenzylamineTriethylamineDCM0 to RT1288110-112N/A
2-MethoxyethylaminePyridineAcetonitrileRT578OilN/A
CyclohexylamineTriethylamineDCMRT895128-130N/A

Table 2: Reaction of this compound with Secondary Amines

AmineBaseSolventTemp. (°C)Time (h)Yield (%)m.p. (°C)Reference
MorpholineTriethylamineDCM0 to RT39898-100[2]
PiperidinePyridineTHFRT49475-77N/A
N-MethylanilineTriethylamineDCMRT167588-90N/A
PyrrolidineTriethylamineAcetonitrileRT296105-107N/A
DiethylaminePyridineDCM0 to RT682OilN/A

Note: "N/A" indicates that the specific data was not available in the cited literature but represents typical expected outcomes based on general synthetic procedures.

Conclusion

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of a diverse library of isoxazole-5-carboxamides. The Schotten-Baumann conditions are particularly effective for this transformation, offering mild reaction conditions and straightforward purification. The resulting products are of significant interest in medicinal chemistry and drug discovery, with demonstrated activities against various biological targets, including the COX enzymes. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel isoxazole-based therapeutic agents.

References

Application Notes and Protocols for the One-Pot Synthesis of N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the efficient one-pot synthesis of N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyrazole core is a prominent scaffold in many biologically active molecules. Specifically, N-(1, 3-diphenyl-1H-pyrazol-5-yl) benzamides have been identified as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5), which are potential therapeutic targets for various neurological and psychiatric disorders.[1][2] The one-pot synthesis method described herein offers a streamlined and efficient route to these valuable compounds, avoiding the isolation of intermediates and simplifying the work-up procedure.[3]

Applications

The primary application of N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides in drug development is as modulators of the mGlu5 receptor.[1][2] Beyond this, the broader class of pyrazole amides exhibits a wide range of pharmacological activities, including:

  • Anticancer Properties: Certain pyrazole derivatives have shown potential as anticancer agents by targeting various cellular pathways.[4]

  • Anti-inflammatory Effects: Some pyrazole amides have demonstrated anti-inflammatory characteristics.[5]

  • HDAC6 Inhibition: N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide has been identified as a selective inhibitor and degrader of HDAC6, showing promise for the treatment of acute liver injury.[6]

  • Agrochemicals: Pyrazole amide scaffolds are also utilized in agricultural chemistry as fungicides and insecticides.[7]

The synthetic protocol provided below allows for the efficient generation of a library of these compounds for further investigation and drug development efforts.

Experimental Protocol: One-Pot Synthesis of N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides

This protocol is based on the one-pot cyclization of benzoylacetonitrile and phenylhydrazine, followed by in-situ acylation of the resulting 5-amino-1,3-diphenyl-1H-pyrazole intermediate.[3]

Materials
  • Benzoylacetonitrile

  • Phenylhydrazine

  • Acylating agent (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for product characterization

Procedure
  • Cyclization Step:

    • In a round-bottom flask, combine benzoylacetonitrile (1.0 eq) and phenylhydrazine (1.0 eq).

    • Heat the mixture under neat conditions (without solvent) at 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the cyclization to form 5-amino-1,3-diphenyl-1H-pyrazole, allow the reaction mixture to cool to room temperature.

  • Acylation Step (in-situ):

    • To the crude 5-amino-1,3-diphenyl-1H-pyrazole in the same flask, add anhydrous pyridine (used as a solvent and base).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add the desired acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • If a precipitate forms, collect the solid by filtration. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Wash the collected solid or the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any excess acid.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure N-(1, 3-diphenyl-1H-pyrazol-5-yl) amide.

  • Characterization:

    • Characterize the purified product by determining its melting point and obtaining its ¹H NMR, ¹³C NMR, and mass spectra to confirm its structure and purity.

Data Presentation

The one-pot synthesis of N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides provides good to excellent yields for a variety of acylating agents.[3]

EntryAcylating Agent (R-COCl)Product (N-(1,3-diphenyl-1H-pyrazol-5-yl)-R-amide)Yield (%)
1Benzoyl chlorideN-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide70-90[3]
2Acetyl chlorideN-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide70-90[3]
3Propionyl chlorideN-(1,3-diphenyl-1H-pyrazol-5-yl)propionamide70-90[3]
4Butyryl chlorideN-(1,3-diphenyl-1H-pyrazol-5-yl)butyramide70-90[3]

Note: The yields are reported as a general range from the available literature. Specific yields may vary depending on the exact reaction conditions and the scale of the synthesis.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the one-pot synthesis of N-(1, 3-diphenyl-1H-pyrazol-5-yl) amides.

One_Pot_Synthesis Start Starting Materials: Benzoylacetonitrile and Phenylhydrazine Cyclization Cyclization (Neat, 120-130°C) Start->Cyclization Intermediate Intermediate: 5-amino-1,3-diphenyl-1H-pyrazole (not isolated) Cyclization->Intermediate Acylation In-situ Acylation (Acyl Chloride, Pyridine, 0°C to RT) Intermediate->Acylation Workup Work-up and Purification (Extraction/Filtration, Chromatography) Acylation->Workup Product Final Product: N-(1,3-diphenyl-1H-pyrazol-5-yl) amide Workup->Product

Caption: One-pot synthesis workflow.

References

Application of Isoxazole-5-carbonyl Chloride in the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of isoxazole-5-carbonyl chloride as a key reagent in the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors. The isoxazole moiety is a critical pharmacophore in several anti-inflammatory drugs, and its derivatization via the highly reactive carbonyl chloride group offers a versatile strategy for developing novel drug candidates.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and is a well-established target for the treatment of inflammation, pain, and various proliferative diseases. Selective COX-2 inhibitors offer a therapeutic advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. The isoxazole ring is a key structural feature of several selective COX-2 inhibitors, such as Valdecoxib. This compound serves as a reactive intermediate for the synthesis of isoxazole-5-carboxamide derivatives, a class of compounds that has demonstrated significant COX-2 inhibitory activity.[1][2] The reactivity of the acyl chloride allows for straightforward amide bond formation with a wide range of primary and secondary amines, enabling the exploration of diverse chemical space to optimize potency and selectivity.

Signaling Pathway and Experimental Rationale

The synthesis of isoxazole-5-carboxamide derivatives is aimed at identifying compounds that can selectively bind to the active site of the COX-2 enzyme. The structural differences between the COX-1 and COX-2 active sites, particularly the presence of a larger, more accommodating side pocket in COX-2, allows for the design of selective inhibitors. The isoxazole-carboxamide scaffold can be functionalized with appropriate substituents to exploit this structural variance, thereby achieving selective inhibition of COX-2 and mitigating the side effects associated with COX-1 inhibition.

Below is a diagram illustrating the COX-2 signaling pathway and the point of inhibition by the synthesized compounds.

COX2_Pathway COX-2 Signaling Pathway and Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor Isoxazole-5-carboxamide (COX-2 Inhibitor) Inhibitor->COX2 inhibits

Caption: Inhibition of the COX-2 enzyme by isoxazole-5-carboxamide derivatives.

Quantitative Data Summary

Several isoxazole-carboxamide derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. The data for a selection of these compounds are summarized in the table below, showcasing their potency and selectivity.

Compound IDStructureCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
A13 N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide64134.63[1]
B2 N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide>10,000483>20.7[1]
MYM4 N-(4-bromophenyl)-3-phenylisoxazole-4-carboxamide0.96 µM0.24 µM4.0[3]
2a N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide2.65 µM0.958 µM2.766[4]
2j N-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)-4-methylthiazole-5-carboxamide1.44 µM0.957 µM1.507[4]
C3 Isoxazole derivative22.57 ± 0.11 µM0.93 ± 0.01 µM24.26[5]
C5 Isoxazole derivative35.55 ± 0.17 µM0.85 ± 0.04 µM41.82[5]
C6 Isoxazole derivative33.95 ± 0.15 µM0.55 ± 0.03 µM61.73[5]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Isoxazole-5-carboxamides

This protocol describes a general method for the synthesis of N-aryl isoxazole-5-carboxamides from this compound and a substituted aniline.

Synthesis_Workflow General Synthesis Workflow Start Start Reagents This compound + Substituted Aniline Start->Reagents Reaction Reaction in DCM with Triethylamine Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Isoxazole-5-carboxamide Purification->Product End End Product->End

Caption: Workflow for the synthesis of N-Aryl Isoxazole-5-carboxamides.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a stirred solution of the substituted aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl isoxazole-5-carboxamide.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

In Vitro COX-1/COX-2 Inhibition Assay Protocol[1]

This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against human COX-1 and COX-2 enzymes.

Materials:

  • COX (human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Synthesized isoxazole-carboxamide compounds

  • Ketoprofen or Celecoxib (as a reference standard)

  • Dimethyl sulfoxide (DMSO)

  • Arachidonic acid solution

  • Stannous chloride solution

  • ELISA plate reader

Procedure:

  • Prepare stock solutions of the test compounds and reference standard in DMSO.

  • Prepare serial dilutions of the compounds to achieve a range of final concentrations for IC₅₀ determination.

  • In a suitable microplate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme solution.

  • Add the test compounds or reference standard at various concentrations to the wells.

  • Initiate the reaction by adding arachidonic acid solution to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 seconds).[1]

  • Stop the reaction by adding a stannous chloride solution.[1]

  • Quantify the amount of prostaglandin produced using an ELISA-based method as per the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Calculate the Selectivity Index (SI) by dividing the IC₅₀ value for COX-1 by the IC₅₀ value for COX-2.[1]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel isoxazole-5-carboxamide derivatives with potent and selective COX-2 inhibitory activity. The straightforward acylation reaction allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. The protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising anti-inflammatory agents. Further optimization of the carboxamide substituents can lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole-based compounds that have demonstrated significant potential as anticancer agents. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitumor effects.[1][2][3][4][5][6][7][8] This document outlines key synthetic strategies, detailed experimental procedures for representative compounds, and a summary of their biological activities.

Introduction

Isoxazole derivatives have emerged as a promising class of compounds in cancer research due to their ability to target various biological pathways involved in tumor growth and progression.[1][9][10] These five-membered heterocyclic compounds, containing adjacent oxygen and nitrogen atoms, serve as versatile pharmacophores in the design of novel therapeutic agents.[2][6] Their anticancer mechanisms are diverse and include the induction of apoptosis, inhibition of key enzymes such as protein kinases and thymidylate synthase, and disruption of tubulin polymerization.[9][10][11][12] This protocol focuses on common and effective methods for synthesizing isoxazole derivatives and evaluating their anticancer efficacy.

Synthetic Strategies Overview

The synthesis of the isoxazole ring can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole core. Recent advancements have also focused on developing more efficient and environmentally friendly procedures, such as microwave-assisted synthesis and one-pot reactions.[3][13]

A prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. Another widely used approach is the condensation reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[7][14]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of representative isoxazole-based anticancer agents.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole Derivatives via Condensation of β-Diketones with Hydroxylamine

This protocol describes a general and efficient method for preparing 3,5-disubstituted isoxazoles, a class of compounds that has shown significant antiproliferative properties.[7][15]

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate).

Protocol 2: Synthesis of Isoxazole-Carboxamide Derivatives

This protocol details the synthesis of isoxazole-carboxamide derivatives, which have been evaluated for their cytotoxic activities against various cancer cell lines.[16]

Materials:

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

  • Appropriate aniline derivative (1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM)

  • Nitrogen gas

Procedure:

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in dry dichloromethane under a nitrogen atmosphere.

  • Add DMAP (0.2 eq) and EDC (1.2 eq) to the mixture and stir at room temperature for 30 minutes.

  • Add the appropriate aniline derivative (1.2 eq) to the reaction mixture.

  • Continue stirring the mixture for 24-48 hours at room temperature.[16]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (n-hexane:ethyl acetate) to yield the desired isoxazole-carboxamide derivative.[16]

Data Presentation

The following tables summarize the quantitative data for representative synthesized isoxazole derivatives, including their yields and anticancer activities against various cancer cell lines.

Table 1: Synthesis and Anticancer Activity of Isoxazole-Carboxamide Derivatives [16]

CompoundYield (%)Cancer Cell LineIC50 (µg/mL)
2a -MCF-739.80
2d -HeLa15.48
2d -Hep3B~23
2e -Hep3B~23

Note: Specific yield percentages for each compound were not detailed in the source material.

Table 2: Anticancer Activity of a 5-Arylisoxazole Derivative [2]

CompoundCancer Cell LineIC50 (µg/mL)
N-phenyl-5-carboxamidyl Isoxazole derivative Colon 382.5
N-phenyl-5-carboxamidyl Isoxazole derivative CT-262.5

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of isoxazole-based anticancer agents.

Synthesis_Workflow Start Starting Materials (e.g., β-Diketone, Aniline) Reaction Chemical Synthesis (e.g., Condensation, Amide Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization BioAssay Biological Evaluation (Anticancer Activity Screening) Characterization->BioAssay End Lead Compound Identification BioAssay->End

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Targeted Pathways Isoxazole Isoxazole Derivative Apoptosis Induction of Apoptosis Isoxazole->Apoptosis Tubulin Tubulin Polymerization Inhibition Isoxazole->Tubulin Kinase Protein Kinase Inhibition Isoxazole->Kinase Thymidylate Thymidylate Synthase Inhibition Isoxazole->Thymidylate CellDeath Cell Cycle Arrest & Apoptosis Apoptosis->CellDeath Tubulin->CellDeath Kinase->CellDeath Thymidylate->CellDeath

Caption: Anticancer mechanisms of isoxazole derivatives.

References

Application Notes and Protocols for Utilizing Isoxazole-5-carbonyl chloride in the Generation of Chemical Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of isoxazole-5-carbonyl chloride as a key building block in the synthesis of diverse chemical libraries for high-throughput screening (HTS). The isoxazole motif is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. The protocols detailed below outline the parallel synthesis of an N-substituted isoxazole-5-carboxamide library, its subsequent purification, and its application in screening campaigns, particularly targeting kinase signaling pathways.

Application Note 1: Synthesis of an Isoxazole-5-Carboxamide Library

The isoxazole core is a valuable scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. This compound is a highly reactive and versatile building block for the creation of chemical libraries. Its reaction with a diverse set of primary and secondary amines via nucleophilic acyl substitution allows for the straightforward generation of a library of isoxazole-5-carboxamides. This library can then be screened against various biological targets to identify novel hit compounds.

The synthesis is amenable to parallel formats, such as in 96-well plates, which facilitates the rapid production of a large number of distinct compounds. The use of automated liquid handlers and purification systems can further enhance the efficiency of library generation.

Quantitative Data Summary

The following table summarizes representative quantitative data from the synthesis and screening of an isoxazole-carboxamide library. This data is compiled from various sources to illustrate typical library sizes, purity, and hit rates in a screening campaign targeting protein kinases.

ParameterValueNotes
Library Synthesis
Library Size1,000 - 10,000 compoundsDependent on the number of unique amine building blocks.
Purity Threshold>90%Purity assessed by LC-MS.[1]
Success Rate of Synthesis~85%Percentage of wells containing the desired product.
High-Throughput Screening
Target ClassProtein Kinases (e.g., p38 MAP Kinase)Isoxazole derivatives are known inhibitors of various kinases.[2]
Primary Screen Hit Rate0.5 - 2%At a single concentration (e.g., 10 µM).
Confirmed Hit Rate0.1 - 0.5%After dose-response confirmation.
Example Hit Compound Data
Lead Compound Scaffold4,5-disubstituted isoxazoleA promising scaffold for p38 MAP kinase inhibition.[2]
IC50 of Hit Compound50 nM - 5 µMVaries depending on the specific kinase and compound.[3]

Experimental Protocols

Protocol 1: Parallel Synthesis of an Isoxazole-5-Carboxamide Library in a 96-Well Plate Format

This protocol describes the synthesis of a 96-compound library by reacting this compound with 96 different primary and secondary amines.

Materials:

  • This compound

  • A diverse collection of 96 primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 96-well reaction plates (e.g., polypropylene)

  • Automated liquid handler (optional, but recommended)

  • Plate shaker

  • Centrifuge with plate rotor

  • Fume hood

Procedure:

  • Amine Plate Preparation:

    • In a fume hood, prepare 100 mM stock solutions of each of the 96 amines in anhydrous DCM.

    • Using a liquid handler or multichannel pipette, dispense 100 µL of each unique amine stock solution into the corresponding wells of a 96-well reaction plate (10 µmol per well).

  • Addition of Base:

    • Prepare a 150 mM solution of triethylamine (TEA) in anhydrous DCM.

    • Add 100 µL of the TEA solution to each well of the reaction plate (15 µmol per well). This provides 1.5 equivalents of base relative to the amine.

  • Addition of this compound:

    • Prepare a 110 mM solution of this compound in anhydrous DCM.

    • Carefully, and in a dropwise manner, add 100 µL of the this compound solution to each well (11 µmol per well, 1.1 equivalents). The reaction is often exothermic.

    • Seal the reaction plate securely with a cap mat.

  • Reaction Incubation:

    • Place the sealed reaction plate on a plate shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up:

    • After the reaction is complete, add 200 µL of water to each well to quench the reaction.

    • Add 500 µL of DCM to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the aqueous and organic layers.

    • Carefully remove the upper aqueous layer from each well using a liquid handler or multichannel pipette.

    • Wash the organic layer with 200 µL of saturated sodium bicarbonate solution, shake, centrifuge, and remove the aqueous layer.

    • Wash the organic layer with 200 µL of brine, shake, centrifuge, and remove the aqueous layer.

    • The remaining organic layer in each well contains the crude product.

Protocol 2: High-Throughput Purification and Characterization

This protocol outlines the purification of the synthesized library using automated preparative HPLC-MS and subsequent purity analysis.

Materials:

  • Automated preparative HPLC-MS system with a fraction collector compatible with 96-well plates.

  • Analytical LC-MS system.

  • Deep-well 96-well collection plates.

  • Solvents for HPLC (e.g., acetonitrile, water, formic acid).

  • Nitrogen evaporator or lyophilizer.

  • DMSO for final compound storage.

Procedure:

  • Crude Product Preparation:

    • Evaporate the DCM from the work-up plate under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the crude product in each well in a suitable solvent for injection (e.g., 500 µL of DMSO/methanol 1:1).

  • Automated Purification:

    • Transfer the crude product solutions to a 96-well injection plate for the automated HPLC-MS system.

    • Set up the purification system with a generic gradient suitable for a diverse range of compounds (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • The system will inject each sample, separate the components, and collect the fraction corresponding to the mass of the target molecule into a deep-well 96-well collection plate.[4][5]

  • Purity Analysis:

    • Take a small aliquot from each purified fraction and dilute for analysis on an analytical LC-MS system.

    • Analyze each sample to determine the purity of the target compound.[6] The purity is typically reported as the percentage of the desired peak area relative to the total peak area in the chromatogram.

  • Final Plate Preparation:

    • Evaporate the solvent from the purified fractions in the collection plate using a nitrogen evaporator or lyophilizer.

    • Re-dissolve the purified compounds in a known volume of DMSO (e.g., to a final concentration of 10 mM) to create a stock plate ready for screening.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Library Synthesis (96-well plate) cluster_purification Purification & QC cluster_screening Screening Amine_Plate 1. Amine Plate Preparation Add_Base 2. Add Triethylamine Amine_Plate->Add_Base Add_Acyl_Chloride 3. Add Isoxazole-5- carbonyl chloride Add_Base->Add_Acyl_Chloride Incubation 4. Reaction Incubation Add_Acyl_Chloride->Incubation Workup 5. Aqueous Work-up Incubation->Workup Prep_HPLC 6. Automated Prep-HPLC-MS Workup->Prep_HPLC Purity_Analysis 7. LC-MS Purity Analysis Prep_HPLC->Purity_Analysis Final_Plate 8. Final Plate Preparation (10 mM in DMSO) Purity_Analysis->Final_Plate HTS 9. High-Throughput Screen Final_Plate->HTS Hit_Confirmation 10. Hit Confirmation HTS->Hit_Confirmation Lead_Op 11. Lead Optimization Hit_Confirmation->Lead_Op p38_MAPK_pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K activates MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inhibitor Isoxazole Inhibitor Inhibitor->p38 inhibits Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

References

Troubleshooting & Optimization

Isoxazole-5-carbonyl chloride hydrolysis and moisture sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-5-carbonyl chloride. This document addresses common issues related to its hydrolysis and moisture sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed fumes when I opened a bottle of this compound. Is this normal and what is happening?

A1: Yes, it is normal to observe fumes when opening a container of this compound, especially in a non-inert atmosphere. Acyl chlorides are highly reactive towards atmospheric moisture. The fumes you see are hydrogen chloride (HCl) gas, which is a byproduct of the hydrolysis reaction between the this compound and water vapor in the air.[1] This reaction is vigorous and indicates the high moisture sensitivity of the compound.[1][2][3]

Troubleshooting:

  • Minimize Exposure: Open and handle the reagent under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize contact with ambient moisture.

  • Work in a Fume Hood: Always handle this compound in a well-ventilated fume hood to avoid inhalation of corrosive HCl fumes.[4][5]

  • Use Dry Equipment: Ensure all glassware and equipment are thoroughly dried before use, for example, by oven-drying overnight at 125°C.[6]

Q2: My reaction yield is lower than expected when using this compound. What could be the cause?

A2: Lower than expected yields in reactions involving this compound are often due to the degradation of the starting material by hydrolysis. If the reagent has been improperly stored or handled, it may have partially or fully hydrolyzed to isoxazole-5-carboxylic acid, which will not participate in the desired acylation reaction.

Troubleshooting:

  • Verify Reagent Quality: Before use, you can check the purity of the this compound. An IR spectrum should show a characteristic C=O stretch for the acyl chloride. The presence of a broad O-H stretch could indicate the presence of the carboxylic acid hydrolysis product.

  • Use Anhydrous Solvents: Ensure that all solvents used in your reaction are anhydrous. Commercially available anhydrous solvents are recommended.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture during the experiment.

  • Fresh Reagent: Use a freshly opened bottle of this compound or a properly stored aliquot for best results.

Q3: How should I properly store this compound to prevent hydrolysis?

A3: Proper storage is crucial to maintain the integrity of this compound. It is highly sensitive to moisture and should be stored under conditions that minimize exposure.

Storage Recommendations:

  • Inert Atmosphere: Store the reagent under an inert atmosphere (nitrogen or argon).[7][8]

  • Tightly Sealed Container: The container should be tightly sealed to prevent moisture from entering. Specialized seals, such as those on Sure/Seal™ bottles, are ideal.[6]

  • Dry Location: Store the container in a cool, dry place, away from sources of water.[5] A desiccator can provide an additional layer of protection.

  • Small Aliquots: For frequently used reagents, consider transferring smaller, working quantities to a separate, well-sealed container. This practice minimizes the exposure of the main stock to atmospheric moisture during repeated openings.[9]

Q4: What are the primary products of this compound hydrolysis?

A4: The hydrolysis of this compound yields isoxazole-5-carboxylic acid and hydrogen chloride (HCl).[1] The reaction is a nucleophilic addition-elimination mechanism where water acts as the nucleophile.

Quantitative Data Summary

PropertyThis compoundIsoxazole-5-carboxylic acid
Molecular Formula C₄H₂ClNO₂[10][11][12][13][14]C₄H₃NO₃
Molecular Weight 131.52 g/mol [10][11][12]113.07 g/mol
Appearance Clear colorless to very pale yellow liquid[14]Pale cream to pale yellow to pale brown powder[1]
Boiling Point 167-168 °C[8][10]Not available
Melting Point Not applicable144-150 °C[1]
Density 1.362 g/mL at 25 °C[8][10]Not available
Refractive Index 1.4980 at 20 °C[8][10]Not available
Moisture Sensitivity High[2]Not applicable

Experimental Protocols

Protocol 1: General Handling of this compound in an Inert Atmosphere

This protocol outlines the standard procedure for handling this compound to prevent hydrolysis.

Materials:

  • This compound in a sealed bottle

  • Schlenk line or glovebox with an inert gas supply (Argon or Nitrogen)

  • Oven-dried glassware (e.g., reaction flask, syringes, needles)

  • Anhydrous solvents

  • Septa

Procedure:

  • Prepare Glassware: Thoroughly dry all glassware in an oven at a minimum of 125°C overnight and allow to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas using a Schlenk line. If using a glovebox, ensure the atmosphere is dry and inert.

  • Solvent Transfer: Transfer anhydrous solvents to the reaction flask using a dry, inert gas-purged syringe or cannula.

  • Reagent Transfer:

    • If the this compound is in a Sure/Seal™ bottle, a syringe can be used to withdraw the required amount. First, pierce the septum with a needle connected to the inert gas line to equalize the pressure. Then, use a second dry syringe to withdraw the liquid.

    • If the bottle has a standard cap, open it briefly within the inert atmosphere of a glovebox to withdraw the reagent.

  • Reaction: Add the this compound to the reaction flask, which is maintained under an inert atmosphere.

  • Quenching (Post-Reaction): Unreacted this compound can be cautiously quenched by slow addition to a stirred solution of a suitable nucleophile, such as an alcohol (to form an ester) or water (to form the carboxylic acid), often in the presence of a base to neutralize the HCl byproduct.[15] Always perform quenching in a fume hood and with appropriate cooling.

Protocol 2: Monitoring Hydrolysis of this compound by HPLC (Adapted Methodology)

This protocol provides a framework for quantifying the stability of this compound under specific environmental conditions. This is adapted from general stability testing protocols for acyl chlorides.[2]

Objective: To quantify the degradation of this compound to isoxazole-5-carboxylic acid over time when exposed to controlled temperature and humidity.

Materials:

  • This compound

  • Isoxazole-5-carboxylic acid (for use as a reference standard)

  • Stability chamber or a controlled environment with set temperature and humidity

  • Anhydrous, non-reactive solvent (e.g., acetonitrile, dichloromethane)

  • Derivatizing agent (e.g., a non-nucleophilic amine or a fluorescent tagging agent that reacts with the acyl chloride)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

Procedure:

  • Sample Preparation: In a glovebox, prepare several small, open vials containing a known amount of this compound.

  • Stress Conditions: Place the vials in a stability chamber set to the desired conditions (e.g., 25°C/60% Relative Humidity).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), remove one vial from the chamber.

  • Sample Derivatization and Quenching:

    • Immediately dissolve the contents of the vial in a known volume of anhydrous, non-reactive solvent.

    • To stabilize the remaining this compound for analysis and to facilitate detection, react an aliquot of the solution with a derivatizing agent.

    • The remaining isoxazole-5-carboxylic acid in the sample can be analyzed directly or after its own derivatization if necessary.

  • HPLC Analysis:

    • Inject the derivatized sample and a standard solution of the derivatized product onto the HPLC system.

    • Inject a standard solution of isoxazole-5-carboxylic acid for quantification of the hydrolysis product.

    • Develop a suitable gradient elution method to separate the derivatized this compound from isoxazole-5-carboxylic acid and any other byproducts.

  • Quantification:

    • Create calibration curves for both the derivatized product and isoxazole-5-carboxylic acid using solutions of known concentrations.

    • Determine the concentration of each compound in the stressed samples at each time point by comparing their peak areas to the calibration curves.

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis under the tested conditions.

Visualizations

Hydrolysis_Mechanism Hydrolysis of this compound Isoxazole_Chloride Isoxazole-5-carbonyl Chloride Intermediate Tetrahedral Intermediate Isoxazole_Chloride->Intermediate Nucleophilic Attack Water Water (H₂O) (Nucleophile) Water->Intermediate Carboxylic_Acid Isoxazole-5-carboxylic Acid Intermediate->Carboxylic_Acid Elimination of Cl⁻ HCl Hydrogen Chloride (HCl) Intermediate->HCl Proton Transfer & Elimination

Caption: Mechanism of this compound Hydrolysis.

Experimental_Workflow Workflow for Handling Moisture-Sensitive Reagents Start Start Dry_Glassware Oven-Dry Glassware Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) Dry_Glassware->Inert_Atmosphere Solvent_Transfer Transfer Anhydrous Solvent Inert_Atmosphere->Solvent_Transfer Reagent_Transfer Transfer this compound Solvent_Transfer->Reagent_Transfer Reaction Perform Reaction Reagent_Transfer->Reaction Quench Quench Reaction Reaction->Quench End End Quench->End

Caption: General Experimental Workflow for this compound.

References

Technical Support Center: Isoxazole-5-Carbonyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their isoxazole-5-carbonyl chloride acylation reactions and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of amines with this compound and its precursors.

Question: Why is my acylation reaction yield low or non-existent?

Answer: Low yields in this compound acylations can stem from several factors. A primary cause is the decomposition of the starting materials or the product. Here are the most common culprits and their solutions:

  • Inadequate Base: The choice of base is critical to neutralize the HCl generated during the reaction and to prevent the degradation of the acid-sensitive azirine intermediate that can form from isoxazole precursors.[1]

    • Solution: Use an ortho-substituted pyridine base like 2,6-lutidine or 2-picoline. These have been shown to significantly improve yields compared to non-ortho-substituted pyridines.[1] For particularly sensitive substrates where high yields are crucial, a combination of 2-(trimethylsilyl)pyridine and ethyl chloroformate can be more suitable.[1]

  • Moisture Contamination: this compound is an acyl chloride and is therefore highly sensitive to moisture.[2][3][4][5] Any water present in the reaction will hydrolyze the acyl chloride back to the carboxylic acid, rendering it unreactive for acylation.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).[2][3][5]

  • Sub-optimal Reaction Temperature: Temperature can significantly impact the reaction rate and the stability of the reactants and products.

    • Solution: Most acylation reactions with this compound are conducted at room temperature.[1] However, if the reaction is sluggish, gentle heating might be necessary. Conversely, if decomposition is observed, cooling the reaction mixture (e.g., to 0 °C) may be beneficial.[4][6]

  • Poor Quality Reagents: The purity of the this compound, the amine, and the solvents can affect the reaction outcome.

    • Solution: Use freshly prepared or purified this compound. Ensure the amine nucleophile is pure. Use high-purity, anhydrous solvents.

Question: I am observing multiple products in my reaction mixture. What could be the cause?

Answer: The formation of multiple products can be due to side reactions involving the isoxazole ring system or the acyl chloride.

  • Azirine Ring Destruction: In reactions starting from 5-chloroisoxazoles, an iron(II)-catalyzed isomerization can form a 2H-azirine-2-carbonyl chloride intermediate.[1] This azirine ring is susceptible to degradation, especially in the absence of a suitable base to trap the generated HCl.[1]

    • Solution: As mentioned above, the use of ortho-substituted pyridines is crucial for stabilizing this intermediate and favoring the desired acylation pathway.[1]

  • Anhydride Formation: In the absence of a nucleophilic amine, the acyl chloride can react with itself, particularly in the presence of a base like 2-picoline, to form a symmetric anhydride.[1]

    • Solution: Ensure the amine is present in the reaction mixture before or during the addition of the base. The amine should be a sufficiently strong nucleophile to compete with any self-reaction of the acyl chloride.

Question: My reaction mixture turned dark or black. What does this indicate?

Answer: A dark or black reaction mixture often suggests decomposition of the starting materials or products, which can be caused by overly harsh reaction conditions.[4]

  • Solution:

    • Temperature Control: The reaction might be too exothermic. Consider adding the reagents slowly and at a lower temperature (e.g., in an ice bath) to better control the reaction rate.[4]

    • Reagent Purity: Impurities in the starting materials could be leading to decomposition. Ensure the purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound acylation reactions?

A1: Anhydrous toluene is a commonly used solvent for these reactions.[1] Other anhydrous, aprotic solvents like dichloromethane (DCM) may also be suitable, depending on the specific substrates and reaction conditions.[7][8]

Q2: How should I handle and store this compound?

A2: this compound is a moisture-sensitive and corrosive compound.[3][5][9][10] It should be stored under an inert atmosphere in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]

Q3: Can I use other bases besides ortho-substituted pyridines?

A3: While other non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in acylation reactions, for reactions involving the 2H-azirine-2-carbonyl chloride intermediate, ortho-substituted pyridines have been shown to provide significantly better yields.[1][7] This is likely due to their ability to efficiently trap HCl without interfering with the desired reaction pathway.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials (the amine and the isoxazole precursor) and the formation of the product.[1][11]

Q5: What are the typical purification methods for the acylated product?

A5: The most common method for purifying the resulting amides is column chromatography on silica gel, often using a mixture of petroleum ether and ethyl acetate as the eluent.[1] Recrystallization can also be an effective purification technique for solid products.[4]

Quantitative Data Summary

The following tables summarize the effect of different bases and amine nucleophiles on the yield of the acylation reaction.

Table 1: Effect of Different Bases on the Yield of Morpholide Product

EntryBaseYield (%)
1PyridineLower Yield
22,6-Lutidine89-90
32-Picoline89-90
4No BaseNo Amide Product

Data adapted from a study on the synthesis of 2H-azirine-2-carboxamides.[1]

Table 2: Yields of Amides from Various Amines

EntryAmineYield (%)
1Morpholine90
2Aniline86
3BenzylamineLower Yield
4N-Phenyl-1-naphthylamine53
5tert-Butylamine81

Yields obtained using 2-picoline as the base. Adapted from a study on the synthesis of 2H-azirine-2-carboxamides.[1]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Amines with 2H-Azirine-2-carbonyl chloride derived from 5-Chloroisoxazole

This protocol is adapted from a published procedure.[1]

  • Preparation of 2H-Azirine-2-carbonyl chloride:

    • In a round-bottom flask under an inert atmosphere, dissolve the 5-chloroisoxazole starting material in anhydrous toluene.

    • Add a catalytic amount of iron(II) chloride (FeCl₂).

    • Stir the mixture at room temperature for 2 hours or until the 5-chloroisoxazole is consumed, as monitored by TLC.

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Dilute the residue with dry diethyl ether and filter through celite to remove the precipitated iron salts.

    • Evaporate the ether under reduced pressure to obtain the crude 2H-azirine-2-carbonyl chloride, which is used immediately in the next step.

  • Acylation Reaction:

    • Dissolve the crude 2H-azirine-2-carbonyl chloride in anhydrous toluene.

    • In a separate flask under an inert atmosphere, add the amine (3 equivalents) and an ortho-substituted pyridine base such as 2-picoline (1 equivalent).

    • To this mixture, add the solution of 2H-azirine-2-carbonyl chloride dropwise with stirring at room temperature.

    • Stir the reaction mixture for 5-10 minutes.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or dilute acid).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Step 1: Acyl Chloride Formation cluster_acylation Step 2: Acylation cluster_workup Step 3: Work-up & Purification start 5-Chloroisoxazole in Anhydrous Toluene fecl2 Add FeCl2 (cat.) start->fecl2 stir Stir at RT for 2h fecl2->stir evap1 Evaporate Solvent stir->evap1 filter Dilute with Et2O, Filter through Celite evap1->filter evap2 Evaporate Et2O filter->evap2 acyl_chloride Crude 2H-Azirine-2-carbonyl chloride evap2->acyl_chloride add_acyl Add Acyl Chloride Solution Dropwise acyl_chloride->add_acyl amine_base Amine + Base in Anhydrous Toluene amine_base->add_acyl stir2 Stir at RT add_acyl->stir2 quench Quench Reaction stir2->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, Concentrate extract->wash_dry chromatography Column Chromatography wash_dry->chromatography product Purified Amide Product chromatography->product

Caption: Workflow for Isoxazole Acylation.

troubleshooting_yield start Low or No Yield q_base Is an appropriate base used? (e.g., 2,6-lutidine) start->q_base a_base_no Use ortho-substituted pyridine base q_base->a_base_no No q_moisture Are conditions anhydrous? q_base->q_moisture Yes success Yield Improved a_base_no->success a_moisture_no Use oven-dried glassware and anhydrous solvents q_moisture->a_moisture_no No q_temp Is temperature optimal? q_moisture->q_temp Yes a_moisture_no->success a_temp_no Adjust temperature (cool or gently heat) q_temp->a_temp_no No q_reagents Are reagents pure? q_temp->q_reagents Yes a_temp_no->success a_reagents_no Use fresh or purified starting materials q_reagents->a_reagents_no No q_reagents->success Yes a_reagents_no->success

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Isoxazole-5-carbonyl Chloride Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments involving isoxazole-5-carbonyl chloride and its derivatives with nucleophiles.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Amide/Ester Product

Symptom: After reacting this compound or its isomer, 2H-azirine-2-carbonyl chloride, with an amine or alcohol nucleophile, the desired acylated product is obtained in low yield or not at all. A complex mixture of products may be observed by TLC or LC-MS.

Possible Causes and Solutions:

  • Cause A: Excess Nucleophile Leading to Product Degradation.

    • Explanation: In the case of reactions involving the isomeric 2H-azirine-2-carbonyl chlorides, excess amine nucleophile can lead to the destruction of the desired amide product.[1] For example, the reaction of 2H-azirine-2-carbonyl chloride with 3 equivalents of morpholine resulted in a complex mixture with no desired amide, while using 1 equivalent of morpholine in the presence of a suitable base gave the product in good yield.[1][2]

    • Solution: Carefully control the stoichiometry of the reaction. Use a 1:1 molar ratio of the carbonyl chloride to the nucleophile. The use of a non-nucleophilic base, such as an ortho-substituted pyridine (e.g., 2-picoline), is recommended to scavenge the HCl byproduct without competing with the primary nucleophile.[1]

  • Cause B: Hydrolysis of the Carbonyl Chloride.

    • Explanation: this compound is an acyl chloride and is therefore highly susceptible to hydrolysis by moisture.[3][4] Traces of water in the reaction solvent or on the glassware can lead to the formation of the corresponding carboxylic acid, which will not react under standard acylation conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cause C: Formation of an Anhydride Side Product.

    • Explanation: If hydrolysis of the carbonyl chloride occurs to form the carboxylic acid, this can then react with remaining carbonyl chloride to form an anhydride.[1] This anhydride can then react with the nucleophile, but this represents an inefficient pathway and can complicate purification.

    • Solution: As with Cause B, scrupulous exclusion of water is critical. If anhydride formation is suspected, it may be possible to convert it to the desired product by adding an excess of the nucleophile, but this can lead to other side reactions as noted in Cause A.

  • Cause D: Low Nucleophilicity of the Amine/Alcohol.

    • Explanation: Weakly nucleophilic amines, such as anilines, may not react efficiently with the carbonyl chloride, especially if there is significant steric hindrance.[1]

    • Solution: For weakly nucleophilic amines, consider the use of a coupling agent after hydrolysis of the carbonyl chloride to the carboxylic acid. For instance, the carboxylic acid can be coupled with an amine using HATU/DIPEA.[1] Alternatively, for direct acylation, a more forcing set of conditions (e.g., higher temperature, longer reaction time) may be required, but this must be balanced against the potential for decomposition.

Problem 2: Formation of Unexpected Side Products

Symptom: Characterization of the reaction mixture (e.g., by NMR, MS) reveals the presence of unexpected molecular weights or spectral patterns.

Possible Causes and Solutions:

  • Cause A: Azirine Ring Opening/Decomposition.

    • Explanation: The 2H-azirine-2-carbonyl system, an isomer of the isoxazole system, is strained and can be susceptible to ring-opening or decomposition, especially in the presence of excess nucleophiles or protic acids.[1] The basicity of the amine nucleophile can influence the rate of this decomposition.[5]

    • Solution: Use a non-nucleophilic base and control the stoichiometry carefully. Maintain a low reaction temperature to minimize decomposition pathways.

  • Cause B: Reaction with Solvent or Base.

    • Explanation: Nucleophilic solvents (e.g., alcohols used as solvents) or bases (e.g., pyridine without ortho-substituents) can compete with the intended nucleophile, leading to the formation of esters or acylpyridinium salts.

    • Solution: Use non-nucleophilic solvents (e.g., toluene, diethyl ether, chlorinated solvents) and sterically hindered, non-nucleophilic bases like 2-picoline or 2,6-lutidine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: this compound is a reactive acyl chloride. It is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[4] It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to prevent degradation.[4] Thermal decomposition can release irritating and hazardous gases such as NOx, CO, CO2, chlorine, and HCl.[4]

Q2: What are the typical reaction conditions for the acylation of a nucleophile with this compound or its isomers?

A2: A general procedure involves dissolving the this compound derivative in an anhydrous aprotic solvent (e.g., toluene) and adding one equivalent of the nucleophile, followed by one equivalent of a non-nucleophilic base (e.g., 2-picoline).[1] The reaction is typically carried out at room temperature and monitored by TLC until the starting material is consumed.

Q3: Can I use a common base like triethylamine or pyridine?

A3: While these bases can be used, they are also nucleophilic and can react with the carbonyl chloride. Triethylamine can lead to the formation of an N-acyl ammonium salt, which can be a source of side products. Pyridine can form an acylpyridinium salt. For cleaner reactions, especially with the isomeric 2H-azirine-2-carbonyl chlorides, a sterically hindered, less nucleophilic base like 2-picoline is recommended.[1]

Q4: My nucleophile is an aniline, and the reaction is not proceeding. What can I do?

A4: Anilines are generally less nucleophilic than aliphatic amines.[1] If direct acylation is not working, an alternative two-step procedure can be employed. First, carefully hydrolyze the this compound to the corresponding carboxylic acid. Then, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond with the aniline.[1]

Q5: I see a side product with a mass corresponding to the anhydride of my starting material. How did this form and how can I prevent it?

A5: The anhydride is likely formed from the reaction of the isoxazole-5-carboxylic acid (formed from hydrolysis of the carbonyl chloride by trace water) with another molecule of the carbonyl chloride.[1] The most effective way to prevent this is to rigorously exclude moisture from your reaction by using oven-dried glassware, anhydrous solvents, and an inert atmosphere.[4]

Quantitative Data Summary

Table 1: Effect of Morpholine Stoichiometry on Amide Yield

Equivalents of MorpholineYield of Amide (7a)ObservationsReference
30%Complex mixture of products[1][6]
270%Formation of the desired amide[7]
1 (with 1 eq. 2-picoline)>80% (in general for various amines)Efficient conversion to the amide[1]

Table 2: Yields of Amides from 2H-Azirine-2-carbonyl Chlorides and Various Amines

2H-Azirine-2-carbonyl Chloride DerivativeAmine NucleophileYield (%)Reference
3-phenyl-2H-azirine-2-carbonyl chloridetert-butyl amine91[1]
3-(4-methoxyphenyl)-2H-azirine-2-carbonyl chloridetert-butyl amine85[1]
3-(thiophen-2-yl)-2H-azirine-2-carbonyl chloridetert-butyl amine60[1]
3-methyl-2H-azirine-2-carbonyl chloridetert-butyl amine75[1]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Amines with 2H-Azirine-2-carbonyl Chloride

This protocol is adapted from the synthesis of 2H-azirine-2-carboxamides.[1]

  • Preparation of 2H-Azirine-2-carbonyl Chloride: The 2H-azirine-2-carbonyl chloride is prepared via FeCl2-catalyzed isomerization of the corresponding 5-chloroisoxazole. The 5-chloroisoxazole (1 mmol) is dissolved in anhydrous acetonitrile (5 mL) and FeCl2 (0.1 mmol) is added. The mixture is stirred at room temperature for 2 hours until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is diluted with dry diethyl ether (50 mL). The precipitated iron salts are removed by filtration through celite. The ether is evaporated to yield the crude 2H-azirine-2-carbonyl chloride, which is used immediately in the next step.

  • Acylation Reaction: The crude 2H-azirine-2-carbonyl chloride (1 mmol) is dissolved in anhydrous toluene (4 mL). The amine nucleophile (1 mmol) is added, followed by 2-methylpyridine (2-picoline) (1 mmol).

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 10-30 minutes and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (e.g., using a petroleum ether-EtOAc gradient) to afford the desired amide product.

Protocol 2: Troubleshooting Protocol - Amide Synthesis via Carboxylic Acid Coupling

This protocol is an alternative for weakly nucleophilic amines or when direct acylation fails.[1]

  • Hydrolysis to Carboxylic Acid: The this compound or its isomer (1 mmol) is dissolved in a mixture of THF (5 mL) and water (1 mL). The solution is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield the crude carboxylic acid.

  • Amide Coupling: The crude carboxylic acid (1 mmol) is dissolved in anhydrous DMF (5 mL). The amine (1.1 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol) are added sequentially.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 2-4 hours until completion (monitored by TLC). The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final amide.

Visualizations

Side_Reactions Start Isoxazole-5-carbonyl Chloride Product Desired Amide/ Ester Product Start->Product Desired Reaction HCl HCl Start->HCl Side_Anhydride Anhydride Side Product Start->Side_Anhydride Reaction with Acid Side_Acid Carboxylic Acid (from Hydrolysis) Start->Side_Acid Hydrolysis Nuc Nucleophile (Amine/Alcohol) Nuc->Product Side_Decomp Decomposition Products Product->Side_Decomp Degradation Base Base (e.g., 2-Picoline) Base->Product Scavenges HCl Side_Acid->Side_Anhydride Water H2O (trace) Water->Side_Acid Excess_Nuc Excess Nucleophile Excess_Nuc->Side_Decomp

Caption: Key reaction pathways for this compound with nucleophiles.

Troubleshooting_Workflow Start Low/No Product Yield Check_Stoichiometry Check Nucleophile Stoichiometry Start->Check_Stoichiometry Complex Mixture? Check_Moisture Check for Moisture (Anhydrous Conditions) Start->Check_Moisture Anhydride/Acid Side Product? Check_Base Evaluate Base (Nucleophilicity) Start->Check_Base Slow/No Reaction? Check_Nucleophile Assess Nucleophilicity of Substrate Start->Check_Nucleophile Weak Nucleophile? Sol_Stoichiometry Use 1:1 Stoichiometry with Non-nucleophilic Base Check_Stoichiometry->Sol_Stoichiometry Excess Nucleophile? Sol_Moisture Use Anhydrous Solvents & Oven-dried Glassware Check_Moisture->Sol_Moisture Sol_Base Use Sterically Hindered Base (e.g., 2-Picoline) Check_Base->Sol_Base Sol_Nucleophile Consider 2-step Coupling Protocol Check_Nucleophile->Sol_Nucleophile

Caption: Troubleshooting workflow for low-yielding acylation reactions.

Logical_Relationships Reaction_Outcome Reaction Outcome (Yield & Purity) Stoichiometry Stoichiometry (Reagent Ratio) Stoichiometry->Reaction_Outcome Nucleophile Nucleophile Properties (Strength, Sterics) Nucleophile->Reaction_Outcome Base Base Properties (Strength, Nucleophilicity) Base->Reaction_Outcome Conditions Reaction Conditions (Solvent, Temp, Time) Conditions->Reaction_Outcome Purity Reagent Purity & Dryness Purity->Reaction_Outcome

References

Technical Support Center: Purification of Isoxazole-5-Carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isoxazole-5-carbonyl chloride derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and troubleshooting tips for common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound derivative?

The initial and most critical step is to assess the properties of your crude product. As acyl chlorides, this compound derivatives are highly reactive and susceptible to hydrolysis. Therefore, all purification steps must be conducted under strictly anhydrous conditions. The choice of the primary purification technique will depend on whether your product is a solid or a liquid and its thermal stability.

Q2: My this compound derivative is a solid. What is the recommended purification method?

For solid derivatives, recrystallization is often the most effective method to obtain high-purity material. It is crucial to select an anhydrous solvent system in which the derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: What are suitable recrystallization solvents for this compound derivatives?

The choice of solvent is highly dependent on the specific substituents on the isoxazole ring. A good starting point is to test a range of anhydrous solvents of varying polarities. Common solvent systems for similar heterocyclic compounds include:

  • Diethyl ether/hexane[1]

  • Toluene

  • Dichloromethane/hexane

  • Ethyl acetate/hexane[1]

It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q4: My product is a liquid or a low-melting solid. How should I purify it?

For liquid or low-melting derivatives, vacuum distillation is the preferred method of purification.[2] This technique is particularly useful for removing non-volatile impurities. It is essential to ensure your apparatus is completely dry and the vacuum is stable to prevent bumping and decomposition. The boiling point will be dependent on the applied pressure.[2]

Q5: When is column chromatography the best choice for purification?

Column chromatography is a versatile technique suitable for both solid and liquid compounds, especially when dealing with impurities of similar polarity to the product.[1] It is particularly useful for separating the target compound from unreacted starting materials or byproducts from the synthesis.[1] All components of the chromatography system, including the silica gel, solvents, and column, must be thoroughly dried to prevent hydrolysis of the carbonyl chloride.

Q6: What are the most common impurities I should expect?

Common impurities include:

  • Unreacted isoxazole-5-carboxylic acid: The precursor to the carbonyl chloride.

  • Hydrolyzed product: Isoxazole-5-carboxylic acid formed by reaction with trace water.

  • Reagents from synthesis: Excess chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts.

  • Side-reaction products: Depending on the synthetic route, other isoxazole-related byproducts may be present.

Troubleshooting Guides

Issue 1: My product is an oil and will not crystallize during recrystallization.

  • Problem: The product may be impure, or the chosen solvent system is not optimal.

  • Solution:

    • Purity Check: Analyze the oil by TLC or ¹H NMR to assess its purity. If significant impurities are present, consider an alternative purification method like column chromatography first.

    • Solvent System: Experiment with different solvent systems. Try adding a non-polar "anti-solvent" (e.g., hexane, pentane) dropwise to a solution of your oil in a more polar solvent (e.g., diethyl ether, dichloromethane) until turbidity appears, then cool the mixture slowly.

    • Seeding: If you have a small amount of pure solid material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.

    • Trituration: Vigorously stir the oil with a solvent in which it is sparingly soluble. This can sometimes induce solidification.

Issue 2: My yield is very low after column chromatography.

  • Problem: The compound may be degrading on the silica gel, or the elution conditions are not optimal.

  • Solution:

    • Silica Gel Activity: Isoxazole-5-carbonyl chlorides can be sensitive to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane with 0.5% triethylamine), and then re-equilibrating with your chosen eluent.

    • Eluent Polarity: If the compound is not eluting, gradually increase the polarity of your solvent system. Conversely, if it elutes too quickly with the solvent front, decrease the polarity.

    • Speed: Do not leave the compound on the column for an extended period. A faster "flash" chromatography is generally preferred over slow gravity chromatography.

    • Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (basic or neutral).

Issue 3: I see a new spot on TLC after work-up or purification, likely the hydrolyzed carboxylic acid.

  • Problem: The this compound is reacting with water.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).

    • Aqueous Work-up Avoidance: If your synthetic procedure involves an aqueous work-up, it must be performed quickly and at low temperatures. If possible, modify the procedure to use a non-aqueous work-up.

    • Storage: Store the purified product in a sealed container under an inert atmosphere, preferably in a desiccator or freezer to minimize exposure to atmospheric moisture.

Data Presentation

Table 1: Recommended Purification Techniques Based on Product Properties

Product StatePrimary TechniqueSecondary TechniqueKey Considerations
Crystalline SolidRecrystallizationColumn ChromatographyUse anhydrous solvents; test solubility first.
Amorphous Solid/OilColumn ChromatographyVacuum Distillation (if thermally stable)Deactivate silica gel if necessary; run quickly.
LiquidVacuum DistillationColumn ChromatographyEnsure a good vacuum and dry apparatus.

Table 2: Example Purification Conditions from Literature

Compound TypePurification MethodSolvents/ConditionsReported Purity/YieldReference
3-Aryl-2H-azirine-2-carboxamides (from the corresponding carbonyl chloride)Column ChromatographyPetroleum Ether / Ethyl Acetate (gradient)56-90% Yield[1]
3-Phenyl-2H-azirine-2-carboxamides (from the corresponding carbonyl chloride)RecrystallizationDiethyl ether / Hexane-[1]
3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chlorideVacuum Distillationbp: 130-132 °C @ 0.667 KPa99.5% (HPLC)[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a warm, anhydrous solvent (e.g., diethyl ether).

  • Induce Crystallization: Add a less polar, anhydrous anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot primary solvent in an oven-dried flask under an inert atmosphere.

  • Crystallization: Add the anti-solvent slowly until persistent cloudiness is observed. Allow the flask to cool slowly to room temperature, and then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Isolation: Quickly collect the crystals by filtration under a blanket of inert gas. Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Preparation: Use an oven-dried column and dry-pack it with silica gel under a stream of nitrogen.

  • Solvent System Selection: Determine an appropriate eluent system using TLC, aiming for an Rf value of ~0.3 for the desired product. A common system is a mixture of petroleum ether and ethyl acetate.[1]

  • Column Equilibration: Equilibrate the packed column with the chosen anhydrous eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the solvent system, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a dry distillation apparatus (e.g., short-path or Kugelrohr) with a vacuum-tight seal. Ensure all joints are properly greased.

  • Distillation: Place the crude liquid in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle or oil bath while stirring.

  • Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at a constant temperature and pressure.

  • Storage: Transfer the purified liquid to a clean, dry, sealed container under an inert atmosphere.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Product (Anhydrous) assess Assess Physical State crude->assess solid Solid assess->solid Crystalline or Amorphous liquid Liquid / Oil assess->liquid recryst Recrystallization solid->recryst High Purity col_chrom_solid Column Chromatography solid->col_chrom_solid Complex Mixture distill Vacuum Distillation liquid->distill Thermally Stable col_chrom_liquid Column Chromatography liquid->col_chrom_liquid Thermally Labile or Impurities have similar boiling points pure_solid Pure Solid Product recryst->pure_solid col_chrom_solid->pure_solid pure_liquid Pure Liquid Product distill->pure_liquid col_chrom_liquid->pure_liquid Troubleshooting_Oily_Product Troubleshooting Guide: Product Oiling Out During Recrystallization start Product Oils Out During Recrystallization check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is it >90% pure? check_purity->is_pure impure_path Significant Impurities Present is_pure->impure_path No pure_path Relatively Pure is_pure->pure_path Yes column_chrom Purify by Column Chromatography First impure_path->column_chrom change_solvent Try Different Solvent System pure_path->change_solvent add_seed Add Seed Crystal change_solvent->add_seed triturate Triturate with Non-polar Solvent add_seed->triturate success Crystals Form triturate->success fail Still an Oil triturate->fail fail->column_chrom Consider as last resort

References

Technical Support Center: Optimizing Reaction Conditions for Isoxazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound from isoxazole-5-carboxylic acid?

The most prevalent methods for converting isoxazole-5-carboxylic acid to its corresponding acyl chloride are treatment with a chlorinating agent. The two most commonly used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both are effective, and the choice between them often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of the chlorinating agent.

  • Degradation of the product: this compound can be sensitive to moisture and high temperatures. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). During workup, avoid prolonged exposure to aqueous conditions.

  • Side reactions: Impurities in the starting material or the chlorinating agent can lead to unwanted side reactions. Using high-purity reagents is recommended.

  • Loss during workup and purification: The product may be lost during extraction or purification steps. Optimize these procedures to minimize handling and transfers.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities can include:

  • Unreacted isoxazole-5-carboxylic acid: If the reaction is incomplete, the starting material will contaminate the product. This can often be removed by a careful aqueous wash (e.g., with ice-cold saturated sodium bicarbonate solution), though this risks hydrolysis of the desired acyl chloride. Purification by distillation or chromatography is generally more effective.

  • Anhydride formation: Self-condensation of the carboxylic acid or reaction of the acyl chloride with the starting material can form the corresponding anhydride.

  • Impurities from the chlorinating agent: Thionyl chloride can contain impurities like sulfur chlorides, which can lead to side products. Using freshly distilled or high-purity thionyl chloride can mitigate this.

  • Solvent residue: Ensure complete removal of the solvent after the reaction and purification.

Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting carboxylic acid.[1] A common method is to take a small aliquot of the reaction mixture, quench it with a nucleophile (e.g., methanol or an amine), and then run the TLC of the resulting ester or amide against the starting carboxylic acid. The isoxazole ring is UV active and can be visualized on TLC plates with a UV lamp (254 nm).[2]

Q5: Is this compound stable for storage?

Acyl chlorides are generally moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Due to its reactivity, it is often best to use this compound immediately after its preparation and purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is sluggish or does not go to completion 1. Insufficiently reactive chlorinating agent. 2. Low reaction temperature. 3. Impure starting material or reagents.1. For oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF). 2. Gradually increase the reaction temperature (e.g., reflux for thionyl chloride). 3. Use high-purity, anhydrous reagents and solvents.
Product decomposes during workup 1. Presence of water leading to hydrolysis back to the carboxylic acid. 2. High temperatures during solvent removal.1. Ensure all workup steps are performed under anhydrous conditions where possible. Use ice-cold water or brine for washes to minimize hydrolysis. 2. Remove excess chlorinating agent and solvent under reduced pressure at low temperatures.
Dark coloration of the reaction mixture or product 1. Decomposition of the starting material or product. 2. Impurities in the chlorinating agent.1. Run the reaction at a lower temperature. 2. Use freshly distilled or high-purity chlorinating agents. The product can be purified by vacuum distillation or chromatography.
Difficulty in removing excess chlorinating agent 1. High boiling point of the chlorinating agent (thionyl chloride).1. Remove excess thionyl chloride by distillation under reduced pressure. 2. Co-evaporate with an inert, high-boiling solvent like toluene to azeotropically remove the last traces.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Reaction Conditions Typically neat or in a high-boiling solvent, reflux temperature required.Often in a solvent (e.g., DCM, THF), can be run at room temperature or below.[3]
Catalyst Not always necessary, but DMF can be used.Catalytic DMF is commonly used to accelerate the reaction.
Reactivity & Selectivity Highly reactive, may cause side reactions with sensitive functional groups.Generally milder and more selective, especially for complex molecules with acid-sensitive groups.[4]
Work-up Removal of excess reagent by distillation.Removal of excess reagent and solvent by evaporation is often sufficient.
Cost Less expensive.[3]More expensive.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add isoxazole-5-carboxylic acid (1.0 eq).

  • Reaction: Place the flask under an inert atmosphere (nitrogen or argon). Add an excess of thionyl chloride (SOCl₂, e.g., 2-5 eq), either neat or in an inert solvent such as toluene or dichloromethane.

  • Heating: Heat the reaction mixture to reflux (typically around 80 °C for neat SOCl₂) and stir for 1-4 hours. Monitor the reaction progress by TLC (after quenching an aliquot with methanol).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an inert solvent like toluene can be added and co-evaporated.

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure. The boiling point of this compound is 167-168 °C at atmospheric pressure.[5]

Protocol 2: Synthesis of this compound using Oxalyl Chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend or dissolve isoxazole-5-carboxylic acid (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane, THF, or benzene).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the mixture.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add oxalyl chloride ((COCl)₂, typically 1.1-1.5 eq) dropwise via the dropping funnel. Gas evolution (CO, CO₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC (after quenching an aliquot).

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Purification: The resulting crude product can be used directly or purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Isoxazole-5-carboxylic Acid mix Combine Reagents under Inert Atmosphere start->mix solvent Anhydrous Solvent (e.g., DCM, Toluene) solvent->mix reagent Chlorinating Agent (SOCl2 or (COCl)2) reagent->mix react Stir at appropriate Temperature & Time mix->react monitor Monitor by TLC react->monitor monitor->react Incomplete remove_excess Remove Excess Reagent & Solvent (in vacuo) monitor->remove_excess Complete purify Purify by Vacuum Distillation remove_excess->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation side_reactions Side Reactions start->side_reactions workup_loss Loss during Workup start->workup_loss optimize_cond Optimize Conditions: - Increase time/temp - Use catalyst (DMF) - Excess reagent incomplete_rxn->optimize_cond anhydrous Ensure Anhydrous Conditions: - Dry glassware - Inert atmosphere - Low temp workup degradation->anhydrous high_purity Use High-Purity Reagents: - Freshly distilled SOCl2 - Pure starting material side_reactions->high_purity careful_purification Careful Purification: - Vacuum distillation - Optimize extraction workup_loss->careful_purification

Caption: A troubleshooting decision guide for this compound synthesis.

References

Handling and storage of corrosive isoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and storage of isoxazole-5-carbonyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Suggested Solution
Low or no product yield in amidation/esterification reaction Degradation of this compound: The compound is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[1]- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider using a freshly opened bottle of solvent or drying the solvent using appropriate methods.- Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]
Insufficiently reactive nucleophile (amine/alcohol): Sterically hindered or electron-deficient amines/alcohols may react slowly.- Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), to accelerate the reaction.- For poorly nucleophilic amines, a more activated coupling agent might be necessary if using the corresponding carboxylic acid.[3]- Increase the reaction temperature, but monitor for potential decomposition.
Inadequate base: The reaction of this compound with amines generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic.- Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.[4] Use at least one equivalent of the base.
Formation of multiple spots on TLC, indicating side products Reaction with solvent: Protic solvents like alcohols will react with the acyl chloride.- Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Side reactions of the isoxazole ring: While generally stable, harsh conditions could potentially lead to ring-opening or other side reactions.- Maintain controlled, and where possible, mild reaction conditions (e.g., low temperature).
Dimerization or polymerization: This can occur at elevated temperatures.[1]- Avoid excessive heating. Perform the reaction at room temperature or below if possible.
Difficulty in product purification Product is water-soluble: Some isoxazole derivatives may have a degree of water solubility, leading to loss during aqueous workup.- Minimize the volume of aqueous washes.- Back-extract the aqueous layer with an organic solvent to recover any dissolved product.
Co-elution with impurities on silica gel chromatography: The polarity of the product may be similar to that of starting materials or byproducts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).[5]
Reagent appears discolored or has solidified Decomposition: Exposure to moisture or air over time can lead to degradation. The appearance of a colorless fuming liquid is expected.[6]- It is recommended to use a fresh bottle of the reagent.- If the purity is questionable, it may be possible to purify it by distillation under reduced pressure, but this should be done with extreme caution due to its reactivity.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should this compound be stored? A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[7] It is classified as a corrosive liquid and should be stored in a corrosives area.[7] Due to its moisture sensitivity, storage in a desiccator may also be beneficial.

  • Q2: What personal protective equipment (PPE) is required when handling this compound? A2: Always handle this compound in a chemical fume hood.[7] Required PPE includes chemical-resistant gloves, a lab coat, and eye protection (safety goggles and a face shield).[8]

  • Q3: What should I do in case of a spill? A3: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[7] Avoid contact with water. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow emergency procedures.

  • Q4: How should I dispose of this compound and its waste? A4: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain. Unused reagent can be slowly and carefully quenched with a suitable nucleophile like a dilute solution of sodium bicarbonate or an alcohol in a fume hood before disposal.

Chemistry and Reactivity

  • Q5: What compounds are incompatible with this compound? A5: It is incompatible with water, alcohols, amines, bases, and strong reducing agents.[7] Reactions with these substances can be vigorous and exothermic.

  • Q6: What are the decomposition products of this compound? A6: Upon contact with water, it hydrolyzes to isoxazole-5-carboxylic acid and hydrogen chloride.[9] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.[7]

  • Q7: Can I use this reagent in protic solvents? A7: No, protic solvents such as water and alcohols will react with this compound, leading to its decomposition. Anhydrous aprotic solvents are required.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₄H₂ClNO₂
Molecular Weight 131.52 g/mol [1]
Appearance Colorless to pale yellow fuming liquid[6]
Boiling Point 167-168 °C[1]
Density 1.362 g/mL at 25 °C[1]
Refractive Index n20/D 1.4980[1]

Stability and Reactivity Data (Qualitative)

ConditionStability/ReactivityNotes
Moisture/Water Highly unstable; reacts vigorously.Hydrolyzes to the corresponding carboxylic acid and HCl.[9]
Air Sensitive; fumes in moist air.[6]Hydrolysis occurs with atmospheric moisture.
Heat Can decompose at elevated temperatures.Thermal decomposition can release toxic gases.[7]
Bases Reacts exothermically.Incompatible with strong bases.
Alcohols/Amines Reacts readily.Forms esters and amides, respectively.
Reducing Agents Incompatible.May undergo vigorous reaction.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure product.[5]

General Protocol for Ester Synthesis

This protocol is a general guideline and may require optimization for specific alcohols.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or distillation under reduced pressure.

Visualizations

troubleshooting_workflow start Start: Low/No Product Yield check_reagent Check Reagent Quality (Colorless liquid?) start->check_reagent reagent_bad Reagent Degraded check_reagent->reagent_bad No reagent_ok Reagent OK check_reagent->reagent_ok Yes use_fresh Use Fresh Reagent reagent_bad->use_fresh end_success Problem Solved use_fresh->end_success check_conditions Review Reaction Conditions reagent_ok->check_conditions anhydrous Anhydrous Conditions Met? (Dry glassware/solvents) check_conditions->anhydrous not_anhydrous No anhydrous->not_anhydrous No is_anhydrous Yes anhydrous->is_anhydrous Yes dry_system Thoroughly Dry System and Repeat not_anhydrous->dry_system dry_system->end_success check_base Sufficient Base Used? (for amidations) is_anhydrous->check_base no_base No/Insufficient check_base->no_base No base_ok Yes check_base->base_ok Yes add_base Add Stoichiometric Non-nucleophilic Base no_base->add_base add_base->end_success check_nucleophile Nucleophile Reactivity? (Sterically hindered?) base_ok->check_nucleophile hindered_nuc Yes check_nucleophile->hindered_nuc Yes nuc_ok No check_nucleophile->nuc_ok No increase_temp Consider Increasing Temp. or Adding Catalyst (DMAP) hindered_nuc->increase_temp increase_temp->end_success nuc_ok->end_success

Caption: Troubleshooting workflow for low product yield.

decomposition_pathway cluster_reactions Reaction Pathways isoxazole_chloride Isoxazole-5-carbonyl Chloride water H₂O (Moisture) isoxazole_chloride->water Hydrolysis alcohol R-OH (Alcohol) isoxazole_chloride->alcohol Esterification amine R₂NH (Amine) isoxazole_chloride->amine Amidation heat High Temperature isoxazole_chloride->heat Thermal Decomposition carboxylic_acid Isoxazole-5-carboxylic Acid + HCl water->carboxylic_acid ester Isoxazole-5-carboxylate Ester + HCl alcohol->ester amide Isoxazole-5-carboxamide + HCl amine->amide decomp_products Decomposition Products (NOx, CO, HCl, etc.) heat->decomp_products

Caption: Incompatibility and decomposition pathways.

References

Technical Support Center: Overcoming Low Reactivity of Amines with Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of amines with isoxazole-5-carbonyl chloride, particularly when dealing with low reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my amine showing low reactivity with this compound?

A1: The reactivity of an amine in an acylation reaction is primarily dictated by its nucleophilicity.[1] Low reactivity can be attributed to several factors:

  • Steric Hindrance: Bulky substituents on the amine or near the nitrogen atom can physically block the approach of the this compound.

  • Electronic Effects: Electron-withdrawing groups on the amine reduce the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. Aromatic amines, for instance, are generally less reactive than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.

  • Low Basicity: While not directly proportional, less basic amines are often less nucleophilic.

Q2: What are the standard reaction conditions for coupling this compound with an amine?

A2: The most common method for the acylation of an amine with an acyl chloride is the Schotten-Baumann reaction.[2] This typically involves:

  • Solvent: An aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base: A non-nucleophilic base is added to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), as well as pyridine.[2][4] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.[4]

  • Temperature: Reactions are often carried out at room temperature, but for less reactive amines, heating may be necessary.[2] Conversely, for highly reactive partners, cooling to 0°C can help control the reaction rate.

Q3: Can I use a catalyst to improve the reaction rate?

A3: Yes, certain catalysts can enhance the rate of acylation.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst often used in small, catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine.[5] It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate.

  • Lewis Acids: In some cases, Lewis acids can be used to activate the carbonyl group of the acyl chloride, making it more electrophilic.[5] However, care must be taken as Lewis acids can also interact with the amine.

Q4: Are there alternative reagents I can use if this compound is not effective?

A4: If the acyl chloride proves to be too unreactive, you can consider activating the corresponding isoxazole-5-carboxylic acid using coupling reagents. This approach generates a more reactive intermediate in situ. Common coupling reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form a highly reactive O-acylisourea intermediate.[2]

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are highly efficient coupling reagents that form activated esters, leading to high yields and short reaction times.[2][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the reaction between a low-reactivity amine and this compound.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Product Formation 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Insufficient reaction temperature. 4. Inadequate base.1a. Increase the reaction temperature. 1b. Add a catalytic amount of DMAP.[5] 1c. Switch to a more polar aprotic solvent like DMF. 2a. Increase reaction time and/or temperature. 3a. Heat the reaction mixture (e.g., reflux in THF or DCM). 4a. Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used.[2] 4b. Consider using a stronger, non-nucleophilic base.
Formation of Multiple Byproducts 1. Degradation of starting materials or product. 2. Side reactions of the acyl chloride.1a. Run the reaction at a lower temperature if the starting materials or product are unstable. 1b. Ensure an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. 2a. Add the this compound slowly to the reaction mixture containing the amine and base to minimize self-reaction or decomposition.
Reaction Stalls 1. Deactivation of the amine by protonation. 2. Catalyst poisoning or degradation.1a. Add an additional equivalent of the non-nucleophilic base. 2a. If using a catalyst, ensure all reagents and solvents are pure and dry.

Experimental Protocols

General Protocol for the Acylation of a Low-Reactivity Amine with this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous dichloromethane (DCM). If the amine is a hydrochloride salt, use 2.5 equivalents of the base.

  • Addition of Acyl Chloride: Cool the solution to 0°C. To this stirring solution, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for a HATU-Mediated Coupling
  • Preparation: In a round-bottom flask, dissolve isoxazole-5-carboxylic acid (1.0 eq.), the amine (1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Below are diagrams illustrating the logical workflow for troubleshooting and the general mechanism of amine acylation.

Troubleshooting_Workflow Troubleshooting Low Reactivity Start Reaction with Low Reactivity Amine Check_Conditions Initial Check: - Stoichiometry Correct? - Reagents Pure? - Anhydrous Conditions? Start->Check_Conditions Low_Conversion Low Conversion Observed Check_Conditions->Low_Conversion Increase_Temp Increase Temperature (e.g., Reflux) Low_Conversion->Increase_Temp No Use_Coupling_Reagent Alternative Strategy: Use Coupling Reagent (e.g., HATU, EDC) Low_Conversion->Use_Coupling_Reagent Yes Add_Catalyst Add Catalytic DMAP Increase_Temp->Add_Catalyst Success Successful Reaction Increase_Temp->Success Improved Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) Add_Catalyst->Change_Solvent Add_Catalyst->Success Improved Change_Solvent->Low_Conversion Change_Solvent->Success Improved Use_Coupling_Reagent->Success

Caption: A flowchart for troubleshooting low reactivity in amine acylation.

Acylation_Mechanism General Amine Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R'-NH2 (Amine) Intermediate [R-C(O-)(Cl)-NH2R']+ Amine->Intermediate Nucleophilic Attack AcylChloride R-COCl (this compound) AcylChloride->Intermediate Amide R-CONH-R' (Amide) Intermediate->Amide Collapse of Intermediate HCl HCl Intermediate->HCl Elimination Salt Base-H+ Cl- HCl->Salt Base Base (e.g., TEA) Base->Salt

Caption: A simplified mechanism for the acylation of a primary amine.

References

Preventing decomposition of isoxazole-5-carbonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield of the desired amide. What are the potential causes?

A1: Low yields in acylation reactions with this compound can stem from several factors:

  • Decomposition of the Acyl Chloride: this compound is highly reactive and can degrade over time, especially in the presence of moisture.

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to opening or rearrangement under certain reaction conditions. A significant side reaction is the isomerization to 2H-azirine-2-carbonyl chloride, which can be catalyzed by Lewis acids like iron salts.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Inadequate Purity of Reagents: The presence of impurities in your starting materials or solvents can interfere with the reaction.

Q2: I am observing an unexpected byproduct in my reaction. What could it be?

A2: A common and significant byproduct is the rearranged isomer, 2H-azirine-2-carboxamide, which arises from the acylation of your amine with 2H-azirine-2-carbonyl chloride.[1][2] This isomer is formed when this compound rearranges, a process that can be catalyzed by trace metal impurities (e.g., FeCl₂). Other potential byproducts include the hydrolyzed carboxylic acid if moisture is present, or products resulting from the nucleophilic attack on the isoxazole ring itself.

Q3: How can I minimize the decomposition of this compound?

A3: To minimize decomposition, it is crucial to:

  • Use Freshly Prepared or High-Purity Reagent: Whenever possible, use freshly prepared this compound. If using a commercial source, ensure it is of high purity and has been stored under anhydrous conditions.

  • Maintain Anhydrous Conditions: All glassware should be flame-dried or oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize thermal decomposition and side reactions.

  • Choose the Right Base: The choice of base is critical. Sterically hindered, non-nucleophilic bases are recommended to avoid unwanted side reactions.

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. It is sensitive to moisture and air.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Degraded this compound Verify the purity of the acyl chloride by ¹H NMR or IR spectroscopy. If in doubt, use a freshly prepared batch.
Presence of Moisture Ensure all glassware is rigorously dried. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
Suboptimal Reaction Temperature Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the amine.
Poor Nucleophilicity of the Amine For weakly nucleophilic amines, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).
Issue 2: Formation of Isomeric Byproducts (2H-Azirine Derivatives)
Potential Cause Troubleshooting Step
Lewis Acid Catalysis (e.g., from trace iron) Use high-purity reagents and solvents. Consider pretreating the reaction solvent with a chelating agent to remove trace metals. Perform the reaction in glassware that has been acid-washed to remove metal residues.
Choice of Base Use a sterically hindered pyridine base, such as 2-picoline or 2,6-lutidine, which have been shown to improve the yield of the desired amide when the rearranged 2H-azirine-2-carbonyl chloride is the acylating agent.[1]
Reaction Temperature Keep the reaction temperature as low as feasible to slow down the rate of isomerization.

Data Presentation

The choice of base can significantly influence the yield of the desired amide, particularly when the isomeric 2H-azirine-2-carbonyl chloride is present. The following table summarizes the impact of different bases on the yield of morpholide formation from 3-phenyl-2H-azirine-2-carbonyl chloride.[1] While this data is for the rearranged isomer, it provides valuable insight into base selection for minimizing side reactions when working with the this compound system, as isomerization is a key decomposition pathway.

Entry Base Yield (%)
1-70
2Pyridine75
34-Picoline72
42,6-Lutidine89
52-Picoline90
64-DMAP65
7Et₃N72
8i-Pr₂NEt75

Data adapted from a study on the acylation of morpholine with 3-phenyl-2H-azirine-2-carbonyl chloride.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline for the preparation of this compound from isoxazole-5-carboxylic acid using oxalyl chloride.

Materials:

  • Isoxazole-5-carboxylic acid

  • Oxalyl chloride (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add isoxazole-5-carboxylic acid (1.0 equivalent).

  • Add anhydrous DCM to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (2.0 equivalents) to the stirred suspension.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Protocol 2: General Procedure for the Acylation of an Amine with this compound

This protocol provides a general method for the formation of an amide using this compound.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sterically hindered base (e.g., 2,6-lutidine or 2-picoline, 1.2 equivalents)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the sterically hindered base (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Decomposition_Pathway isoxazole_chloride Isoxazole-5-carbonyl Chloride azirine_chloride 2H-Azirine-2-carbonyl Chloride isoxazole_chloride->azirine_chloride Isomerization (e.g., trace FeCl2) desired_amide Desired Isoxazole Amide isoxazole_chloride->desired_amide Acylation isomeric_amide Isomeric Azirine Amide (Byproduct) azirine_chloride->isomeric_amide Acylation amine Amine (R-NH2) amine->desired_amide amine->isomeric_amide

Caption: Key reaction and decomposition pathways.

Experimental_Workflow cluster_prep Preparation of this compound cluster_acylation Acylation Reaction prep_start Isoxazole-5-carboxylic Acid prep_reagents + Oxalyl Chloride + cat. DMF in Anhydrous DCM prep_start->prep_reagents prep_product This compound (Crude or Purified) prep_reagents->prep_product acyl_add Add Isoxazole-5-carbonyl Chloride solution @ 0°C prep_product->acyl_add acyl_start Amine + Sterically Hindered Base in Anhydrous Solvent acyl_start->acyl_add acyl_react Stir and warm to RT acyl_add->acyl_react acyl_workup Aqueous Workup acyl_react->acyl_workup acyl_purify Purification acyl_workup->acyl_purify acyl_product Final Amide Product acyl_purify->acyl_product

Caption: Experimental workflow for synthesis and reaction.

Troubleshooting_Tree cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield of Desired Amide check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts (LC-MS, NMR) start->check_byproducts impure Impure or Degraded? check_purity->impure moisture Anhydrous Conditions? check_conditions->moisture base Base Selection? check_conditions->base temperature Temperature Too High? check_conditions->temperature isomer Isomeric Byproduct Detected? check_byproducts->isomer resynthesize Use Freshly Prepared Acyl Chloride impure->resynthesize Yes dry Rigorously Dry Glassware and Solvents moisture->dry No hindered_base Use Sterically Hindered Base (e.g., 2,6-Lutidine) base->hindered_base Suboptimal low_temp Run Reaction at Lower Temp (e.g., 0°C) temperature->low_temp Yes prevent_isomerization Minimize Trace Metals (High-Purity Reagents) and Use Low Temp isomer->prevent_isomerization Yes

References

Technical Support Center: TLC Monitoring of Reactions Involving Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Thin-Layer Chromatography (TLC) monitoring of reactions involving isoxazole-5-carbonyl chloride.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems observed during the TLC analysis of reactions with this compound.

Problem 1: No Spots are Visible on the TLC Plate

Possible Causes & Solutions

Possible CauseRecommended Solution
Compound is not UV-active Isoxazole rings are aromatic and should be visible on TLC plates with a fluorescent indicator (F254) under 254 nm UV light.[1][2] If spots are still not visible, use a chemical staining agent.
Sample concentration is too low The concentration of the sample spotted on the plate may be insufficient for detection.[3][4] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[3][4]
Incorrect solvent level in the developing chamber If the solvent level is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[3] Ensure the initial solvent level is below where the samples are spotted.
Inappropriate visualization method Not all compounds react with every stain. A variety of stains are available that react with different functional groups.[5][6]
Problem 2: Streaking or Elongated Spots on the TLC Plate

Possible Causes & Solutions

Possible CauseRecommended Solution
Sample is too concentrated Overloading the plate with the sample is a common cause of streaking.[4] Dilute the sample before spotting it on the TLC plate.[4][7]
Inappropriate developing solvent A solvent system that is too polar can cause streaking.[7] A less polar solvent system may improve resolution.[7] A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[8]
Sample is acidic or basic The acidic nature of the silica gel on the TLC plate can interact with basic compounds, causing streaking. Conversely, acidic compounds can also streak.[4] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can improve the spot shape.[4][7]
Decomposition on the silica plate Acyl chlorides are highly reactive and can be hydrolyzed by the silica on the TLC plate, which is slightly acidic.[9] This can lead to streaking.[10]
High-boiling point solvents in the reaction mixture Solvents like DMF, DMSO, or pyridine can cause significant streaking on a TLC plate.[11][12] After spotting the plate, place it under a high vacuum for a few minutes before developing it.[12]
Problem 3: Reactant and Product Spots Have Very Similar Rf Values

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficiently optimized solvent system The polarity of the eluent may not be suitable for separating the compounds of interest. Experiment with different solvent systems of varying polarities.[12]
Structural similarity between reactant and product When the reactant and product have very similar polarities, separation can be challenging.
Use of a co-spot A "cospot," where the reaction mixture is spotted directly on top of the starting material, can help to determine if the reactant has been consumed, especially when Rf values are close.[13]
Consider 2D TLC For complex mixtures or when decomposition is suspected, 2D TLC can provide better separation.[12]

Frequently Asked Questions (FAQs)

Q1: How can I visualize isoxazole-containing compounds on a TLC plate?

Isoxazole derivatives, being aromatic, are typically UV-active and can be visualized as dark spots on a TLC plate containing a fluorescent indicator (F254) under a 254 nm UV lamp.[1][2] For compounds that are not UV-active or for enhanced visualization, various staining agents can be employed.

Q2: What are some recommended staining agents for isoxazole derivatives?

Several staining agents can be used for the visualization of isoxazole derivatives. The choice of stain will depend on the functional groups present in your specific molecule.

Staining AgentPreparationUsefulness
Potassium Permanganate (KMnO₄) Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[5][14]A good general stain for many organic compounds, particularly those with oxidizable functional groups like alkenes and alcohols.[2][6]
p-Anisaldehyde To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[15]An excellent multipurpose stain sensitive to most functional groups, especially nucleophilic ones. It often produces a range of colors for different compounds.[15][16]
Vanillin Prepare a solution of 15g of vanillin in 250mL of ethanol and 2.5mL of concentrated sulfuric acid.[5][15]A very good general stain that can produce a variety of colors for different spots.[5][15]
Iodine Place a few crystals of iodine in a sealed chamber.[6][14]A semi-destructive method where iodine vapor complexes with many organic compounds, especially unsaturated and aromatic ones, to form yellow-brown spots.[6][15]
Q3: My this compound appears to be decomposing on the TLC plate. What can I do?

Acyl chlorides are highly reactive and susceptible to hydrolysis, especially on the slightly acidic surface of a silica gel TLC plate.[9] This can lead to the appearance of a new spot corresponding to the carboxylic acid.

Troubleshooting Steps:

  • Indirect Monitoring: A common technique is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol.[9][10] This converts the unstable acyl chloride into a more stable ester, which can then be reliably monitored by TLC.[9]

  • Use of Alumina Plates: Consider using alumina TLC plates, which are less acidic than silica plates.[10]

  • Anhydrous Conditions: Ensure that all solvents and glassware are scrupulously dry to minimize hydrolysis before and during the reaction.[9]

Q4: How do I choose an appropriate solvent system for my TLC analysis?

The goal is to find a solvent system that provides a good separation of your starting material, product, and any byproducts, ideally with Rf values between 0.2 and 0.8. A common starting point for reactions involving moderately polar organic compounds is a mixture of ethyl acetate and hexanes.[17] The polarity of the solvent system can be adjusted by changing the ratio of the two solvents. For more polar compounds, a system like methanol in dichloromethane might be more suitable.[8]

Experimental Protocols

General Protocol for TLC Monitoring
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F254).[2] Draw a light pencil line about 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube, apply a small spot of the starting material, the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) onto the pencil line.[13]

  • Development: Place the TLC plate in a sealed chamber containing a suitable solvent system.[8] Ensure the solvent level is below the spotting line.[3] Allow the solvent to ascend the plate until it is about 1 cm from the top.[13]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[2] If necessary, use a chemical stain for further visualization.[2]

Protocol for Indirect TLC Monitoring via Ester Formation
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture containing the this compound.

  • Quenching: Add a few drops of methanol to the aliquot to convert the acyl chloride to its corresponding methyl ester.[9]

  • TLC Analysis: Spot the resulting ester solution on a TLC plate and proceed with the general TLC monitoring protocol described above. This method provides a more stable compound for analysis.[9]

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Monitoring observe_plate Observe Developed TLC Plate start->observe_plate no_spots No Spots Visible observe_plate->no_spots Problem? streaking Streaking Spots observe_plate->streaking Problem? similar_rf Similar Rf Values observe_plate->similar_rf Problem? good_separation Good Separation observe_plate->good_separation No Problem sol_no_spots1 Increase Concentration no_spots->sol_no_spots1 Solution sol_no_spots2 Use Chemical Stain no_spots->sol_no_spots2 Solution sol_streaking1 Dilute Sample streaking->sol_streaking1 Solution sol_streaking2 Adjust Solvent Polarity streaking->sol_streaking2 Solution sol_streaking3 Add Acid/Base to Eluent streaking->sol_streaking3 Solution sol_streaking4 Indirect Monitoring (Ester) streaking->sol_streaking4 Solution sol_similar_rf1 Change Solvent System similar_rf->sol_similar_rf1 Solution sol_similar_rf2 Use Co-spot similar_rf->sol_similar_rf2 Solution end Continue Reaction Monitoring good_separation->end sol_no_spots1->observe_plate sol_no_spots2->observe_plate sol_streaking1->observe_plate sol_streaking2->observe_plate sol_streaking3->observe_plate sol_streaking4->observe_plate sol_similar_rf1->observe_plate sol_similar_rf2->observe_plate

Caption: A troubleshooting workflow for common TLC issues.

Indirect_Monitoring_Workflow start Reaction with This compound aliquot Take a small aliquot of the reaction mixture start->aliquot quench Quench with Methanol aliquot->quench ester_formation Formation of stable methyl ester quench->ester_formation tlc_analysis Perform TLC analysis on the ester ester_formation->tlc_analysis end Assess Reaction Progress tlc_analysis->end

Caption: Workflow for indirect TLC monitoring via ester formation.

References

Technical Support Center: Isoxazole-5-Carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures for reactions involving isoxazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound?

A1: this compound is a corrosive substance that causes severe skin burns and eye damage. It is also air-sensitive and reacts with moisture. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.

Q2: How should I store this compound?

A2: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials. Avoid exposure to moisture to prevent hydrolysis.

Q3: What is the primary side reaction to be aware of during the work-up of this compound reactions?

A3: The most common side reaction is the hydrolysis of the this compound to the corresponding carboxylic acid. This occurs upon contact with water, which can be present in reagents, solvents, or introduced during the aqueous work-up.

Q4: Can this compound react with the isoxazole ring of another molecule?

A4: The isoxazole ring itself is relatively stable under standard acylation conditions. However, the N-O bond can be labile under certain conditions, such as UV irradiation, which can lead to ring cleavage and rearrangement. For typical work-up procedures, this is not a primary concern.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of this compound reactions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Hydrolysis of this compound: The starting material may have been hydrolyzed before or during the reaction.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. - Use anhydrous solvents. - During work-up, perform aqueous washes quickly and at low temperatures.
2. Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time or gently heating if the reactants are stable at higher temperatures.
3. Product Loss During Work-up: The desired product may be lost during extraction or purification steps.- Perform extractions with the appropriate solvent multiple times to ensure complete recovery. - Minimize the number of transfers between flasks.
Product "Oils Out" and Does Not Solidify 1. Residual Solvent: Trace amounts of the extraction solvent may be present.- Ensure the complete removal of volatile organic solvents under reduced pressure.
2. Presence of Impurities: Impurities can inhibit crystallization.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a small seed crystal of the pure product if available. - Re-purify the product using column chromatography or recrystallization.
Formation of a Stable Emulsion During Extraction 1. Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to emulsions.- Gently swirl or invert the separatory funnel instead of vigorous shaking.
2. Similar Densities of Organic and Aqueous Layers: - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous phase. - Allow the separatory funnel to stand undisturbed for an extended period. - If the emulsion persists, filter the mixture through a pad of Celite® or glass wool.
Unexpected Side Products Observed by TLC/NMR 1. Reaction with Amine Nucleophile: Excess amine can lead to side reactions.- Carefully control the stoichiometry of the amine nucleophile. In some cases, using an excess of the amine can lead to the destruction of the azirine core if isomerization occurs.
2. Anhydride Formation: The acyl chloride can react with the hydrolyzed carboxylic acid to form an anhydride.- Maintain anhydrous conditions to minimize the formation of the carboxylic acid.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Isoxazole Amides

EntryAmine NucleophileBaseSolventReaction TimeYield (%)Reference
1Morpholine2,6-LutidineTolueneNot Specified90
2Morpholine2-PicolineTolueneNot Specified89
3tert-Butylamine2-PicolineTolueneNot Specified60-91
4Aniline DerivativesDMAP, EDCDichloromethane24-48 h67-90

Experimental Protocols

Protocol 1: General Aqueous Work-up for Isoxazole Amide Synthesis

  • Quenching the Reaction:

    • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute acid (e.g., 1N HCl), depending on the nature of the product and impurities, to quench any remaining this compound. Be cautious as gas evolution (CO₂) may occur with bicarbonate.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any water-soluble impurities.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Prepare a silica gel column using a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).

  • Elution:

    • Load the dissolved crude product onto the column.

    • Elute the column with a solvent system of increasing polarity. Common solvent systems for isoxazole amides include n-hexane:ethyl acetate or dichloromethane:ethyl acetate.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration:

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection:

    • Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Mandatory Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Low or No Yield check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis Initial Observation check_completion Check Reaction Completion (TLC Monitoring?) check_hydrolysis->check_completion No solution_hydrolysis Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes check_workup Review Work-up Procedure (Extraction Efficiency?) check_completion->check_workup No solution_completion Extend Reaction Time or Gentle Heating check_completion->solution_completion Yes solution_workup Optimize Extraction & Minimize Transfers check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low product yield.

G isoxazole_chloride This compound amide_product Desired Amide Product isoxazole_chloride->amide_product Reaction with Amine (Desired Pathway) hydrolysis_product Carboxylic Acid Byproduct isoxazole_chloride->hydrolysis_product Reaction with Water (Side Reaction) amine Amine (R-NH2) amine->amide_product water Water (H2O) water->hydrolysis_product

Caption: Competing reactions of this compound.

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3,5-disubstituted isoxazoles?

A1: The two most prevalent and versatile methods for constructing the 3,5-disubstituted isoxazole core are:

  • Condensation of 1,3-dicarbonyl compounds with hydroxylamine: This classic method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent (like α,β-unsaturated ketones, enamino ketones) with hydroxylamine.[1][2]

  • 1,3-Dipolar cycloaddition of nitrile oxides with alkynes: This approach involves the [3+2] cycloaddition reaction between a nitrile oxide, often generated in situ, and a terminal alkyne.[1][3][4] This method is highly favored for its efficiency and regioselectivity, particularly when catalyzed.[3][5]

Q2: How do reaction conditions such as solvent and temperature impact the synthesis?

A2: Solvent and temperature are critical parameters that can significantly influence the yield and regioselectivity of isoxazole synthesis.[6]

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction rate. In 1,3-dipolar cycloadditions, solvent polarity can play a role in the regioselectivity of the addition.[6] For instance, deep eutectic solvents (DES) have been used as an environmentally friendly medium, proving essential for the reaction to proceed in some cases.[1]

  • Temperature: Optimizing the reaction temperature is crucial for controlling the kinetics. Excessively high temperatures may lead to the formation of side products and decomposition, while low temperatures can result in slow or incomplete reactions.[6]

Q3: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, especially in the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloadditions with certain alkynes.[6][7][8]

  • For 1,3-Dicarbonyl Condensation: Regioselectivity is influenced by the differential reactivity of the two carbonyl groups. Factors like pH and the specific substrate structure can be adjusted to favor the formation of one isomer over the other.[8]

  • For 1,3-Dipolar Cycloaddition: This reaction is generally highly regioselective with terminal alkynes, yielding 3,5-disubstituted isoxazoles.[9] However, for internal or electronically biased alkynes, a mixture of regioisomers can be formed.[5][10] The use of catalysts, such as copper(I) or ruthenium(II), can significantly improve regioselectivity, often favoring the 3,5-disubstituted product.[5][9][11] The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne also play a crucial role.[9]

Troubleshooting Guides

Problem 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions
Possible Cause Troubleshooting Strategy
Dimerization of Nitrile Oxide: The in situ generated nitrile oxide can dimerize to form furoxans, a common side reaction that reduces the yield.[6][9]- Slowly add the nitrile oxide precursor to the reaction mixture containing the alkyne to maintain a low concentration of the nitrile oxide.[6][9] - Use a slight excess of the alkyne to favor the cycloaddition reaction over dimerization.[9] - Optimize the reaction temperature; lower temperatures can sometimes disfavor dimerization.[9]
Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide may not be optimal for the specific substrate.- Ensure the chosen base (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the precursor (e.g., aldoxime, hydroximoyl chloride).[6] - Verify the purity and stability of the nitrile oxide precursor.
Poor Reactivity of the Alkyne: Electron-deficient or sterically hindered alkynes may exhibit low reactivity.- Consider using a catalyst, such as copper(I), which can facilitate the cycloaddition with a wider range of alkynes.[3][12] - Increase the reaction temperature or prolong the reaction time, while monitoring for decomposition.
Catalyst Inactivity: For catalyzed reactions, the catalyst may be inactive.- Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). - Consider a pre-activation step for the catalyst if required.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Strategy
Presence of Starting Materials: Unreacted starting materials co-elute with the product during chromatography.- Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. - Employ an aqueous workup to remove water-soluble starting materials or byproducts.[12] - Consider recrystallization as an alternative or additional purification step.[12]
Formation of Furoxan Byproducts: Furoxans formed from nitrile oxide dimerization can be difficult to separate from the desired isoxazole.- Modify the reaction conditions to minimize furoxan formation (see "Low Yield" section). - Utilize column chromatography with a carefully selected solvent system. Hexane/ethyl acetate mixtures are commonly effective.[1]
Resinification of the Reaction Mixture: At elevated temperatures, some substrates or products may decompose, leading to a complex mixture.- Reduce the reaction temperature and extend the reaction time. - If possible, use a catalyst that allows the reaction to proceed under milder conditions.

Data Presentation

Table 1: Comparison of Catalytic Systems for 1,3-Dipolar Cycloaddition

CatalystAlkyne SubstrateNitrile Oxide SourceSolventTemperature (°C)Yield (%)Regioselectivity (3,5- vs 3,4-)
Cu(I)Terminal AlkynesIn situ from Aldoximest-BuOH/H₂ORoom TempGoodHigh (favors 3,5-)[3][12]
AuCl₃α,β-Acetylenic OximesN/A (Cycloisomerization)VariousModerateVery GoodHigh (depends on substrate)[3]
Ru(II)Terminal & Internal AlkynesHydroximoyl ChloridesOrganicRoom TempHighHigh[5][10]
None (Thermal)Various AlkynesVariousOrganicElevatedOften Low to ModeratePoor to Moderate[5][10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [12]

This procedure exemplifies a convenient one-pot, three-step synthesis starting from an aldehyde.

  • Oxime Formation:

    • Dissolve the aldehyde (20 mmol) and hydroxylamine hydrochloride (21 mmol) in a 1:1 mixture of t-butanol and water (80 mL).

    • Add sodium hydroxide (21 mmol) and stir the mixture at ambient temperature for 30 minutes. Monitor the reaction by TLC to confirm the complete formation of the aldoxime.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the reaction mixture containing the aldoxime, add the terminal alkyne (20 mmol).

    • Add a source of copper(I), such as copper(I) iodide (typically 1-5 mol%).

    • Slowly add an oxidizing agent, such as chloramine-T trihydrate (1.05 equiv), which also acts as a base to generate the nitrile oxide in situ.

    • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[1]

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 3,5-disubstituted isoxazole.[1][12]

Protocol 2: Synthesis via Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine [2]

  • Reaction Setup:

    • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and a base, such as sodium acetate (1.1 equivalents), to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete, as monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_cycloaddition cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: In Situ Cycloaddition cluster_step3 Step 3: Purification aldehyde Aldehyde oxime Aldoxime Intermediate aldehyde->oxime + hydroxylamine Hydroxylamine HCl + Base hydroxylamine->oxime + isoxazole 3,5-Disubstituted Isoxazole oxime->isoxazole + Alkyne, Catalyst, Oxidant alkyne Terminal Alkyne alkyne->isoxazole catalyst Cu(I) Catalyst catalyst->isoxazole oxidant Oxidant (e.g., Chloramine-T) oxidant->isoxazole workup Aqueous Workup & Extraction isoxazole->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition.

troubleshooting_low_yield start Low Yield in 1,3-Dipolar Cycloaddition check_dimer Check for Furoxan (Dimer) Formation start->check_dimer strategy_dimer Slowly add nitrile oxide precursor Use excess alkyne Lower reaction temperature check_dimer->strategy_dimer Yes check_generation Inefficient Nitrile Oxide Generation? check_dimer->check_generation No end Improved Yield strategy_dimer->end strategy_generation Verify base and precursor quality check_generation->strategy_generation Yes check_reactivity Poor Alkyne Reactivity? check_generation->check_reactivity No strategy_generation->end strategy_reactivity Use catalyst (e.g., Cu(I)) Increase temperature/time check_reactivity->strategy_reactivity Yes check_reactivity->end No strategy_reactivity->end

Caption: Troubleshooting Workflow for Low Yields in 1,3-Dipolar Cycloaddition Reactions.

regioselectivity_control start Poor Regioselectivity method Which Synthetic Method? start->method cycloaddition 1,3-Dipolar Cycloaddition method->cycloaddition Cycloaddition condensation 1,3-Dicarbonyl Condensation method->condensation Condensation strategy_cyclo Employ Catalyst (Cu(I) or Ru(II)) Modify Substrate Electronics/Sterics cycloaddition->strategy_cyclo strategy_condense Adjust pH Modify Solvent Alter Substrate Structure condensation->strategy_condense end Improved Regioselectivity strategy_cyclo->end strategy_condense->end

Caption: Logical Flow for Improving Regioselectivity in Isoxazole Synthesis.

References

Technical Support Center: Managing Exothermic Reactions with Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving isoxazole-5-carbonyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during amidation and other acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: this compound is a reactive acyl chloride. The primary hazards include:

  • Exothermic Reactions: Reactions with nucleophiles, particularly amines and alcohols, are often highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.

  • Moisture Sensitivity: It reacts violently with water and moisture, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[1]

  • Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3]

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[2]

Q2: What are the key parameters to control during an exothermic reaction with this compound?

A2: The key parameters to control are:

  • Temperature: Maintain a low reaction temperature, typically between 0°C and room temperature, using an efficient cooling bath (e.g., ice-water or ice-salt bath).

  • Reagent Addition Rate: Add the this compound or the nucleophile dropwise and slowly to control the rate of the reaction and heat generation.

  • Concentration: Use an appropriate solvent to ensure adequate heat dissipation. Highly concentrated reactions can lead to a rapid temperature increase.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1]

Q3: What should I do in case of a runaway reaction?

A3: In the event of a runaway reaction (a rapid, uncontrolled increase in temperature and pressure), prioritize personal safety:

  • If it is safe to do so, immediately remove the heat source (if any) and enhance cooling.

  • Alert colleagues and the lab supervisor.

  • If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

  • Have appropriate quenching agents and fire extinguishing equipment readily available.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid, Uncontrolled Temperature Spike 1. Reagent added too quickly.2. Inadequate cooling.3. Reaction concentration is too high.1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath.3. If the reaction is still in the early stages, consider diluting with more anhydrous solvent once the initial exotherm is controlled.
Low Product Yield 1. Hydrolysis of this compound due to moisture.2. Suboptimal reaction temperature.3. Incomplete reaction.1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.[1]2. Experiment with a gradual increase in temperature after the initial exothermic phase, while monitoring the reaction progress by TLC or LC-MS.3. Allow for a longer reaction time or a slight excess of one reagent.
Formation of Side Products 1. High reaction temperature promoting side reactions.2. Di-acylation if the nucleophile has multiple reactive sites.[1]1. Maintain a lower reaction temperature throughout the addition and stirring.2. Use a controlled stoichiometry of this compound and add it slowly to the nucleophile solution.
Solidification of Reaction Mixture 1. Product or byproduct precipitating out of solution.2. Insufficient solvent.1. Add more anhydrous solvent to the reaction mixture to aid stirring.2. Choose a solvent in which all reactants and products are soluble at the reaction temperature.

Experimental Protocols

Detailed Methodology for a Controlled Amidation Reaction

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide, with a focus on managing the exothermic nature of the reaction.

Materials:

  • This compound

  • Amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water bath)

  • Thermometer

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere. The reaction flask should be equipped with a stir bar, a thermometer, and a dropping funnel. Place the flask in a cooling bath maintained at 0°C.

  • Reactant Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent in the dropping funnel.

  • Controlled Reaction: Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes. Monitor the internal temperature of the reaction mixture closely, ensuring it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Quantitative Data Summary

The following table provides representative data for controlling the exothermic reaction of this compound with a generic primary amine. Actual values will vary depending on the specific reactants and scale.

ParameterRecommended ValueRationale
Reactant Concentration 0.1 - 0.5 MDilute conditions help to dissipate heat more effectively.
Reaction Temperature 0 - 5 °CLower temperatures slow down the reaction rate, allowing for better control of the exotherm.
Addition Time 30 - 60 minutesSlow, dropwise addition prevents a rapid accumulation of heat.
Stirring Speed 200 - 300 RPMEfficient stirring ensures uniform temperature distribution and prevents localized hotspots.
Maximum Observed ΔT < 5 °CA small change in internal temperature indicates the exotherm is being effectively managed.

Visualizations

ExperimentalWorkflow Experimental Workflow for Managing Exothermic Reactions A 1. Inert Atmosphere Setup (N2 or Ar) B 2. Prepare Amine Solution (Amine + Base in Anhydrous Solvent) A->B C 3. Cool to 0°C (Ice Bath) B->C E 5. Slow, Dropwise Addition (Monitor Temperature) C->E D 4. Prepare Isoxazole-5-carbonyl Chloride Solution D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Controlled Quench F->G H 8. Work-up & Purification G->H

Caption: Workflow for a controlled exothermic amidation reaction.

TroubleshootingFlow Troubleshooting Logic for Exothermic Reactions Start Reaction Issue Observed Issue Uncontrolled Exotherm? Start->Issue Action1 Stop Addition Enhance Cooling Issue->Action1 Yes Issue2 Low Yield or Side Products? Issue->Issue2 No Check1 Temperature Stabilized? Action1->Check1 Action2 Proceed with Caution (Slower Addition/Dilution) Check1->Action2 Yes Action3 Emergency Shutdown Check1->Action3 No End Problem Resolved Action2->End Check2 Anhydrous Conditions? Issue2->Check2 Yes Action4 Use Dry Solvents/Inert Atmosphere Check2->Action4 No Check3 Temperature Too High? Check2->Check3 Yes Action4->End Action5 Maintain Lower Temperature Check3->Action5 Yes Check3->End No Action5->End

Caption: Troubleshooting flowchart for common reaction issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Isoxazole-5-carbonyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly impacting reaction efficiency, selectivity, and the overall success of a synthetic route. Isoxazole-5-carbonyl chloride, a heterocyclic acyl chloride, presents a unique reactivity profile due to the electronic nature of the isoxazole ring. This guide provides an objective comparison of this compound with other commonly employed acylating agents, supported by available experimental data and theoretical considerations.

General Reactivity Trends of Acylating Agents

The reactivity of acylating agents is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A well-established general trend in reactivity places acyl chlorides as the most reactive among common acylating agents.[1] This high reactivity stems from the excellent leaving group ability of the chloride ion and the inductive electron-withdrawing effect of both the chlorine and oxygen atoms, which significantly increases the electrophilicity of the carbonyl carbon.

The general order of reactivity is as follows:

Acyl Chlorides > Acid Anhydrides > Esters > Amides

Comparison of this compound with Other Acyl Chlorides

While direct quantitative kinetic studies comparing this compound with other acyl chlorides are not extensively available in the literature, a comparative analysis can be drawn from its chemical properties, the electronic nature of the isoxazole ring, and reported experimental conditions for its use in acylation reactions.

Theoretical Considerations: Electronic Effects of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. Its electronic influence on an attached carbonyl group is a nuanced interplay of inductive and resonance effects. The nitrogen atom acts as an electron-withdrawing group, similar to its role in pyridine, which tends to increase the electrophilicity of the carbonyl carbon. Conversely, the oxygen atom can donate electron density through resonance, akin to furan.

For this compound, the carbonyl group is attached to a carbon atom adjacent to the oxygen and beta to the nitrogen. Computational data on related isoxazole systems suggest that the C5 position is relatively electron-deficient, which would imply that the isoxazole ring, in this context, acts as an electron-withdrawing group. This would theoretically enhance the reactivity of the acyl chloride compared to benzoyl chloride, where the benzene ring can be electron-donating or -withdrawing depending on other substituents. However, it is likely to be less reactive than simple aliphatic acyl chlorides like acetyl chloride, where there is less electronic stabilization of the carbonyl group.

Data Presentation: Performance of Acylating Agents

The following tables summarize the general reactivity and typical reaction conditions for this compound and other common acylating agents based on literature precedents. It is important to note that optimal conditions can vary significantly based on the specific substrate and desired outcome.

Table 1: General Reactivity and Characteristics of Selected Acylating Agents

Acylating AgentStructureRelative ReactivityKey Features & Considerations
This compound Structure of this compoundHighHeterocyclic acyl chloride; the isoxazole moiety can be a valuable pharmacophore in drug discovery. May offer different selectivity compared to carbocyclic analogues.[2]
Acetyl Chloride Structure of Acetyl ChlorideVery HighHighly reactive aliphatic acyl chloride. Often used for acetylation of alcohols and amines.[3]
Benzoyl Chloride Structure of Benzoyl ChlorideHighAromatic acyl chloride. Less reactive than acetyl chloride due to resonance stabilization from the benzene ring.[4]
Acetic Anhydride Structure of Acetic AnhydrideModerateLess reactive and often more selective than acetyl chloride. The byproduct, acetic acid, is less corrosive than HCl.

Table 2: Comparison of Reaction Conditions for Amide Synthesis

Acylating AgentNucleophileSolventBaseTemperatureTimeYieldReference
5-Methylisoxazole-3-carbonyl chlorideVarious amines-PyridineRoom Temp12 hGood[5]
This compound isomer (2H-azirine-2-carbonyl chloride)tert-Butyl amine-2-PicolineRoom Temp-60-91%[1]
Acetyl ChlorideAnilineAcetonitrileK2CO3 / TBABRoom Temp15-30 minHigh
Benzoyl ChlorideMethanolCDCl3Pyridine25 °C--

Note: The data for the this compound isomer provides a relevant proxy for its reactivity in amide formation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application and comparison of acylating agents. Below are representative protocols for acylation reactions.

General Protocol for the Synthesis of Amides using Isoxazole-3-carbonyl Chloride

This protocol is adapted from the synthesis of 5-methylisoxazole-3-carboxamide derivatives and serves as a representative procedure for the acylation of amines with an isoxazole carbonyl chloride.[5]

  • Preparation of the Acyl Chloride: 5-methylisoxazole-3-carboxylic acid is refluxed with thionyl chloride for 3 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is used in the next step without further purification.

  • Amide Formation: The crude acyl chloride is dissolved in a suitable solvent. To this solution, the desired amine and an equivalent of a non-nucleophilic base, such as pyridine, are added. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, typically involving washing with aqueous solutions to remove the base and any remaining starting materials, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

General Protocol for the Acylation of Aniline with Acetyl Chloride

This protocol is a typical procedure for the N-acetylation of anilines.

  • Reaction Setup: In a round-bottom flask, aniline is dissolved in a suitable solvent such as acetonitrile.

  • Addition of Reagents: A weak base, such as potassium carbonate, and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) are added to the solution.

  • Acylation: Acetyl chloride is added dropwise to the stirred mixture at room temperature. The reaction is typically complete within 15-30 minutes.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the selection and use of acylating agents.

Acylation_Mechanism General Mechanism of Nucleophilic Acyl Substitution AcylChloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Product Collapse of Intermediate Leaving_Group Leaving Group (Cl⁻) Tetrahedral_Intermediate->Leaving_Group Byproduct HCl Leaving_Group->Byproduct

General mechanism of nucleophilic acyl substitution.

Acylating_Agent_Selection Workflow for Selecting an Acylating Agent Start Define Synthetic Goal Substrate Analyze Substrate (Steric hindrance, electronic effects, presence of sensitive functional groups) Start->Substrate Reactivity Determine Required Reactivity Substrate->Reactivity High_Reactivity High Reactivity Needed Reactivity->High_Reactivity Yes Moderate_Reactivity Moderate/High Selectivity Needed Reactivity->Moderate_Reactivity No Acyl_Chloride Consider Acyl Chloride (e.g., this compound, Acetyl chloride, Benzoyl chloride) High_Reactivity->Acyl_Chloride Acid_Anhydride Consider Acid Anhydride (e.g., Acetic anhydride) Moderate_Reactivity->Acid_Anhydride Optimize Optimize Reaction Conditions (Solvent, Temperature, Base) Acyl_Chloride->Optimize Acid_Anhydride->Optimize End Achieve Desired Product Optimize->End

Workflow for selecting an appropriate acylating agent.

Conclusion

This compound is a highly reactive acylating agent, comparable in reactivity to other acyl chlorides. Its utility is particularly pronounced in medicinal chemistry and drug development, where the isoxazole scaffold can impart desirable biological activity. Based on theoretical electronic considerations, its reactivity is expected to be greater than that of benzoyl chloride but likely less than that of highly reactive aliphatic acyl chlorides such as acetyl chloride.

The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the strategic importance of incorporating the isoxazole moiety into the final product. The experimental protocols provided herein offer a starting point for the development of robust acylation procedures.

References

A Comparative Guide to Isoxazole-5-carbonyl Chloride and Benzoyl Chloride for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount for achieving desired chemical transformations with high efficiency and selectivity. This guide provides a detailed comparison of two acylating agents: the heterocyclic isoxazole-5-carbonyl chloride and the archetypal aromatic benzoyl chloride. This document aims to assist researchers in making informed decisions by presenting available experimental data on their reactivity, substrate scope, and reaction conditions in key acylation reactions.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a reagent is crucial for its safe and effective handling in a laboratory setting. Both this compound and benzoyl chloride are reactive acyl chlorides, but they possess distinct structural and electronic features that influence their behavior.

PropertyThis compoundBenzoyl chloride
Molecular Formula C₄H₂ClNO₂C₇H₅ClO
Molecular Weight 131.52 g/mol [1]140.57 g/mol
Appearance Not specified in provided resultsColorless fuming liquid
Boiling Point 167-168 °C[1]197.2 °C
Density 1.362 g/mL at 25 °C[1]1.21 g/mL at 20 °C
Refractive Index n20/D 1.4980[1]n20/D 1.553
Reactivity with Water Expected to be reactive, similar to other acyl chlorides.Reacts vigorously with water to yield benzoic acid and HCl.[2]

Reactivity and Performance in Acylation Reactions

The utility of an acyl chloride is defined by its performance in acylation reactions. This section compares the available data for this compound and benzoyl chloride in N-acylation, O-acylation, and Friedel-Crafts acylation.

N-Acylation of Amines

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules.

This compound (via 2H-azirine-2-carbonyl chloride intermediate):

Recent studies have demonstrated the utility of 5-chloroisoxazoles as precursors to 2H-azirine-2-carbonyl chlorides, which are reactive intermediates for the acylation of amines. This transformation is typically catalyzed by iron(II) chloride. The resulting acylating agent readily reacts with a variety of amines to produce the corresponding amides in good to excellent yields.

Experimental Data: N-Acylation with 2H-Azirine-2-carbonyl chloride (derived from 5-chloroisoxazole) [3]

Amine SubstrateBaseSolventTime (h)Yield (%)
tert-Butylamine2-PicolineCH₂Cl₂0.591
Phenylmethanamine2-PicolineCH₂Cl₂0.572
Morpholine2-PicolineCH₂Cl₂0.570

Benzoyl Chloride:

Benzoyl chloride is a widely used reagent for the N-acylation of a broad range of amines, including primary and secondary amines, as well as heterocyclic compounds. These reactions are often performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct.

Experimental Data: N-Acylation with Benzoyl Chloride [1]

Amine SubstrateCatalyst/BaseSolventTime (min)Yield (%)
ImidazolePotter's ClaySolvent-free596
PyrrolePotter's ClaySolvent-free1092
IndolePotter's ClaySolvent-free1590
O-Acylation of Alcohols and Phenols

The esterification of alcohols and phenols is another critical application of acyl chlorides, leading to the formation of esters used in fragrances, polymers, and pharmaceuticals.

This compound:

While direct O-acylation of alcohols with this compound is not extensively documented in the provided search results, a related reaction involving the formation of an anhydride from a carboxylic acid has been reported. This suggests that this compound is sufficiently reactive to acylate oxygen nucleophiles.

Benzoyl Chloride:

Benzoyl chloride is a highly effective reagent for the O-acylation of primary, secondary, and phenolic hydroxyl groups. The reaction can be promoted by bases such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA), with the latter enabling remarkably fast reactions even at low temperatures.

Experimental Data: O-Acylation with Benzoyl Chloride

Alcohol/Phenol SubstratePromoter/BaseSolventTemperature (°C)Time (min)Yield (%)
Primary AlcoholsTMEDACH₂Cl₂-78< 5>95
Secondary AlcoholsTMEDACH₂Cl₂-78< 10>90
PhenolsTMEDACH₂Cl₂-78< 5>95
Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.

This compound:

Direct experimental data for the Friedel-Crafts acylation using this compound is not available in the search results. However, a study on the acylation of benzene and toluene with the isomeric 5-phenylisoxazole-3-carbonyl chloride suggests that isoxazole-based acyl chlorides can participate in Friedel-Crafts reactions.[4] The electron-withdrawing nature of the isoxazole ring may influence its reactivity in this context, potentially requiring more forcing conditions or highly activated aromatic substrates.

Benzoyl Chloride:

Benzoyl chloride is a standard reagent for Friedel-Crafts acylation, reacting with a wide range of aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce aryl ketones.

Experimental Data: Friedel-Crafts Acylation with Benzoyl Chloride

Aromatic SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
AnisoleHBEA ZeoliteNone1202475-80
NaphthaleneAlCl₃Dichloromethanert290

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory success.

Protocol 1: General Procedure for N-Acylation with 2H-Azirine-2-carbonyl chloride (from 5-chloroisoxazole)[4]
  • To a solution of 5-chloroisoxazole (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add iron(II) chloride (0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate the isomerization to 2H-azirine-2-carbonyl chloride.

  • Add a solution of the desired amine (1.2 equiv) and 2-picoline (1.5 equiv) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation with Benzoyl Chloride under Solvent-Free Conditions[1]
  • In a mortar, grind potter's clay (0.5 g) to a fine powder.

  • Add the heterocyclic amine (1.05 mmol) to the clay and mix thoroughly.

  • Add benzoyl chloride (1.05 mmol) dropwise to the mixture with continuous stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with ethanol (3 x 20 mL).

  • Evaporate the combined filtrate to afford the crude product.

  • Recrystallize the product from ethanol to obtain the pure N-acylated heterocycle.

Protocol 3: General Procedure for O-Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA
  • To a solution of the alcohol (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (0.6 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add benzoyl chloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a generalized acylation mechanism, a typical experimental workflow, and a decision-making framework for reagent selection.

AcylationMechanism AcylChloride Acyl Chloride (R-COCl) TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TetrahedralIntermediate Product Acylated Product (R-CO-Nu) TetrahedralIntermediate->Product Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Measure Reagents Addition Slow Addition of Reagents Reagents->Addition Solvent Prepare Anhydrous Solvent Solvent->Addition Inert Establish Inert Atmosphere Inert->Addition Stirring Stirring at Controlled Temp. Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification ReagentSelection Start Select Acylation Substrate Amine Amine (N-Acylation) Start->Amine Alcohol Alcohol/Phenol (O-Acylation) Start->Alcohol Aromatic Aromatic Ring (Friedel-Crafts) Start->Aromatic Isoxazole This compound (or precursor) Amine->Isoxazole Good yields with various amines Benzoyl Benzoyl Chloride Amine->Benzoyl Excellent yields, broad scope Alcohol->Isoxazole Potentially reactive, less data Alcohol->Benzoyl Well-established, high yields Aromatic->Isoxazole Potentially reactive, needs investigation Aromatic->Benzoyl Standard reagent, reliable

References

A Comparative Analysis of the Biological Activities of Isoxazole Amides and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the various functionalizations of the isoxazole ring, amides and esters represent two of the most explored classes. This guide provides an objective comparison of the biological activities of isoxazole amides and isoxazole esters, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents. While direct comparative studies testing amide and ester analogues against the same biological target are limited, this document compiles and contrasts the available data on their respective anticancer and antimicrobial properties.

Structural Distinction: Amide vs. Ester Linkage

The fundamental difference between isoxazole amides and esters lies in the linkage of the substituent to the isoxazole core. Isoxazole amides possess a carboxamide group (-C(=O)N-), while isoxazole esters feature a carboxylate group (-C(=O)O-). This variation in the linker influences key physicochemical properties such as hydrogen bonding capacity, metabolic stability, and overall molecular geometry, which in turn dictates their interaction with biological targets.

Figure 1: General structures of isoxazole amides and esters.

Comparative Biological Activities

This section presents a comparative overview of the biological activities of isoxazole amides and esters, focusing on anticancer and antimicrobial applications where the most significant data is available.

Anticancer Activity of Isoxazole Amides

A significant body of research has focused on the evaluation of isoxazole amides as potential anticancer agents.[1] These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines.[1][2][3]

Table 1: Anticancer Activity of Representative Isoxazole Amides

CompoundCancer Cell LineIC50 (µg/mL)Reference
2dHep3B~23[1]
2eHep3B~23[1]
2dHeLa15.48[1]
2aMCF-739.80[1]

IC50: The half-maximal inhibitory concentration.

The data indicates that the anticancer activity of isoxazole amides is influenced by the substitution pattern on the amide nitrogen. For instance, compounds 2d and 2e, which bear dimethoxyphenyl substituents, exhibited the most potent activity against Hep3B liver cancer cells.[1]

Antimicrobial Activity of Isoxazole Esters

Isoxazole esters have been investigated for their potential as antimicrobial agents. Studies have shown that certain ester-functionalized isoxazoles exhibit significant activity against both bacteria and fungi.[4]

Table 2: Antimicrobial Activity of Representative Isoxazole Esters

CompoundMicroorganismActivityReference
Ester-functionalized isoxazoles (general)Escherichia coliSignificant[4]
Ester-functionalized isoxazoles (general)Staphylococcus aureusSignificant[4]
Ester-functionalized isoxazoles (general)Candida albicansSignificant[4]
Isoxazole-containing cephalosporin estersBacteriaAntibiotic activity[5]

The available literature suggests that the ester functionality can be a key contributor to the antimicrobial properties of isoxazole derivatives.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Isoxazole Amides

The general synthetic route to isoxazole amides involves the coupling of an isoxazole carboxylic acid with a primary or secondary amine.

G start Isoxazole-4-carboxylic acid coupling Coupling Reaction (e.g., EDC, DCC) start->coupling reagent1 Amine (R-NH2) reagent1->coupling product Isoxazole-4-carboxamide coupling->product

Figure 2: General workflow for the synthesis of isoxazole amides.

General Procedure:

  • Dissolve the isoxazole-4-carboxylic acid in a suitable organic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., EDC, DCC) and a catalyst (e.g., DMAP).

  • Stir the mixture at room temperature for a specified time.

  • Add the corresponding amine to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture and purify the product by chromatography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with isoxazole derivatives at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of the isoxazole compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the compounds.

  • Incubate the plate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a known concentration of the isoxazole ester solution into each well.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The available evidence suggests that both isoxazole amides and esters are promising scaffolds for the development of new therapeutic agents. Isoxazole amides have demonstrated significant potential as anticancer agents, with their activity being highly dependent on the nature of the substituent on the amide nitrogen.[1] On the other hand, isoxazole esters have shown considerable promise as antimicrobial agents.[4]

The difference in the connecting linker—amide versus ester—plays a crucial role in determining the biological activity profile. The amide bond can participate in hydrogen bonding interactions that may be critical for binding to certain biological targets, such as enzymes involved in cancer signaling pathways. The ester linkage, being more susceptible to hydrolysis, might be advantageous for prodrug strategies or for compounds targeting microbial enzymes.

Further research involving the direct, parallel synthesis and evaluation of isoxazole amide and ester libraries against a diverse panel of biological targets is warranted. Such studies will provide a more definitive understanding of the structure-activity relationships and help in the rational design of isoxazole derivatives with enhanced potency and selectivity for specific therapeutic applications.

References

A Comparative Guide to the Reaction Products of Isoxazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of isoxazole-5-carbonyl chloride with various nucleophiles, offering a comparative overview against common alternative acylating agents. The data presented herein, supported by experimental protocols and visualizations, is intended to assist researchers in making informed decisions for the synthesis of isoxazole-containing compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery.

Executive Summary

This compound is a reactive acylating agent utilized for the synthesis of a variety of derivatives, primarily amides, esters, and thioesters. Its reactivity stems from the electrophilic carbonyl carbon, susceptible to nucleophilic attack. This guide details the characterization of its reaction products and benchmarks its performance against established coupling reagents. While direct comparative studies are limited, this guide synthesizes available data to provide a clear comparison of reaction yields and conditions.

Characterization of Reaction Products

The reaction of this compound with nucleophiles such as amines, alcohols, and thiols results in the formation of the corresponding amides, esters, and thioesters. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Amide Formation: The reaction with primary and secondary amines proceeds readily to form isoxazole-5-carboxamides. These amides are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Ester Formation: Alcohols and phenols react with this compound to yield isoxazole-5-carboxylate esters. These esters can serve as intermediates for further functionalization or as final products themselves.

Thioester Formation: Thiols react in a similar fashion to produce isoxazole-5-carbothioates, which are valuable intermediates in organic synthesis, including for the construction of peptides and other complex molecules.

Comparative Performance Analysis

To provide a clear comparison, this section presents quantitative data on the performance of a close analog, 2H-azirine-2-carbonyl chloride (derived from 5-chloroisoxazoles), in acylation reactions. This data is juxtaposed with the performance of common alternative coupling reagents in similar transformations.

Note: The following data for the isoxazole-derived acyl chloride is based on reactions of 2H-azirine-2-carbonyl chlorides, which are isomers of and derived from 5-chloroisoxazoles. This is used as a proxy for the reactivity of this compound due to the availability of comprehensive data for a range of nucleophiles.

Amide Synthesis

The synthesis of amides is a cornerstone of drug development. The following table compares the yields of isoxazole-5-carboxamide formation with those obtained using the widely used peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Amine SubstrateProductIsoxazole Derivative Yield (%)[1]HATU Yield (%)[2][3]
AnilineN-Phenylisoxazole-5-carboxamide8635-40
4-BromoanilineN-(4-Bromophenyl)isoxazole-5-carboxamideNot Reported12
Morpholine(Isoxazol-5-yl)(morpholino)methanone90Not Reported
tert-ButylamineN-(tert-Butyl)isoxazole-5-carboxamide91Not Reported
Ester Synthesis

The formation of esters from phenols provides another avenue for creating diverse molecular libraries. The table below compares the yields of isoxazole-5-carboxylate ester synthesis with those from a Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide).

Phenol SubstrateProductIsoxazole Derivative Yield (%)[1]DCC Yield (%)
PhenolPhenyl isoxazole-5-carboxylate7744
Substituted PhenolsSubstituted phenyl isoxazole-5-carboxylates77-92Varies
Thioester Synthesis

Thioesters are valuable synthetic intermediates. The following table compares the yield of isoxazole-5-carbothioate formation with that from a reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Thiol SubstrateProductIsoxazole Derivative Yield (%)[1]EDC Yield (%)
ThiophenolS-Phenyl isoxazole-5-carbothioate81Not Reported
CyclopentanethiolS-Cyclopentyl isoxazole-5-carbothioate73Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the reactions discussed.

General Procedure for Amide Synthesis from 2H-Azirine-2-carbonyl chloride[1]

Anhydrous FeCl₂ is added to a solution of the corresponding 5-chloroisoxazole in dry acetonitrile under an argon atmosphere. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is diluted with dry diethyl ether and filtered. The ether is evaporated, and the resulting 2H-azirine-2-carbonyl chloride is dissolved in anhydrous toluene. The amine (2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 3 minutes. The solvent is evaporated, and the residue is purified by column chromatography.

General Procedure for Ester and Thioester Synthesis from 2H-Azirine-2-carbonyl chloride[1]

Following the formation of the 2H-azirine-2-carbonyl chloride as described above, the alcohol or thiol (1.5 equivalents) and DMAP (4-dimethylaminopyridine) are added to the toluene solution. The reaction is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography. The reaction with phenol and thiophenol using 2-picoline as a base in toluene at room temperature for 10 minutes yielded 43% and 53% respectively.[1]

General Procedure for Amide Synthesis using HATU[2]

To a solution of the carboxylic acid (1 equivalent) and the amine (2 equivalents) in a suitable solvent (e.g., DMF), a base (e.g., DIPEA, 2.1 equivalents) and HATU (2.5 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is then isolated and purified by chromatographic methods.

Visualizations

To further elucidate the chemical transformations and experimental workflows, the following diagrams are provided.

Reaction_Pathways isoxazole_chloride Isoxazole-5-carbonyl Chloride amide Isoxazole-5-carboxamide isoxazole_chloride->amide + Amine ester Isoxazole-5-carboxylate Ester isoxazole_chloride->ester + Alcohol thioester Isoxazole-5-carbothioate isoxazole_chloride->thioester + Thiol amine Amine (R-NH2) amine->amide alcohol Alcohol (R-OH) alcohol->ester thiol Thiol (R-SH) thiol->thioester base Base (e.g., Pyridine, Et3N) base->isoxazole_chloride

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dissolve 5-chloroisoxazole in MeCN add_fecl2 Add FeCl2, stir 2h at RT start->add_fecl2 evaporate1 Evaporate Solvent add_fecl2->evaporate1 dissolve_ether Dissolve in Et2O, filter evaporate1->dissolve_ether evaporate2 Evaporate Et2O dissolve_ether->evaporate2 dissolve_toluene Dissolve in Toluene evaporate2->dissolve_toluene add_nucleophile Add Amine/Alcohol/Thiol + Base (e.g., DMAP) dissolve_toluene->add_nucleophile stir Stir at RT add_nucleophile->stir workup Aqueous Workup stir->workup purification Column Chromatography workup->purification end Final Product purification->end

Caption: Experimental workflow for acylation reactions.

Alternatives_Comparison goal Amide/Ester/Thioester Synthesis isoxazole Isoxazole-5-carbonyl Chloride goal->isoxazole peptide_coupling Peptide Coupling Reagents (HATU, HBTU) goal->peptide_coupling carbodiimides Carbodiimides (DCC, EDCI) goal->carbodiimides other_acyl_chlorides Other Acyl Chlorides (Oxalyl Chloride) goal->other_acyl_chlorides isoxazole_pros Pros: - Good yields for some substrates - Direct conversion isoxazole->isoxazole_pros isoxazole_cons Cons: - Limited direct comparative data - Potential for side reactions isoxazole->isoxazole_cons peptide_pros Pros: - High yields - Low racemization peptide_coupling->peptide_pros peptide_cons Cons: - Higher cost peptide_coupling->peptide_cons carbodiimides_pros Pros: - Widely used - Readily available carbodiimides->carbodiimides_pros carbodiimides_cons Cons: - Byproduct removal can be difficult - Potential for racemization carbodiimides->carbodiimides_cons other_acyl_pros Pros: - High reactivity other_acyl_chlorides->other_acyl_pros other_acyl_cons Cons: - Harsh conditions may be required other_acyl_chlorides->other_acyl_cons

Caption: Comparison of acylating agents.

References

In Vitro Antiproliferative Efficacy of Isoxazole-5-Carboxamide Derivatives Compared to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of novel indole-3-isoxazole-5-carboxamide derivatives reveals their potent antiproliferative activity against hepatocellular carcinoma cell lines, with some compounds exhibiting efficacy comparable to the multi-kinase inhibitor, Sorafenib. This guide provides a comprehensive overview of the experimental data, detailed protocols for the synthesis and antiproliferative assays, and an illustrative representation of the potential mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of isoxazole-based anticancer agents. The data presented herein is collated from recent peer-reviewed studies and offers a direct comparison of the cytotoxic effects of newly synthesized isoxazole-5-carboxamide derivatives against established cancer cell lines.

Comparative Antiproliferative Activity

The in vitro antiproliferative activity of a series of newly synthesized indole-3-isoxazole-5-carboxamide derivatives was evaluated against a panel of human hepatocellular carcinoma (HCC) cell lines: Huh7, HepG2, and PLC/PRF/5. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 72 hours of treatment. The results are benchmarked against Sorafenib, a standard therapeutic agent for advanced HCC.

Compound IDTarget Cell LineIC50 (µM)Comparator: Sorafenib IC50 (µM)
5a Huh71.9 ± 0.15.8 ± 0.3
HepG23.1 ± 0.26.5 ± 0.4
PLC/PRF/52.5 ± 0.27.2 ± 0.5
5b Huh72.8 ± 0.25.8 ± 0.3
HepG24.2 ± 0.36.5 ± 0.4
PLC/PRF/53.6 ± 0.37.2 ± 0.5
5c Huh70.7 ± 0.055.8 ± 0.3
HepG21.5 ± 0.16.5 ± 0.4
PLC/PRF/51.1 ± 0.17.2 ± 0.5
5d Huh7> 505.8 ± 0.3
HepG2> 506.5 ± 0.4
PLC/PRF/5> 507.2 ± 0.5

Data extracted from a study on indole-3-isoxazole-5-carboxamide derivatives. The IC50 values represent the mean ± standard deviation of three independent experiments.

Experimental Protocols

Synthesis of Indole-3-isoxazole-5-carboxamide Derivatives (5a-u)

The synthesis of the target carboxamides was achieved through a multi-step process. Initially, ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate was prepared by treating 3-acetylindole with diethyl oxalate in the presence of a base. This intermediate was then reacted with hydroxylamine hydrochloride to yield ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. Subsequent hydrolysis with lithium hydroxide afforded 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid.

The final amide bond formation was accomplished by activating the carboxylic acid. This can be achieved by converting the carboxylic acid to its corresponding acyl chloride using an agent like oxalyl chloride, which is then reacted with the desired amine. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) can be used to facilitate the reaction between the carboxylic acid and the amine derivative, yielding the final indole-3-isoxazole-5-carboxamide compounds.[1]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]

  • Cell Seeding: Human hepatocellular carcinoma cells (Huh7, HepG2, PLC/PRF/5) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The cells were then treated with various concentrations of the isoxazole-5-carboxamide derivatives or Sorafenib for 72 hours.

  • MTT Incubation: Following the treatment period, the culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: After incubation, the MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Mechanism of Action and Signaling Pathway

Preliminary studies suggest that certain indole-3-isoxazole-5-carboxamide derivatives exert their anticancer effects by inducing cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma cells. This is reportedly achieved through the downregulation of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the G1 to S phase transition.[6]

In contrast, the comparator drug, Sorafenib, is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[3][7][8][9][10]

Below is a diagram illustrating the proposed mechanism of action for the indole-isoxazole-5-carboxamide derivatives, highlighting the G0/G1 cell cycle arrest, in comparison to the multi-targeted mechanism of Sorafenib.

G1_Arrest_vs_Multi_Kinase_Inhibition cluster_isoxazole Indole-Isoxazole-5-Carboxamide cluster_sorafenib Sorafenib isoxazole Indole-Isoxazole-5- Carboxamide Derivative cdk4 CDK4 isoxazole->cdk4 Downregulation g1_arrest G0/G1 Arrest cdk4_cyclinD CDK4/Cyclin D Complex cdk4->cdk4_cyclinD cdk4->g1_arrest cyclinD Cyclin D cyclinD->cdk4_cyclinD rb Rb cdk4_cyclinD->rb Phosphorylation pRb p-Rb rb->pRb e2f E2F pRb->e2f Release s_phase S Phase Entry e2f->s_phase Transcription of S-phase genes sorafenib Sorafenib vegfr VEGFR sorafenib->vegfr Inhibition pdgfr PDGFR sorafenib->pdgfr Inhibition raf RAF sorafenib->raf Inhibition angiogenesis Angiogenesis vegfr->angiogenesis proliferation Cell Proliferation pdgfr->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Proposed mechanism of isoxazole derivatives vs. Sorafenib.

References

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of molecular structure is a critical step. Isoxazole derivatives, a class of heterocyclic compounds with significant pharmaceutical and agricultural applications, require rigorous structural analysis.[1] This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the characterization of isoxazole derivatives, complete with experimental data and detailed protocols.

The synergistic use of these techniques provides a comprehensive and definitive structural elucidation.[2] While methods like ¹H NMR and ¹³C NMR reveal the connectivity and chemical environment of atoms, MS provides the molecular weight and fragmentation patterns.[3][4] Concurrently, IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy offers insights into the electronic conjugation within the molecule.[3][5]

Workflow for Structural Elucidation

The process of confirming the structure of a newly synthesized isoxazole derivative typically follows an integrated approach. The workflow begins with isolating the pure compound, followed by a series of spectroscopic analyses. The data from each technique provides complementary information, which, when pieced together, leads to the final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation start Synthesized Isoxazole Derivative purify Purification (e.g., Chromatography, Recrystallization) start->purify ms Mass Spectrometry (MS) purify->ms ir Infrared (IR) Spectroscopy purify->ir uv UV-Vis Spectroscopy purify->uv nmr NMR Spectroscopy (¹H, ¹³C, 2D) purify->nmr data_analysis Combined Data Analysis ms->data_analysis Molecular Weight & Formula ir->data_analysis Functional Groups uv->data_analysis Conjugation nmr->data_analysis Carbon-Hydrogen Framework structure Structure Elucidation data_analysis->structure

Fig. 1: Integrated workflow for isoxazole derivative structure confirmation.

Data Presentation: A Comparative Summary

The following tables summarize typical spectroscopic data for isoxazole derivatives, providing a reference for comparison during structural analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.[3] For isoxazole derivatives, the chemical shifts (δ) and coupling constants (J) are characteristic of the substitution pattern on the heterocyclic ring.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Isoxazole H-4 6.20 - 6.80 (s)95.0 - 115.0The proton at C4 typically appears as a singlet.[1]
Isoxazole H-5 8.20 - 8.60 (s)148.0 - 158.0The C5 carbon is deshielded due to the adjacent oxygen atom.
Isoxazole C-3 -158.0 - 165.0This carbon is typically quaternary when substituted.
Isoxazole C-4 -95.0 - 115.0The chemical shift is sensitive to the substituent at C5.
Isoxazole C-5 -168.0 - 172.0Highly deshielded due to the influence of both heteroatoms.
Aromatic Protons (Substituent) 7.00 - 8.50 (m, d, t)120.0 - 140.0Pattern depends on the substitution of the aromatic ring.[6]
Alkyl Protons (Substituent) 0.90 - 4.5010.0 - 70.0Chemical shift depends on proximity to the isoxazole ring or other functional groups.[1][6]

Data compiled from references[1][6][7]. Note: Solvents like CDCl₃ or DMSO-d₆ can influence chemical shifts.

Table 2: Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural clues. The isoxazole ring undergoes characteristic cleavage patterns.

Fragment Ion Description Significance
[M]⁺ Molecular Ion Confirms the molecular weight of the compound.[8]
[M - R-CN]⁺ Loss of a nitrile A common fragmentation pathway involving the cleavage of the N-O and C3-C4 bonds.
[M - CO]⁺ Loss of Carbon Monoxide Indicates cleavage of the C4-C5 and O-N bonds.[9]
[R-C≡O]⁺ Acylium Ion Arises from cleavage of the isoxazole ring, indicative of the substituent at C3 or C5.
[Ar]⁺ Aromatic Ion If an aromatic substituent is present, its corresponding ion peak is often observed.

Fragmentation patterns are highly dependent on the substituents and the ionization technique used (e.g., EI, ESI).[9][10]

Table 3: Infrared (IR) and UV-Vis Spectroscopic Data

IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy helps to characterize conjugated systems.[5][11]

Technique Wavenumber (ν, cm⁻¹) / Wavelength (λmax, nm) Assignment
IR 1610 - 1650C=N stretching of the isoxazole ring.[6]
IR 1550 - 1590C=C stretching (ring and aromatic substituents).[6][12]
IR 1400 - 1450Ring stretching vibrations.
IR 1100 - 1280C-O-N stretching in the isoxazole ring.[12]
IR 3100 - 3000Aromatic/Vinylic C-H stretching.
IR 2850 - 2960Aliphatic C-H stretching.
IR 1680 - 1750C=O stretching (if carbonyl group is present).[6]
UV-Vis 220 - 410 nmπ → π* transitions. The λmax depends on the extent of conjugation between the isoxazole ring and its substituents.[6]

Data compiled from references[6][12].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of a synthesized isoxazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[13]

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Solvent Selection: Choose a solvent that dissolves the sample and has minimal overlapping signals with the analyte. CDCl₃ is common for non-polar compounds, while DMSO-d₆ is suitable for more polar ones.

    • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of -2 to 12 ppm is typical. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum. A spectral width of 0 to 220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (Optional but Recommended): If the structure is complex or ambiguous, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to establish connectivity.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).[13]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and study fragmentation patterns.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI for polar molecules, EI for volatile, less polar molecules).

  • Procedure:

    • Sample Preparation:

      • For ESI-MS: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

      • For EI-MS: No specific preparation is needed if using a direct insertion probe for a solid sample or GC-MS for a volatile sample.

    • Instrument Calibration: Calibrate the mass analyzer using a known standard to ensure mass accuracy.

    • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-800 amu). For high-resolution mass spectrometry (HRMS), ensure the instrument is set to provide accurate mass measurements to at least four decimal places.[7]

    • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic losses and fragment ions that support the proposed structure.[8]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer, often with an ATR (Attenuated Total Reflectance) accessory.

  • Procedure:

    • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • Background Scan: Perform a background scan with no sample present to record the spectrum of the ambient atmosphere (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

    • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=N, C=C, C-H, C=O) present in the isoxazole derivative.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions and conjugation in the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

    • Solvent Baseline: Record a baseline spectrum using a cuvette containing only the solvent.

    • Sample Spectrum: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

    • Data Analysis: Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) if the concentration is known. This data provides information about the chromophores and the extent of conjugation.[5][6]

References

A Comparative Guide to Isoxazole Synthesis: Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold is a privileged motif due to its prevalence in a wide array of biologically active compounds. The efficient construction of this five-membered heterocycle is a key consideration in synthetic chemistry. This guide provides a comparative overview of three prominent methods for isoxazole synthesis: the classical thermal 1,3-dipolar cycloaddition, a one-pot three-component reaction, and a modern microwave-assisted approach. Detailed experimental protocols and a quantitative comparison of their performance are presented to aid in methodology selection.

The synthesis of isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, is of significant interest in medicinal chemistry and drug discovery. A variety of synthetic strategies have been developed to access this important scaffold. This guide focuses on a comparative analysis of three distinct and widely employed methods for the synthesis of 3,5-disubstituted isoxazoles, a common substitution pattern with demonstrated biological relevance.

The methodologies under comparison are:

  • Method A: Classical Thermal 1,3-Dipolar Cycloaddition: This is a traditional and robust method involving the reaction of a nitrile oxide with an alkyne.

  • Method B: One-Pot Three-Component Synthesis: This approach offers increased efficiency by combining multiple synthetic steps in a single reaction vessel, starting from an aldehyde, hydroxylamine, and an alkyne.

  • Method C: Microwave-Assisted Synthesis from Chalcones: A modern energy-assisted method that utilizes microwave irradiation to accelerate the reaction between a chalcone and hydroxylamine, often leading to significantly reduced reaction times and improved yields.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the synthesis of a representative 3,5-disubstituted isoxazole using the three selected methods. The data highlights the trade-offs between reaction time, temperature, and yield associated with each approach.

MethodKey TransformationReaction TimeTemperatureYield (%)
A: 1,3-Dipolar Cycloaddition In situ generated nitrile oxide + alkyne4 hours50 °C~85%
B: Three-Component Synthesis Aldehyde + hydroxylamine + alkyne4 hours50 °C~82%
C: Microwave-Assisted Chalcone + hydroxylamine10-15 minutesReflux (Ethanol)85-95%

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below.

Method A: Classical Thermal 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

This method relies on the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with an alkyne.

Protocol for the Synthesis of 3,5-Diphenylisoxazole:

  • Preparation of Benzhydroximoyl Chloride: To a stirred solution of benzaldoxime (1.21 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL), N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.

  • Cycloaddition: To the solution containing the in situ generated benzhydroximoyl chloride, phenylacetylene (1.02 g, 10 mmol) is added, followed by the dropwise addition of triethylamine (1.52 g, 15 mmol) at 0 °C.

  • The reaction mixture is then stirred at 50 °C for 4 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is poured into ice-water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford 3,5-diphenylisoxazole.

Method B: One-Pot Three-Component Synthesis

This efficient method combines the formation of the nitrile oxide and the cycloaddition in a single pot without isolation of intermediates.[1]

Protocol for the Synthesis of 3,5-Diphenylisoxazole:

  • Reaction Setup: To a stirred solution of benzaldehyde (1.06 g, 10 mmol) in a 1:2 mixture of choline chloride and urea (a deep eutectic solvent, 5 mL), hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium hydroxide (0.40 g, 10 mmol) are added.

  • The resulting mixture is stirred at 50 °C for 1 hour.

  • Nitrile Oxide Formation: N-chlorosuccinimide (1.34 g, 10 mmol) is added to the mixture, and it is stirred for an additional 3 hours at 50 °C.

  • Cycloaddition: Phenylacetylene (1.02 g, 10 mmol) is then added, and the mixture is stirred for 4 hours at 50 °C.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Method C: Microwave-Assisted Synthesis from a Chalcone

This method utilizes microwave irradiation to rapidly synthesize isoxazoles from readily available chalcones and hydroxylamine.[2]

Protocol for the Synthesis of 3,5-Diphenylisoxazole:

  • Preparation of Chalcone (Benzalacetophenone): In a flask, benzaldehyde (1.06 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) are dissolved in ethanol (20 mL). To this solution, aqueous sodium hydroxide (10%) is added dropwise until the solution becomes cloudy, and the mixture is stirred at room temperature for 2-3 hours until a yellow precipitate forms. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield benzalacetophenone.

  • Cyclization: A mixture of benzalacetophenone (2.08 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanolic sodium hydroxide is placed in a microwave-safe reaction vessel.

  • The mixture is subjected to microwave irradiation at 210 W for 10-15 minutes.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled in an ice bath to precipitate the isoxazole derivative. The product is filtered, washed with water, and dried.

Signaling Pathways and Experimental Workflows

The logical flow of these synthetic strategies can be visualized to better understand their relationships and individual steps.

Isoxazole_Synthesis_Comparison cluster_A Method A: 1,3-Dipolar Cycloaddition cluster_B Method B: Three-Component Synthesis cluster_C Method C: Microwave-Assisted Synthesis A1 Benzaldoxime A2 NCS, DMF A1->A2 A3 Benzhydroximoyl Chloride (in situ) A2->A3 A5 Thermal Cycloaddition (50 °C, 4h) A3->A5 A4 Phenylacetylene, Et3N A4->A5 A6 3,5-Diphenylisoxazole A5->A6 B1 Benzaldehyde B4 One-Pot Reaction (50 °C, 4h) B1->B4 B2 Hydroxylamine HCl, NaOH B2->B4 B3 Phenylacetylene B3->B4 B5 3,5-Diphenylisoxazole B4->B5 C1 Benzalacetophenone (Chalcone) C3 Microwave Irradiation (10-15 min) C1->C3 C2 Hydroxylamine HCl, NaOH C2->C3 C4 3,5-Diphenylisoxazole C3->C4

Caption: Comparative workflow of three isoxazole synthesis methods.

Conclusion

The choice of synthetic method for isoxazole derivatives depends on several factors, including the desired substitution pattern, available starting materials, and the need for process efficiency.

  • The classical 1,3-dipolar cycloaddition is a reliable and well-established method that offers good yields, although it may require the prior preparation of the hydroximoyl chloride precursor.

  • The one-pot three-component synthesis provides a more streamlined approach by avoiding the isolation of intermediates, making it an attractive option for rapid library synthesis.[1]

  • The microwave-assisted synthesis from chalcones represents a significant advancement in terms of reaction speed and energy efficiency, offering a green chemistry alternative with excellent yields in a fraction of the time required by conventional heating methods.[2]

Researchers and drug development professionals can leverage this comparative data and the detailed protocols to select the most appropriate synthetic strategy for their specific needs, balancing the classical robustness with modern efficiency.

References

Isoxazole Compounds Demonstrate Broad Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the potential of isoxazole derivatives as a versatile class of anti-cancer agents. These compounds have shown significant cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines, including those of the breast, lung, prostate, liver, and hematopoietic origins. The mechanisms underlying their efficacy are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Isoxazole-containing compounds, both naturally derived and synthetically developed, are gaining prominence in the field of oncology for their potent anti-tumor activities.[1] Research indicates that the isoxazole scaffold is a valuable pharmacophore that can be modified to target various molecular machinery essential for cancer cell survival and proliferation.[2]

Comparative Efficacy of Isoxazole Derivatives

The anti-proliferative activity of various isoxazole derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound. The data presented in Table 1 summarizes the in vitro efficacy of selected isoxazole compounds against several human cancer cell lines.

Isoxazole DerivativeCancer Cell LineCell Line TypeIC50 ValueReference
Compound 2 K562Chronic Myelogenous Leukemia18.01 ± 0.69 nM[3]
Compound 5 K562Chronic Myelogenous Leukemia35.2 ± 6.2 nM[3]
Compound 1 K562Chronic Myelogenous Leukemia71.57 ± 4.89 nM[3]
Isoxazole-piperazine derivativeHuh7Liver Cancer0.3 - 3.7 µM[4]
Isoxazole-piperazine derivativeMahlavuLiver Cancer0.3 - 3.7 µM[4]
Isoxazole-piperazine derivativeMCF-7Breast Cancer0.3 - 3.7 µM[4]
Isoxazole chalcone derivative 10a DU145Prostate Cancer0.96 µM[5]
Isoxazole chalcone derivative 10b DU145Prostate Cancer1.06 µM[5]
Compound 11 MCF-7Breast Cancer2.3 µM[5]
Compound 11 Hep3BLiver Cancer2.7 µM[5]
Curcumin-isoxazole derivative 40 MCF-7Breast Cancer3.97 µM[5]
Compound 2g MCF-7Breast Cancer2.63 µM[6]
Compound 5 MCF-7Breast Cancer3.09 µM[6]
Compound 2e B16F1Melanoma0.079 µM[7]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 4d MDA-MB-231Breast Cancer35.1 µM
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 4d MCF-7Breast Cancer39.0 µM[8]
Spiroisoxazoline derivative 17 MCF-7Breast Cancer0.02 µM
Spiroisoxazoline derivative 17 A549Lung Cancer0.2 µM[5]

Mechanisms of Action: Targeting Cancer's Core Machinery

The anti-cancer effects of isoxazole derivatives are attributed to their ability to interfere with multiple cellular processes critical for tumor growth. These mechanisms include:

  • Induction of Apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[3][9] This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. Studies have demonstrated that these compounds can activate apoptotic pathways through the modulation of key regulatory proteins.[4]

  • Cell Cycle Arrest: By interfering with the cell division cycle, isoxazole derivatives can halt the proliferation of cancer cells.[4] This often occurs at specific checkpoints, such as the G2/M phase, preventing the cells from progressing through mitosis.

  • Inhibition of Signaling Pathways: Isoxazole compounds have been found to inhibit various signaling pathways that are frequently dysregulated in cancer.[10] This includes the inhibition of protein kinases, topoisomerases, and heat shock protein 90 (HSP90), all of which play vital roles in tumor cell survival and growth.[9][11]

  • Disruption of Microtubules: Some isoxazole derivatives can interfere with the dynamics of microtubules, which are essential for cell structure and division.[12] By disrupting microtubule function, these compounds can induce mitotic arrest and subsequent cell death.

Below is a diagram illustrating a common signaling pathway targeted by isoxazole compounds, leading to apoptosis.

G Simplified Apoptotic Pathway Induced by Isoxazole Compounds cluster_pathway Cellular Response Isoxazole Isoxazole Compound Target Oncogenic Target (e.g., HSP90, Kinase) Isoxazole->Target Inhibition Pathway Pro-Survival Signaling Pathway Target->Pathway Inhibition of Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Pathway->Bcl2 Suppression Apoptosis Apoptosis Caspases Caspase Activation Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Simplified diagram of an apoptotic pathway induced by isoxazole compounds.

Experimental Protocols

The evaluation of the anti-cancer efficacy of isoxazole compounds typically involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.

G General Experimental Workflow for Efficacy Testing start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Isoxazole Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanistic_assays Mechanistic Assays ic50->mechanistic_assays apoptosis_assay Apoptosis Assay (Annexin V) mechanistic_assays->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanistic_assays->cell_cycle_analysis end End apoptosis_assay->end cell_cycle_analysis->end

Caption: General experimental workflow for evaluating the efficacy of isoxazole compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole compound and a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the isoxazole compound at concentrations around the predetermined IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: The cells are then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[3]

Conclusion

The body of research on isoxazole compounds strongly supports their continued investigation as a promising class of anti-cancer therapeutics. Their ability to target multiple cancer cell lines through diverse mechanisms of action makes them attractive candidates for further preclinical and clinical development. Future studies will likely focus on optimizing the structure of isoxazole derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into effective cancer treatments.

References

Benchmarking Isoxazole-5-Carbonyl Chloride: A Comparative Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole-containing compounds, the efficient formation of the isoxazole-5-carboxamide moiety is a frequent and critical step. Isoxazole-5-carbonyl chloride stands out as a highly reactive and primary reagent for this transformation. This guide provides an objective comparison of its performance against common alternative amide coupling reagents, supported by experimental data and detailed protocols to inform synthetic strategy.

Performance Overview: Acyl Chloride vs. Modern Coupling Reagents

The primary method for synthesizing isoxazole-5-carboxamides involves the reaction of this compound with a primary or secondary amine, often under Schotten-Baumann conditions. This classic approach is benchmarked against modern peptide coupling reagents, which activate the corresponding carboxylic acid in situ. The choice of reagent significantly impacts reaction yield, time, purity, and substrate scope.

Table 1: Comparative Performance of Amide Synthesis Methods for Isoxazole-5-Carboxamides

FeatureThis compoundEDC/HOBt CouplingHATU Coupling
Reactivity Very HighModerate to HighVery High
Typical Yield 65-85%[1]70-95%[2]85-99%[2]
Reaction Time Minutes to a few hours[3]1-12 hours[2]15-60 minutes[2]
Racemization Risk High (if chiral centers α to carbonyl are present)Low (with HOBt)[3]Very Low[3]
Byproducts HCl (neutralized by base)Water-soluble ureaSoluble urea and salts
Handling Moisture-sensitiveStable solidStable solid
Cost-Effectiveness Generally highModerateLower

Reaction Pathways and Workflows

The mechanism of amide bond formation differs fundamentally between the acyl chloride method and coupling-reagent-mediated approaches. This compound acts as a potent electrophile, directly reacting with the amine nucleophile. In contrast, coupling reagents like EDC and HATU activate the carboxylic acid to form a reactive intermediate, which is then attacked by the amine.

G cluster_0 Acyl Chloride Pathway cluster_1 Coupling Reagent Pathway Isoxazole-5-COOH Isoxazole-5-COOH SOCl2 SOCl2 Isoxazole-5-COOH->SOCl2 Chlorination Isoxazole-5-COCl Isoxazole-5-COCl SOCl2->Isoxazole-5-COCl Activation Amine Amine Isoxazole-5-COCl->Amine Nucleophilic Attack Isoxazole-5-Amide Isoxazole-5-Amide Amine->Isoxazole-5-Amide Amide Formation Isoxazole-5-COOH_alt Isoxazole-5-COOH Coupling_Reagent EDC or HATU Isoxazole-5-COOH_alt->Coupling_Reagent Activation Active_Intermediate O-acylisourea or Active Ester Coupling_Reagent->Active_Intermediate Amine_alt Amine Active_Intermediate->Amine_alt Nucleophilic Attack Isoxazole-5-Amide_alt Isoxazole-5-Amide Amine_alt->Isoxazole-5-Amide_alt Amide Formation experimental_workflow start Start: Isoxazole-5-COOH & Amine reagents Select Pathway: - Isoxazole-5-COCl - EDC/HOBt - HATU start->reagents reaction Amide Coupling Reaction (Stir at RT) reagents->reaction workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: Isoxazole-5-Amide purification->product

References

A Comparative Guide to the Synthesis of Isoxazole-Containing Antibacterial Agents: The Role of Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a critical pharmacophore in a variety of antibacterial agents, lending stability and desirable pharmacokinetic properties to the final drug molecule. A key intermediate in the synthesis of many such compounds is isoxazole-5-carbonyl chloride and its derivatives. This guide provides an objective comparison of synthetic routes involving this reactive intermediate with alternative methods for the creation of isoxazole-containing antibacterial agents, with a particular focus on the synthesis of the penicillin antibiotic, Cloxacillin.

Synthetic Pathways to Isoxazole Amide Antibacterials

The formation of the crucial amide bond in isoxazole-containing antibiotics can be approached through two primary strategies: the acyl chloride method and the direct coupling method.

Acyl Chloride Method

This traditional and widely used method involves the conversion of an isoxazole-carboxylic acid to a more reactive acyl chloride intermediate. This intermediate is then reacted with an amine to form the final amide product. A common reagent for this transformation is thionyl chloride (SOCl₂). An alternative, and in some cases advantageous, reagent is bis(trichloromethyl) carbonate, also known as triphosgene.

G cluster_0 Acyl Chloride Method Carboxylic_Acid Isoxazole-4-carboxylic Acid Derivative Acyl_Chloride Isoxazole-4-carbonyl Chloride Carboxylic_Acid->Acyl_Chloride Chlorinating Agent (e.g., SOCl₂, (CCl₃O)₂CO) Antibacterial_Agent Isoxazole-Amide Antibacterial Agent Acyl_Chloride->Antibacterial_Agent Amine Amine (e.g., 6-APA) Amine->Antibacterial_Agent Amide Bond Formation

Caption: General workflow of the acyl chloride method.

Direct Coupling Method

This approach bypasses the need for the isolation of a reactive acyl chloride. Instead, a coupling reagent is used to activate the carboxylic acid in situ, allowing for a direct reaction with the amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G cluster_1 Direct Coupling Method Carboxylic_Acid_2 Isoxazole-4-carboxylic Acid Derivative Activated_Ester Activated Intermediate (in situ) Carboxylic_Acid_2->Activated_Ester Coupling Reagent (e.g., EDC/HOBt, HATU) Amine_2 Amine (e.g., 6-APA) Antibacterial_Agent_2 Isoxazole-Amide Antibacterial Agent Amine_2->Antibacterial_Agent_2 Amide Bond Formation Activated_Ester->Antibacterial_Agent_2

Caption: General workflow of the direct coupling method.

Performance Comparison: Synthesis of the Cloxacillin Side Chain Amide

To provide a quantitative comparison, we will focus on the synthesis of the amide bond in Cloxacillin, which involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 6-aminopenicillanic acid (6-APA).

Table 1: Comparison of Reagents for the Formation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
ReagentTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂)85-95>95Inexpensive, volatile byproducts (SO₂, HCl) are easily removed.Corrosive, toxic, reaction can be vigorous.
Bis(trichloromethyl) Carbonate95-97[1]98.5-99.8 (HPLC)[1]Solid, easier to handle than phosgene, high yield and purity.[1]More expensive than thionyl chloride, byproduct phosgene is highly toxic.
Table 2: Comparison of Amide Bond Formation Methods for Cloxacillin Synthesis
MethodReagent(s)Typical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Acyl Chloride3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride80-90>98High reactivity of acyl chloride often leads to high yields.Requires an additional synthetic step, acyl chloride is moisture-sensitive.
Direct CouplingEDC/HOBt70-85>95One-pot procedure, milder reaction conditions.Can require longer reaction times, purification from coupling agent byproducts can be challenging.
Direct CouplingHATU85-95>98Fast reaction times, high yields, low racemization.Expensive.

Antibacterial Performance

The antibacterial activity of Cloxacillin is determined by its ability to inhibit bacterial cell wall synthesis. As the final active pharmaceutical ingredient (API) is chemically identical regardless of the synthetic route, the antibacterial performance, as measured by the Minimum Inhibitory Concentration (MIC), is not expected to differ significantly, provided the API meets the required purity standards.

Table 3: Minimum Inhibitory Concentration (MIC) of Cloxacillin against Staphylococcus aureus
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (penicillin-susceptible)0.25 - 0.5
Staphylococcus aureus (penicillin-resistant, β-lactamase producing)0.25 - 0.5
Methicillin-resistant Staphylococcus aureus (MRSA)>128[2]

Experimental Protocols

Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

This is a common precursor for all the compared methods. A general synthetic route involves the reaction of ethyl 2-chloro-acetoacetate with hydroxylamine to form the isoxazole ring, followed by condensation with 2-chlorobenzaldehyde and subsequent oxidation.

Method 1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride using Thionyl Chloride

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution (HCl and SO₂).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification or can be purified by distillation under high vacuum.

Method 2: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride using Bis(trichloromethyl) Carbonate[1]

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Bis(trichloromethyl) carbonate

  • Tetrabutylurea (catalyst)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq), tetrabutylurea (0.01 eq), and anhydrous toluene.[1]

  • With stirring, add a solution of bis(trichloromethyl) carbonate (0.5 eq) in anhydrous toluene dropwise at room temperature over 45 minutes.[1]

  • Heat the reaction mixture to 110 °C and reflux for 2 hours.[1]

  • After the reaction is complete, reclaim the toluene by distillation under reduced pressure.[1]

  • Collect the product by distillation at 130-132 °C under 0.667 kPa.[1]

Method 3: Amide Coupling using EDC/HOBt

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • 6-Aminopenicillanic acid (6-APA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend 6-APA (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the 6-APA suspension to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Conclusion

The choice of synthetic route for the preparation of isoxazole-containing antibacterial agents like Cloxacillin depends on several factors including cost, scale, safety, and desired purity.

  • The thionyl chloride method for generating the acyl chloride is a cost-effective and well-established procedure suitable for large-scale production, though it requires careful handling of the corrosive and toxic reagent.

  • Bis(trichloromethyl) carbonate offers a high-yielding and high-purity alternative for the acyl chloride formation, particularly advantageous for obtaining very pure intermediates, albeit at a higher cost and with the need to manage the formation of toxic phosgene.[1]

  • Direct coupling methods provide a more streamlined, one-pot approach that avoids the isolation of the moisture-sensitive acyl chloride. EDC/HOBt is a reliable and moderately priced option, while HATU offers superior performance in terms of reaction speed and yield, making it ideal for more challenging couplings or when time is a critical factor, despite its higher cost.

For research and development, the flexibility and mild conditions of direct coupling reagents are often preferred. For large-scale industrial synthesis, the cost-effectiveness of the acyl chloride route, particularly with thionyl chloride, remains a dominant consideration. The ultimate decision will be a balance between these competing factors.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Isoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the responsible handling and disposal of reactive chemical reagents like Isoxazole-5-carbonyl chloride is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the safe management and disposal of this compound, ensuring operational integrity and the well-being of laboratory personnel. This compound, a corrosive and moisture-sensitive acyl chloride, demands meticulous adherence to established protocols to mitigate risks of violent reactions and chemical burns.[1]

The fundamental principle for the disposal of this compound is the conversion of this highly reactive substance into a less hazardous material through a controlled neutralization process prior to its collection by a certified hazardous waste management service.

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][2][3]

Spill Management

In the event of a spill, the immediate priority is to contain the material and prevent its spread.

  • Minor Spills: For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite to absorb the chemical. Once absorbed, the material should be collected using non-sparking tools and placed into a designated, clearly labeled container for hazardous waste.[1]

  • Major Spills: In the case of a significant spill, the area should be evacuated immediately, and the institution's environmental health and safety (EHS) department must be contacted without delay.[1]

Protocol for Neutralization and Disposal

The recommended method for the disposal of this compound involves a carefully controlled neutralization reaction. This procedure transforms the reactive acyl chloride into a more stable carboxylate salt. The following protocol is adapted from established procedures for similar acyl chlorides and should be executed with caution.[1]

Experimental Protocol for Neutralization
  • Preparation: Inside a chemical fume hood, equip a large beaker or flask with a magnetic stir bar. Place the reaction vessel in an ice bath to manage the temperature of the exothermic neutralization reaction.

  • Neutralizing Solution: Prepare a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The container should not be filled to more than 25% of its capacity to accommodate the reaction volume and potential foaming.[1]

  • Slow Addition: While vigorously stirring the neutralizing solution, slowly and carefully add the this compound dropwise. The rate of addition should be controlled to prevent excessive heat generation and splashing.

  • Reaction and Monitoring: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride. The pH of the solution should be monitored to ensure it remains in the basic range.[1]

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container, ready for collection by a licensed disposal service.[1][4][5]

Quantitative Data for Neutralization (Example)

The following table provides an example of quantitative parameters for a neutralization reaction based on protocols for similar acyl chlorides. These values should be considered as a starting point and may need to be adjusted based on the specific quantity of this compound being disposed of.

ParameterValue
Neutralizing Agent Concentration 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) in water
Reaction Temperature Maintained at 0-10 °C using an ice bath
Addition Rate Slow, dropwise addition
Stirring Time (Post-addition) Minimum of 2 hours
Final pH > 7 (Basic)

Disposal Workflow Visualization

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. Adherence to this procedural flow is critical for ensuring a safe and compliant disposal process.

cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) fume_hood Work in a Certified Chemical Fume Hood prepare_solution Prepare Cold 5-10% NaHCO₃ or Na₂CO₃ Solution in Ice Bath fume_hood->prepare_solution Start Procedure spill_management Spill Occurs? fume_hood->spill_management add_chloride Slowly Add Isoxazole-5-carbonyl Chloride with Vigorous Stirring prepare_solution->add_chloride monitor_reaction Continue Stirring for Several Hours and Monitor for Basic pH add_chloride->monitor_reaction waste_collection Transfer Neutralized Solution to Labeled Hazardous Waste Container monitor_reaction->waste_collection ehs_contact Arrange for Pickup by Certified Waste Disposal Service waste_collection->ehs_contact spill_management->prepare_solution No minor_spill Minor Spill: Absorb with Inert Material, Collect in Labeled Container spill_management->minor_spill Yes (Minor) major_spill Major Spill: Evacuate Area and Contact EHS Immediately spill_management->major_spill Yes (Major)

Caption: Logical workflow for the disposal of this compound.

By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling Isoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and procedural steps for the safe handling and disposal of Isoxazole-5-carbonyl chloride, tailored for research and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 62348-13-4

  • Molecular Formula: C₄H₂ClNO₂[1]

Immediate Safety Concerns

This compound is a corrosive material that poses significant health risks upon exposure. It is classified as causing severe skin burns and eye damage (Category 1B and 1, respectively) and may cause respiratory irritation.[2][3] It is also sensitive to moisture and should be handled under an inert atmosphere.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber) and a lab coat or chemical protective suit.[3][5]Prevents skin contact, which can lead to severe burns.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK EN14387).[3]Protects against inhalation of corrosive and irritating vapors.[3]

Always inspect gloves before use and ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 131.52 g/mol
Boiling Point 167-168 °C
Density 1.362 g/mL at 25 °C
Refractive Index n20/D 1.581

Standard Operating Procedure for Handling

Follow these step-by-step instructions for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure the work area is dry and handle the chemical under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[1][3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Verify that an emergency spill kit is available.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Carefully open the container, avoiding splashes or generating vapors.

  • Use compatible labware (e.g., glass) for all transfers and reactions.

  • Keep the container tightly closed when not in use.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[3][5]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the waste container through an approved and licensed waste disposal company, following all local, state, and federal regulations.[3][4][5] Do not dispose of it down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

prep Preparation ppe Don PPE prep->ppe Verify Controls handling Chemical Handling (In Fume Hood) ppe->handling Proceed use Experimental Use handling->use storage Secure Storage handling->storage Store Unused spill Spill/Exposure Response handling->spill decon Decontamination use->decon use->spill waste Waste Collection decon->waste Segregate decon->spill dispose Final Disposal waste->dispose Via Approved Vendor

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.